molecular formula C18H22INO3 B1664066 25I-NBOMe CAS No. 919797-19-6

25I-NBOMe

货号: B1664066
CAS 编号: 919797-19-6
分子量: 427.3 g/mol
InChI 键: ZFUOLNAKPBFDIJ-UHFFFAOYSA-N

描述

25I-NBOMe, also known as 2C-I-NBOMe or Cimbi-5, is a synthetic phenethylamine compound functioning as a potent and selective agonist of the serotonin 5-HT2A receptor . Its high affinity and selectivity for the 5-HT2A receptor make it a valuable pharmacological tool in neuroscience research, particularly for studying the structure and function of serotonin receptor subtypes and their role in perception, cognition, and various neuropsychiatric disorders . The carbon-11 labelled version of this compound, [11C]Cimbi-5, has been validated as a radiotracer for positron emission tomography (PET) imaging, serving as a functional marker for mapping the distribution and high-affinity states of 5-HT2A receptors in the brain . In vitro studies indicate that this compound is an ultrapotent and highly efficacious agonist at 5-HT2A and 5-HT2C receptors, with more than 1000-fold selectivity for 5-HT2A over 5-HT1A . Research using animal models has shown that this compound affects dopamine transmission in the nucleus accumbens shell, increases reaction time, disrupts sensorimotor gating, and can prevent long-term synaptic potentiation (LTP) in the medial prefrontal cortex, providing insights into its impact on neurotransmission and synaptic plasticity . Recent in vivo toxicological studies have further investigated its acute behavioral and neurotoxic effects, as well as its potential developmental and reproductive toxicity, highlighting the importance of safety profiling in research contexts . This product is supplied for forensic analysis and investigational research purposes only. This compound is not for human or veterinary use, diagnostic use, or any form of consumption.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22INO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOLNAKPBFDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238808
Record name 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919797-19-6
Record name 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919797-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2C-I-NBOMe
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919797196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20238808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 25I-NBOME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547KGL06IP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis of a Potent Psychedelic: An In-depth Technical Guide to the History and Discovery of 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the history and discovery of 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine), a potent synthetic psychedelic. Initially synthesized for neuroreceptor research, its high affinity and selectivity for the serotonin (B10506) 5-HT₂ₐ receptor made it a valuable tool for mapping the brain's serotonergic system. However, its potent psychoactive properties led to its emergence as a novel psychoactive substance (NPS) with significant public health implications. This document details its synthesis, key pharmacological data, experimental protocols for its characterization, and the signaling pathways it modulates. All quantitative data is presented in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a compound from the N-benzylphenethylamine class, represents a significant development in the study of serotonergic hallucinogens.[1] Its discovery was a direct result of systematic chemical exploration aimed at creating highly potent and selective ligands for the serotonin 5-HT₂ₐ receptor.[2] This receptor is the primary target for classic psychedelics like LSD and psilocybin and is implicated in a range of cognitive and perceptual processes.[3] The addition of an N-(2-methoxy)benzyl group to the 2C-I phenethylamine (B48288) backbone dramatically increases its affinity and potency at the 5-HT₂ₐ receptor compared to its parent compound.[4][5] This enhanced potency, with activity in the sub-milligram range, made it a powerful tool for research but also a substance of high risk in recreational settings.[6][7] This guide will trace the path of this compound from its academic origins to its status as a widely recognized NPS.

History and Discovery

The development of this compound can be traced through a few key milestones, beginning with foundational research into the structure-activity relationships of phenethylamine psychedelics.

Initial Synthesis and Academic Origins

This compound was first synthesized in 2003 by German chemist Ralf Heim in the context of his doctoral research at the Free University of Berlin.[2][3][8] The primary objective of this research was not to create a new recreational drug, but to develop potent and selective pharmacological tools for investigating the 5-HT₂ₐ receptor.[9] Heim's work built upon the understanding of the 2C family of phenethylamines, demonstrating that N-benzyl substitution could dramatically enhance receptor affinity.[10]

Further Development and Use as a Research Tool

Following its initial synthesis, this compound was further investigated by a team at Purdue University led by pharmacologist David E. Nichols.[6][11] Nichols' laboratory was instrumental in characterizing the pharmacological profile of this compound and recognizing its potential as a research tool.[12] A significant advancement from this research was the development of a carbon-11 (B1219553) radiolabeled version of the compound, [¹¹C]Cimbi-5.[6] This radioligand enabled the in-vivo mapping and quantification of 5-HT₂ₐ receptors in the brain using positron emission tomography (PET), providing valuable insights into the distribution of these receptors.[2][6]

Emergence as a Novel Psychoactive Substance

Despite its origins in legitimate scientific research, this compound began to appear on the illicit drug market around 2010.[2][13] Marketed under slang names such as "N-Bomb" and "Smiles," it was often sold as a counterfeit for LSD due to its high potency and similar mode of administration on blotter paper.[3][14] Its emergence as an NPS was facilitated by its ambiguous legal status at the time and its availability through online vendors.[14] By 2013, the increasing number of reports of severe toxicity and fatalities associated with its use led to its classification as a Schedule I controlled substance in the United States and other countries.[3][6]

G cluster_0 Academic Research and Development cluster_1 Emergence as a Novel Psychoactive Substance (NPS) node_synthesis 2003: Initial Synthesis Ralf Heim, Free University of Berlin (Development of potent 5-HT2A receptor agonists) node_nichols 2008: Further Investigation David E. Nichols, Purdue University (Pharmacological characterization) node_synthesis->node_nichols Further Research node_nps c. 2010: Appearance on Illicit Market (Sold as 'N-Bomb', 'Smiles', counterfeit LSD) node_synthesis->node_nps Illicit Diversion node_pet Development of [11C]Cimbi-5 (PET radioligand for mapping 5-HT2A receptors) node_nichols->node_pet Application node_scheduling 2013: Controlled Substance Scheduling (Response to public health concerns) node_nps->node_scheduling Regulatory Action

Caption: Timeline of the discovery and emergence of this compound.

Chemical Synthesis

This compound is a derivative of the phenethylamine 2C-I. The synthesis involves the addition of a 2-methoxybenzyl group to the nitrogen atom of the 2C-I backbone.[13] This structural modification is key to its enhanced pharmacological activity. The general synthetic pathway starts with the commercially available 2,5-dimethoxybenzaldehyde, which undergoes a series of reactions including nitration, reduction, and iodination to form the 2C-I precursor, followed by N-benzylation.

G node_2ci 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) node_modification + 2-methoxybenzyl group (N-benzylation) node_2ci->node_modification node_nbome This compound node_modification->node_nbome

Caption: Chemical relationship between 2C-I and this compound.

Pharmacology

The pharmacological profile of this compound is characterized by its high affinity and functional activity at serotonin receptors, particularly the 5-HT₂ₐ subtype.

Receptor Binding Affinity

In vitro studies have demonstrated that this compound is a highly potent ligand for the human 5-HT₂ₐ receptor, with a binding affinity (Ki) in the sub-nanomolar range.[6] Its affinity for the 5-HT₂ₐ receptor is approximately 16-fold higher than its parent compound, 2C-I.[6] It also exhibits significant affinity for the 5-HT₂c receptor.[6]

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

ReceptorKi (nM)Reference
5-HT₂ₐ0.044 - 0.6[6][15]
5-HT₂c1.03 - 4.6[6][15]
5-HT₂b1.91 - 130[6]
5-HT₁ₐ1800[15]
Adrenergic α₁ₐ370[15]
Adrenergic α₂ₐ320[15]
Dopamine (B1211576) D₁6700[15]
Dopamine D₂900[15]
Dopamine D₃2100[15]
Functional Activity

This compound acts as a full agonist at the human 5-HT₂ₐ receptor.[6][16] This potent agonism is believed to be the primary mechanism underlying its profound psychedelic effects.[6] The functional potencies (EC₅₀) at various serotonin receptors are summarized below.

Table 2: Functional Potencies (EC₅₀, nM) of this compound

ReceptorEC₅₀ (nM)Reference
5-HT₂ₐ0.76 - 240[6]
5-HT₂c2.38 - 88.9[6]
5-HT₂b111 - 130[6]
Signaling Pathways

The primary signaling pathway activated by this compound is through the Gq/11-coupled 5-HT₂ₐ receptor. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects, including the modulation of neurotransmitter release.[17] Studies have shown that this compound can increase the extracellular levels of dopamine and glutamate (B1630785) in certain brain regions.[14][18]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular node_25i This compound node_receptor 5-HT2A Receptor node_25i->node_receptor Agonist Binding node_gq Gq/11 node_receptor->node_gq Activation node_plc PLC node_gq->node_plc Activation node_pip2 PIP2 node_plc->node_pip2 Hydrolysis node_ip3 IP3 node_pip2->node_ip3 node_dag DAG node_pip2->node_dag node_ca Ca²⁺ Release node_ip3->node_ca node_pkc PKC Activation node_dag->node_pkc node_effects Downstream Cellular Effects (e.g., increased Dopamine/Glutamate release) node_ca->node_effects node_pkc->node_effects

Caption: Simplified 5-HT₂ₐ receptor signaling pathway for this compound.

Key Experimental Protocols

The characterization of this compound's pharmacological properties has relied on several key experimental methodologies.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor. The general protocol involves incubating a preparation of cells or tissues expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, and from this, the inhibition constant (Ki) is calculated, which is an inverse measure of binding affinity.

In Vitro Functional Assays (e.g., Calcium Mobilization)

To determine the functional activity (agonism, antagonism) and potency (EC₅₀) of this compound, cell-based assays are employed. For Gq-coupled receptors like 5-HT₂ₐ, a common method is to measure intracellular calcium mobilization. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon application of the agonist (this compound), receptor activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence. The concentration-response curve is then used to calculate the EC₅₀ value.[17]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the brains of living animals. A small microdialysis probe is implanted into a specific brain region (e.g., the nucleus accumbens or prefrontal cortex).[14] The probe is perfused with an artificial cerebrospinal fluid, and neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the collected dialysate. The concentration of neurotransmitters in the dialysate is then analyzed, typically by high-performance liquid chromatography (HPLC). This method has been used to demonstrate that this compound can increase dopamine levels in the nucleus accumbens of rodents.[6][14]

Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice and rats is a behavioral assay considered to be a reliable predictor of hallucinogenic potential in humans mediated by 5-HT₂ₐ receptor activation.[16] The protocol involves administering the test compound (this compound) to the animals and then observing and counting the number of rapid, side-to-side head movements over a specific period. The dose-dependent induction of HTR by this compound, and its blockage by a 5-HT₂ₐ antagonist, provides strong evidence for its hallucinogenic activity being mediated through this receptor.[6][16]

G cluster_0 In Vitro Characterization cluster_1 In Vivo Characterization node_binding Radioligand Binding Assays node_affinity Receptor Affinity (Ki) node_binding->node_affinity Determines node_functional Functional Assays (e.g., Calcium Mobilization) node_potency Functional Potency (EC50) & Agonist/Antagonist Activity node_functional->node_potency Determines node_microdialysis In Vivo Microdialysis node_neurotransmitter Neurotransmitter Levels (e.g., Dopamine) node_microdialysis->node_neurotransmitter Measures node_htr Head-Twitch Response (HTR) node_hallucinogenic Hallucinogenic Potential node_htr->node_hallucinogenic Predicts

Caption: Experimental workflow for the pharmacological characterization of this compound.

Conclusion

The history of this compound is a compelling case study in the dual nature of potent psychoactive compounds. Born from the rational design of selective research tools for neuroscience, its remarkable potency and affinity for the 5-HT₂ₐ receptor made it invaluable for studying the serotonergic system. However, these same properties facilitated its diversion into the illicit market, leading to significant public health challenges. For researchers and drug development professionals, the story of this compound underscores the importance of understanding the fundamental pharmacology of novel compounds and highlights the ongoing need for rigorous scientific investigation to inform both therapeutic development and public policy. The data and methodologies presented in this guide offer a foundational resource for further research into the complex mechanisms of serotonergic psychedelics and the development of safer, more targeted therapeutic agents.

References

initial synthesis of 25I-NBOMe by Ralf Heim

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide detailing the synthesis of 25I-NBOMe cannot be provided. The creation and dissemination of detailed instructions for the synthesis of potent psychoactive substances are restricted.

However, information regarding the historical context and academic research surrounding this compound can be discussed from a scientific and public safety perspective. The initial synthesis of this compound was conducted by chemist Ralf Heim in 2003 at the Free University of Berlin as part of his Ph.D. research. This work was an extension of the structure-activity relationship studies of the 2C family of psychedelic phenethylamines, originally synthesized by Alexander Shulgin.

The primary goal of Heim's research was to investigate the role of the N-benzyl substitution on the 2-amino group of these phenethylamines in their affinity and selectivity for the serotonin (B10506) 5-HT2A receptor. By introducing the 2-methoxybenzyl (NBOMe) group, the resulting compound, this compound, was found to be a highly potent partial agonist for the 5-HT2A receptor. This discovery was significant in the field of neuroscience for the development of radioligands for mapping the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET).

For researchers interested in the legitimate study of serotonin receptor ligands, academic databases and peer-reviewed journals are the appropriate resources for information on the medicinal chemistry and pharmacology of these compounds. These publications provide context and data within the framework of approved scientific and ethical standards.

A Technical Guide to 25I-NBOMe: A Potent 2C-I Phenethylamine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), a potent psychedelic substance derived from the phenethylamine (B48288) 2C-I. This guide details its chemical synthesis, comparative pharmacology, key experimental protocols, and the critical signaling pathways involved in its mechanism of action.

Introduction and Chemical Structure

This compound is a synthetic hallucinogen that belongs to the NBOMe class of compounds. It is a derivative of the psychedelic phenethylamine 2C-I (4-iodo-2,5-dimethoxyphenethylamine), which was first synthesized by Alexander Shulgin.[1][2][3] The defining structural modification of this compound is the addition of a 2-methoxybenzyl group onto the nitrogen (N) of the 2C-I backbone.[1][4][5] This N-benzyl substitution dramatically increases the molecule's affinity and potency at the serotonin (B10506) 5-HT₂ₐ receptor, the primary target mediating the effects of classic hallucinogens.[1][6][7]

Chemical Synthesis

The synthesis of this compound is typically achieved through the reductive alkylation (or amination) of 2C-I with 2-methoxybenzaldehyde.[1] This process can be performed via a two-step or a one-pot reaction.

  • Stepwise Method: First, an imine is formed by the reaction between the primary amine of 2C-I and the aldehyde group of 2-methoxybenzaldehyde. Subsequently, the formed imine is reduced to a secondary amine using a reducing agent like sodium borohydride.[1]

  • Direct Reaction: A direct, one-pot synthesis can be carried out using a milder reducing agent, such as sodium triacetoxyborohydride, which reduces the imine as it is formed in situ.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2C-I 2C-I Reductive_Alkylation Reductive Alkylation 2C-I->Reductive_Alkylation 2-methoxybenzaldehyde 2-methoxybenzaldehyde 2-methoxybenzaldehyde->Reductive_Alkylation This compound This compound Reductive_Alkylation->this compound Sodium Borohydride or Sodium Triacetoxyborohydride Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT₂ₐ Receptor Gq_G11 Gq/G₁₁ Protein 5HT2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Triphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream 25I_NBOMe This compound (Agonist) 25I_NBOMe->5HT2A Binds Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Set up 96-well Plate (Total, Non-specific, Test Compound) A->B C Incubate to Reach Equilibrium B->C D Terminate via Rapid Filtration (Cell Harvester) C->D E Wash Filters with Ice-Cold Buffer D->E F Dry Filter Plate & Add Scintillant E->F G Measure Radioactivity (CPM) (Scintillation Counter) F->G H Data Analysis (Calculate IC₅₀ and Kᵢ) G->H

References

The Intricate Dance of 25I-NBOMe with Serotonin Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic psychedelic of the phenethylamine (B48288) class. Its profound effects on the central nervous system are primarily mediated by its interaction with serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. This technical guide provides an in-depth exploration of the mechanism of action of this compound, with a particular focus on its activity at the 5-HT2A receptor, the key target for its hallucinogenic effects. We will delve into its binding affinity, functional potency, and the concept of biased agonism, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Quantitative Analysis of this compound's Interaction with Serotonin Receptors

The affinity and potency of this compound for various serotonin receptor subtypes have been characterized in numerous studies. The following tables summarize the key quantitative data, providing a comparative overview of its receptor interaction profile.

Table 1: Binding Affinities (Ki) of this compound at Serotonin Receptors
Receptor SubtypeKi (nM)RadioligandTissue/Cell LineReference
5-HT2A0.044 - 0.6[³H]ketanserin, [¹²⁵I]DOIHuman recombinant, Rat cortex[1][2][3]
5-HT2B1.91 - 130[³H]LSDHuman recombinant[1]
5-HT2C1.03 - 4.6[³H]mesulergineHuman recombinant[1][2][3]
5-HT1A1800[³H]8-OH-DPATHuman recombinant[2][3]

Note: Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potencies (EC50) and Efficacies (Emax) of this compound
Receptor SubtypeAssayEC50 (nM)Emax (%)Reference
5-HT2ACalcium Mobilization0.76 - 240Full agonist[1]
5-HT2AGq Dissociation (BRET)~1~100 (vs 5-HT)
5-HT2Aβ-arrestin2 Recruitment (BRET)>100~20 (vs 5-HT)
5-HT2BIP1 Accumulation111 - 130Partial agonist[1]
5-HT2CCalcium Mobilization2.38 - 88.9Full agonist[1]

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Emax represents the maximum response that can be achieved with the drug. Data on Gq dissociation and β-arrestin2 recruitment are illustrative of the biased agonism profile.

Mechanism of Action at the 5-HT2A Receptor: A Story of Biased Agonism

This compound is a potent agonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).[1] The hallucinogenic effects of substances like this compound are primarily mediated through the activation of this receptor.[4] Upon binding, this compound stabilizes a specific conformation of the 5-HT2A receptor, leading to the activation of intracellular signaling pathways.

The Canonical Gq/11 Signaling Pathway

The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq family of G-proteins. This pathway is considered the canonical route for the psychedelic effects of 5-HT2A agonists.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 25I_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Binds Gq Gq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Canonical 5-HT2A Receptor Gq Signaling Pathway.
Functional Selectivity and Biased Agonism

Recent research has revealed that GPCRs can be more sophisticated in their signaling than previously understood. The concept of "biased agonism" or "functional selectivity" posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. This compound is a notable example of a biased agonist at the 5-HT2A receptor. It potently activates the Gq-mediated signaling cascade while being significantly less effective at recruiting β-arrestin 2, a protein involved in receptor desensitization and G-protein-independent signaling. This bias towards the Gq pathway is thought to be a key determinant of its psychedelic activity.

Biased_Agonism cluster_pathways Downstream Signaling Pathways 25I_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Gq_Pathway Gq/11 Pathway (Strong Activation) 5HT2A_R->Gq_Pathway B_Arrestin_Pathway β-Arrestin 2 Pathway (Weak Activation) 5HT2A_R->B_Arrestin_Pathway Psychedelic_Effects Hallucinogenic Effects Gq_Pathway->Psychedelic_Effects Receptor_Regulation Receptor Desensitization & Internalization B_Arrestin_Pathway->Receptor_Regulation

Biased Agonism of this compound at the 5-HT2A Receptor.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are generalized methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for serotonin receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the serotonin receptor subtype of interest are prepared from cultured cells or brain tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To measure the functional potency (EC50) and efficacy (Emax) of this compound in activating Gq-coupled receptors.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT2A receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which the EC50 and Emax values are calculated.

Bioluminescence Resonance Energy Transfer (BRET) Assays for Biased Agonism

Objective: To quantify the differential activation of G-protein and β-arrestin pathways by this compound.

Methodology:

  • Cell Transfection: Cells are co-transfected with plasmids encoding for:

    • The 5-HT2A receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc).

    • A fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP) fused to either a G-protein subunit (for G-protein activation) or β-arrestin (for β-arrestin recruitment).

  • Assay Procedure: The transfected cells are incubated with the luciferase substrate (e.g., coelenterazine) and then stimulated with varying concentrations of this compound.

  • BRET Signal Detection: The light emitted by the donor and acceptor molecules is measured simultaneously at their respective wavelengths. The BRET ratio (acceptor emission / donor emission) is calculated.

  • Data Analysis: Dose-response curves for G-protein activation and β-arrestin recruitment are generated to determine the EC50 and Emax for each pathway, allowing for the quantification of bias.

BRET_Workflow Start Start Cell_Culture Cell Culture & Transfection with BRET constructs Start->Cell_Culture Plating Plate cells in multi-well plate Cell_Culture->Plating Incubation Incubate with luciferase substrate Plating->Incubation Stimulation Add varying concentrations of this compound Incubation->Stimulation Measurement Measure luminescence at donor and acceptor wavelengths Stimulation->Measurement Analysis Calculate BRET ratio and generate dose-response curves Measurement->Analysis Quantification Determine EC50 and Emax for each pathway Analysis->Quantification Bias_Calculation Quantify biased agonism Quantification->Bias_Calculation End End Bias_Calculation->End

Experimental Workflow for a BRET-based Biased Agonism Assay.

Downstream Effects and Behavioral Correlates

The activation of 5-HT2A receptors in the brain by this compound leads to a cascade of neurochemical and behavioral effects.

  • Neurotransmitter Release: Studies have shown that this compound can increase the extracellular levels of glutamate (B1630785), dopamine, and serotonin in the frontal cortex.[2][5] The increase in glutamate is thought to be a direct consequence of 5-HT2A receptor activation on pyramidal neurons.[2]

  • Head-Twitch Response (HTR): In rodents, a characteristic head-twitch response is a reliable behavioral proxy for hallucinogenic potential in humans.[6] this compound potently induces the HTR, and this effect can be blocked by 5-HT2A receptor antagonists, further solidifying the central role of this receptor in its psychedelic effects.[1][6]

Conclusion

This compound is a powerful pharmacological tool for probing the function of the serotonin system. Its high affinity and potency at the 5-HT2A receptor, coupled with its pronounced biased agonism towards the Gq signaling pathway, make it a subject of significant interest in the fields of neuropharmacology and drug development. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for interpreting its physiological effects and for the rational design of novel therapeutics targeting the 5-HT2A receptor for various neuropsychiatric conditions. The experimental protocols outlined here provide a foundation for the continued investigation of this and other functionally selective ligands.

References

25I-NBOMe: A Potent Full Agonist of the Serotonin 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

25I-NBOMe (2C-I-NBOMe, Cimbi-5) is a synthetic phenethylamine (B48288) derivative that has garnered significant attention in the scientific community for its exceptionally high potency and full agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1] This receptor is a key target in the central nervous system, implicated in a wide range of physiological and pathological processes, including learning, memory, and various neuropsychiatric disorders. The unique pharmacological profile of this compound makes it a valuable research tool for probing the structure and function of the 5-HT2A receptor and a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its interaction with the 5-HT2A receptor, its signaling pathways, and detailed experimental protocols for its characterization.

Pharmacological Profile: Quantitative Data

This compound exhibits high affinity and potency for the human 5-HT2A receptor. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

ReceptorKi (nM) RangeReference Compounds (Ki, nM)
5-HT2A 0.044 - 0.6 2C-I: ~0.704
5-HT2B1.91 - 1305-HT: ~4.5
5-HT2C1.03 - 4.6DOI: ~1.0
5-HT1A> 500 (weak interaction)5-HT: ~3.2

Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. A lower Ki value indicates a higher binding affinity.[1][2][3]

Table 2: Functional Potency (EC50) and Efficacy of this compound at Serotonin Receptors

ReceptorEC50 (nM) RangeEfficacy (% of 5-HT max)Reference Compounds (EC50, nM)
5-HT2A 0.76 - 240 Full Agonist (~86-95%) 5-HT: ~40
5-HT2B111 - 130Lower than at 5-HT2A/2C5-HT: Low nanomolar
5-HT2C2.38 - 88.9Full Agonist5-HT: ~0.95-2.38

Note: EC50 values represent the concentration of an agonist that produces 50% of the maximal response. Efficacy refers to the maximal response an agonist can produce.[1][2]

Signaling Pathways

Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular signaling events. The primary pathway is the Gq/11-mediated activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, this compound has been shown to induce β-arrestin recruitment, a G-protein-independent signaling pathway.[6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 25I_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Binds Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins

Caption: Gq/11-PLC Signaling Pathway Activated by this compound.

Beta_Arrestin_Recruitment cluster_membrane Plasma Membrane cluster_cytosol Cytosol 25I_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Binds GRK GRK 5HT2A_R->GRK Recruits P_5HT2A_R Phosphorylated 5-HT2A Receptor GRK->P_5HT2A_R Phosphorylates Beta_Arrestin β-Arrestin P_5HT2A_R->Beta_Arrestin Recruits Signaling_Complex Signaling Complex P_5HT2A_R->Signaling_Complex Beta_Arrestin->Signaling_Complex Downstream_Signaling Downstream Signaling Signaling_Complex->Downstream_Signaling Initiates

Caption: β-Arrestin Recruitment Pathway Following 5-HT2A Receptor Activation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with the 5-HT2A receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [3H]Ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Wash Wash filters to remove non-specific binding Filtration->Wash Scintillation Add scintillation cocktail and count radioactivity Wash->Scintillation IC50_Calc Calculate IC50 value Scintillation->IC50_Calc Ki_Calc Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT2A receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in an appropriate assay buffer.[7]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]ketanserin), and varying concentrations of the unlabeled test compound (this compound).[4][7] Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT2A antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[4][7]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[4]

  • Scintillation Counting: Place the dried filter mat in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[7]

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Calcium_Flux_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells stably expressing human 5-HT2A receptor Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Compound_Prep Prepare serial dilutions of this compound Agonist_Addition Add this compound to the cells Compound_Prep->Agonist_Addition Baseline->Agonist_Addition Fluorescence_Read Measure the change in fluorescence over time Agonist_Addition->Fluorescence_Read Response_Curve Generate a dose-response curve Fluorescence_Read->Response_Curve EC50_Calc Calculate the EC50 value Response_Curve->EC50_Calc

Caption: Workflow for a Calcium Flux Assay.

Detailed Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in a 96-well or 384-well plate and allow them to adhere overnight.[5][8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) by incubating them in a dye-loading solution for a specified time (e.g., 45-60 minutes) at 37°C.[8][9][10]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence of the cells. Then, add the different concentrations of this compound to the wells and immediately begin measuring the change in fluorescence intensity over time.[8]

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve. Fit the curve using a non-linear regression model to determine the EC50 value.[5]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

Beta_Arrestin_Workflow cluster_prep Preparation cluster_assay Assay & Detection cluster_analysis Data Analysis Cell_Culture Use cells co-expressing tagged 5-HT2A-R and β-arrestin Agonist_Addition Add this compound to the cells Cell_Culture->Agonist_Addition Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Agonist_Addition Incubation Incubate for a specified time Agonist_Addition->Incubation Detection Add detection reagents and measure signal (e.g., luminescence) Incubation->Detection Response_Curve Generate a dose-response curve Detection->Response_Curve EC50_Calc Calculate the EC50 value Response_Curve->EC50_Calc

References

binding affinity of 25I-NBOMe for 5-HT2A and 5-HT2C receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Affinity of 25I-NBOMe for 5-HT2A and 5-HT2C Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of this compound, a potent psychedelic compound, at the human serotonin (B10506) 2A (5-HT2A) and 2C (5-HT2C) receptors. The document details the compound's binding affinity and functional potency, outlines the experimental methodologies used for these determinations, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional Potency Data

This compound is recognized as an ultrapotent and highly efficacious agonist at both 5-HT2A and 5-HT2C receptors, with binding affinities typically in the sub-nanomolar to low nanomolar range.[1] The N-(2-methoxy)benzyl group present in this compound significantly enhances its affinity for these receptors compared to its 2C-I counterpart.[2][3]

The following tables summarize the key quantitative data for this compound's interaction with 5-HT2A and 5-HT2C receptors from various in vitro studies.

Table 1: Binding Affinity (Ki/IC50) of this compound for 5-HT2A and 5-HT2C Receptors

ReceptorParameterValue (nM)RadioligandReceptor SourceReference
5-HT2A Ki0.6[³H]KetanserinHuman recombinant[4]
5-HT2A IC503.9[³H]M100907Rat brain tissue[3]
5-HT2C Ki4.6Specifics not detailedHuman recombinant[4]
  • Ki (Inhibition Constant): Represents the concentration of a competing ligand (this compound) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

  • IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. In binding assays, it is the concentration of unlabeled drug required to displace 50% of the specifically bound radioligand.

Table 2: Functional Potency (EC50) and Efficacy of this compound at 5-HT2A and 5-HT2C Receptors

ReceptorParameterValue (nM)Assay TypeEfficacyReference
5-HT2A EC5034.70Calcium MobilizationFull Agonist[3]
5-HT2C EC50~70 (estimated)Calcium MobilizationPartial Agonist[2]
  • EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.

  • Efficacy: The ability of a drug to produce the maximal response. This compound acts as a full agonist at 5-HT2A, meaning it can elicit the maximum possible receptor response, but as a partial agonist at 5-HT2C.[2][3]

Experimental Protocols

The determination of binding affinity and functional potency relies on standardized in vitro assays. The most common methodologies are radioligand binding assays and functional assays measuring second messenger production.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or rat brain tissue homogenates (e.g., frontal cortex).[5][6]

  • Radioligand: [³H]Ketanserin or another suitable 5-HT2A antagonist radioligand.[7][8]

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • Non-specific Binding Control: A high concentration of a known unlabeled 5-HT2A ligand (e.g., 1 µM Ketanserin).[8]

  • Filtration System: 96-well filter plates (e.g., GF/B or GF/C glass fiber) and a cell harvester.[6][9]

  • Detection: Scintillation cocktail and a microplate scintillation counter.[7]

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding, non-specific binding, and competitive binding with the test compound.

  • Incubation: Add the receptor membrane preparation, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or varying concentrations of this compound to the appropriate wells.[9]

  • Equilibration: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[8][9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

  • Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This assay measures the functional potency of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the EC50 of this compound at the 5-HT2A receptor.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., Aequorin).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Detection System: A plate reader capable of measuring fluorescence or luminescence (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for a specified time, then wash to remove excess dye.

  • Compound Addition: Place the plate in the plate reader. Add varying concentrations of this compound to the wells.

  • Signal Detection: The plate reader measures the change in fluorescence or luminescence over time, which corresponds to the change in intracellular calcium levels.

  • Data Analysis:

    • Determine the peak response for each concentration of this compound.

    • Plot the peak response against the log concentration of the compound.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 and Emax (maximum effect) values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key biological and experimental processes.

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq signaling pathway.[7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Receptor 5-HT2A / 5-HT2C Receptor Agonist->Receptor Binds G_Protein Gαq/11 Gβγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Neurotransmission) PKC->CellularResponse Phosphorylates Targets Ca2 ER->Ca2 Releases Ca2->PKC Activates Ca2->CellularResponse Modulates Activity

Caption: Agonist-induced Gαq signaling pathway for 5-HT2A/2C receptors.

Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Receptor Membranes Incubation 1. Incubate Components (Receptor + Radioligand + Compound) Membranes->Incubation Radioligand Radioligand ([³H]Ketanserin) Radioligand->Incubation TestCompound Test Compound (this compound) TestCompound->Incubation Filtration 2. Rapid Filtration (Separate Bound/Free) Incubation->Filtration Washing 3. Wash Filters Filtration->Washing Drying 4. Dry Filters Washing->Drying Counting 5. Scintillation Counting (Measure CPM) Drying->Counting Plotting 6. Plot % Inhibition vs. [Compound] Counting->Plotting Calculation 7. Calculate IC50 & Ki Plotting->Calculation

Caption: Workflow for a competitive radioligand binding assay.

Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Plate cells expressing 5-HT2A receptor Dye Load cells with Ca²⁺ sensitive dye Cells->Dye Compound 1. Add varying [this compound] to cells Dye->Compound Measure 2. Measure fluorescence change over time (FLIPR) Compound->Measure Plotting 3. Plot peak response vs. [Compound] Measure->Plotting Calculation 4. Calculate EC50 & Emax Plotting->Calculation

Caption: Workflow for a calcium mobilization functional assay.

References

In Vitro Receptor Binding Profile of 25I-NBOMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding and functional activity profile of 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe). The information is compiled from various scientific studies to offer a detailed resource for researchers in pharmacology and drug development.

Core Focus: Receptor Affinity and Functional Activity

This compound is a potent psychedelic substance that acts as a high-affinity agonist at serotonin (B10506) receptors, particularly the 5-HT2A subtype.[1][2][3] Its hallucinogenic properties are primarily attributed to its activation of this receptor.[3][4] This guide summarizes the quantitative data on its binding affinity (Ki) and functional potency (EC50) at various G-protein coupled receptors (GPCRs).

Data Presentation: Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro binding affinities and functional activities of this compound at key central nervous system receptors.

Table 1: Serotonin Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of this compound

ReceptorKi (nM)EC50 (nM)Assay TypeReference(s)
5-HT1A 1800-Radioligand Binding[1][4]
5-HT2A 0.044 - 0.60.76 - 240Radioligand Binding, Ca2+ mobilization[1][2]
5-HT2B 1.91 - 130111 - 130Radioligand Binding, IP-1 Accumulation[2][5]
5-HT2C 1.03 - 4.62.38 - 88.9Radioligand Binding, Ca2+ mobilization[1][2]

Table 2: Adrenergic and Dopaminergic Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)Reference(s)
Adrenergic α1A 370[1]
Adrenergic α2A 320[1]
Dopamine D1 6700[1]
Dopamine D2 900[1]
Dopamine D3 2100[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize the receptor binding profile of this compound.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radioactively labeled ligand.[6]

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[7]

  • The homogenate is centrifuged to pellet the cell membranes.[7]

  • The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use.[7]

  • Protein concentration is determined using a standard method like the BCA assay.[7]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.[7]

  • To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound).[7][8]

  • Control wells for total binding (radioligand and membranes only) and non-specific binding (with a high concentration of a known unlabeled ligand) are included.[8]

  • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[7]

3. Filtration and Counting:

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the unbound radioligand.[7]

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[7]

  • The radioactivity retained on the filters is measured using a scintillation counter.[7]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.[9]

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.[9]

  • The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Gq-Protein Coupled Receptor (GPCR) Functional Assay (Calcium Mobilization)

This assay measures the functional activity of a compound at a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

1. Cell Culture and Plating:

  • Use a cell line (e.g., HEK293) stably transfected with the human 5-HT2A receptor.

  • Plate the cells in a 96-well or 384-well plate and grow to near confluence.

2. Loading with Calcium-Sensitive Dye:

  • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark.

3. Compound Addition and Signal Detection:

  • Add varying concentrations of the test compound (this compound) to the wells.

  • Immediately measure the fluorescence intensity using a plate reader equipped with the appropriate excitation and emission filters. The change in fluorescence corresponds to the increase in intracellular calcium concentration.

4. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity.

  • Plot the response against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) values.

β-Arrestin Recruitment Assay

This assay is used to investigate G-protein independent signaling pathways and to characterize biased agonism.[10] The PathHunter® assay is a common platform for this.[11][12]

1. Cell Preparation:

  • Use a cell line engineered to co-express the GPCR of interest tagged with a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).[10][12]

  • Plate the cells in a 384-well assay plate and incubate overnight.[12][13]

2. Agonist Stimulation:

  • Add varying concentrations of the test compound (this compound) to the wells.[12]

  • Incubate the plate for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[12][13]

3. Detection:

  • Add the detection reagents containing the substrate for the complemented enzyme.[12]

  • Incubate at room temperature in the dark for about 60 minutes to allow the enzymatic reaction to proceed.[12][13]

  • Measure the chemiluminescent signal using a luminometer.[12]

4. Data Analysis:

  • Subtract the background signal from all readings.[12]

  • Normalize the data to the response of a reference full agonist.[12]

  • Plot the normalized response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.[12]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and the primary signaling pathway associated with this compound's psychoactive effects.

Radioligand_Binding_Assay_Workflow Membrane_Prep Membrane Preparation (Receptor Source) Assay_Setup Assay Setup in 96-well Plate (Membranes, Radioligand, this compound) Membrane_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Vacuum Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Filter Washing (Remove Non-specifics) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow for a radioligand competition binding assay.

Gq_Signaling_Pathway Ligand This compound Receptor 5-HT2A Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Cell_Response Cellular Response PKC->Cell_Response Ca_Release->Cell_Response

Caption: 5-HT2A receptor Gq-protein signaling pathway.

Beta_Arrestin_Recruitment_Workflow Cell_Plating Plate Engineered Cells (GPCR-PK + β-Arrestin-EA) Agonist_Addition Add this compound (Induce Receptor Activation) Cell_Plating->Agonist_Addition Incubation Incubation (90 min, 37°C) (Allow Recruitment) Agonist_Addition->Incubation Detection_Reagent Add Detection Reagents (Substrate for Enzyme) Incubation->Detection_Reagent Signal_Measurement Measure Chemiluminescence Detection_Reagent->Signal_Measurement Data_Analysis Data Analysis (Calculate EC50 and Emax) Signal_Measurement->Data_Analysis

Caption: Workflow for a β-arrestin recruitment assay.

References

Early Pharmacological Studies of 25I-NBOMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the foundational pharmacological studies of 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe), a potent and selective serotonin (B10506) 5-HT₂A receptor agonist. Emerging from research in the early 2000s, this compound was initially synthesized and studied as a high-affinity tool for probing the 5-HT₂A receptor system.[1] This document consolidates key quantitative data from in vitro receptor binding and functional assays, details the experimental protocols used in these seminal studies, and illustrates the critical signaling pathways and experimental workflows. The primary focus is on the core data that established this compound as a "superpotent" agonist and informed its later development as the PET radioligand [¹¹C]CIMBI-5.[1][2][3]

Introduction

This compound is a synthetic phenethylamine (B48288) derived from 2C-I through the addition of a 2-methoxybenzyl group to the amine (an "NBOMe" group). This structural modification was found to dramatically increase affinity and potency at the serotonin 5-HT₂A receptor, a key target for psychedelic drugs and a modulator of various neuropsychiatric functions.[4][5] Early investigations, notably by the Nichols laboratory and later by researchers at the University of Copenhagen, sought to characterize the structure-activity relationships of N-benzyl phenethylamines.[2][4][6][7] These studies confirmed that this compound is a highly potent full agonist at the 5-HT₂A receptor, displaying sub-nanomolar affinity.[5][8] Its high potency and selectivity led to its characterization as a valuable research tool and its development as a potential PET imaging agent for visualizing the high-affinity state of 5-HT₂A receptors in the brain.[2][8]

Receptor Binding Profile

The primary molecular target of this compound is the 5-HT₂A receptor. Competition binding assays were fundamental in quantifying its affinity (Ki) for this and other related serotonin receptor subtypes. The addition of the N-(2-methoxybenzyl) group was shown to increase binding affinity at the 5-HT₂A receptor by approximately 17-fold compared to its parent compound, 2C-I.[8]

Data Presentation: Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities of this compound at human (h) and rat (r) serotonin receptors from key early studies.

CompoundReceptorKi (nM)RadioligandSource Tissue/Cell LineReference
This compound h5-HT₂A0.044[¹²⁵I]-(R)-DOIHEK293 CellsBraden et al., 2006
This compound h5-HT₂A2.2[³H]KetanserinCHO-K1 CellsEttrup et al., 2010[9]
This compound r5-HT₂C4.6[¹²⁵I]-(R)-DOIHEK293 CellsRickli et al., 2015[10]
This compound h5-HT₂B2.3[³H]LSDCHO-K1 CellsEttrup et al., 2010[9]
This compound h5-HT₁A1800[³H]8-OH-DPATCHO-K1 CellsRickli et al., 2015[10]
2C-I (parent)h5-HT₂A0.76[¹²⁵I]-(R)-DOIHEK293 CellsBraden et al., 2006

Note: Ki values can vary between studies due to differences in experimental conditions, such as the radioligand used ([³H]Ketanserin, an antagonist, versus [¹²⁵I]-DOI, an agonist) and the source of receptor tissue (e.g., cell lines, brain homogenates).

In Vitro Functional Activity

Functional assays were employed to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound, confirming its role as a receptor agonist. The most common early assay measured the activation of the Gq/₁₁ signaling pathway by quantifying the hydrolysis of phosphoinositides (PI). These studies established this compound as a potent and highly efficacious, or full, agonist at the 5-HT₂A receptor.[4]

Data Presentation: Functional Potency (EC₅₀) and Efficacy

The table below presents functional data for this compound from phosphoinositide (PI) hydrolysis assays.

CompoundReceptorAssayEC₅₀ (nM)Efficacy (Eₘₐₓ)Reference
This compound r5-HT₂API Hydrolysis0.4481% (vs 5-HT)Braden et al., 2006[6]
This compound h5-HT₂API Hydrolysis0.76~100% (Full Agonist)Ettrup et al., 2010
2C-I (parent)r5-HT₂API Hydrolysis7.486% (vs 5-HT)Braden et al., 2006

Signaling Pathway and Experimental Workflows

5-HT₂A Receptor Signaling Pathway

This compound exerts its cellular effects primarily through the canonical Gq/₁₁-protein coupled pathway associated with the 5-HT₂A receptor. Agonist binding initiates a conformational change in the receptor, leading to the activation of Phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, a key event measured in functional assays.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 25I_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Binds Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates Ca2->PKC

Caption: Canonical 5-HT₂A Receptor Gq Signaling Pathway.
Experimental Protocol Workflows

The following diagrams illustrate the generalized workflows for the key in vitro assays used in the early characterization of this compound.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 Prepare cell membranes expressing 5-HT2A Receptor A1 Combine membranes, radioligand, and test compound in assay buffer P1->A1 P2 Prepare radioligand (e.g., [3H]Ketanserin) at a fixed concentration (Kd) P2->A1 P3 Prepare serial dilutions of test compound (this compound) P3->A1 A2 Incubate to allow binding to reach equilibrium A1->A2 S1 Rapidly filter through glass fiber filters to separate bound from free radioligand A2->S1 S2 Wash filters with ice-cold buffer S1->S2 C1 Measure radioactivity (CPM) on filters using scintillation counting S2->C1 D1 Calculate IC50 from dose-response curve C1->D1 D2 Convert IC50 to Ki using Cheng-Prusoff equation D1->D2

Caption: Workflow for a Competitive Radioligand Binding Assay.

PI_Hydrolysis_Workflow cluster_prep Cell Preparation & Labeling cluster_assay Stimulation & Lysis cluster_analysis Isolation & Analysis P1 Culture cells expressing 5-HT2A Receptor (e.g., HEK293) P2 Label cells overnight with [3H]myo-inositol P1->P2 A1 Pre-incubate cells with LiCl (to inhibit inositol monophosphatase) P2->A1 A2 Stimulate with varying concentrations of agonist (this compound) A1->A2 A3 Terminate reaction and lyse cells with acid (e.g., perchloric acid) A2->A3 S1 Isolate soluble inositol phosphates (IPs) using anion exchange chromatography A3->S1 C1 Quantify [3H]IPs via scintillation counting S1->C1 D1 Plot dose-response curve and determine EC50 and Emax C1->D1

Caption: Workflow for a Phosphoinositide (PI) Hydrolysis Functional Assay.

In Vivo Pharmacology: The Head-Twitch Response

The primary in vivo assay used to assess the hallucinogen-like potential of 5-HT₂A agonists is the head-twitch response (HTR) in rodents. This rapid, rotational head movement is a well-established behavioral proxy for 5-HT₂A receptor activation in the brain.[11][12][13] Early studies demonstrated that this compound potently induces the HTR in mice in a dose-dependent manner. This effect was shown to be mediated by the 5-HT₂A receptor, as it could be blocked by pretreatment with a selective 5-HT₂A antagonist.[5] In these studies, this compound was found to be approximately 14-fold more potent than its parent compound, 2C-I, at inducing the HTR, corroborating the in vitro findings of its enhanced potency.[3]

Detailed Experimental Protocols

Radioligand Competition Binding Assay (General Protocol)
  • Receptor Source: Membranes prepared from HEK293 or CHO-K1 cells stably transfected with the human 5-HT₂A receptor.

  • Radioligand: [³H]Ketanserin (antagonist) or [¹²⁵I]-(R)-DOI (agonist), used at a concentration near its Kd value.

  • Assay Buffer: Typically 50 mM Tris-HCl, with additions such as MgCl₂ and EDTA, pH 7.4.

  • Procedure:

    • Cell membranes (10-20 µg protein) are incubated in a 96-well plate.

    • A fixed concentration of radioligand is added to each well.

    • Increasing concentrations of the unlabeled competitor drug (this compound) are added. Non-specific binding is determined in the presence of a high concentration of a known 5-HT₂A ligand (e.g., 10 µM ketanserin).

    • The plate is incubated, typically for 60 minutes at room temperature or 37°C, to reach equilibrium.

    • The incubation is terminated by rapid vacuum filtration through GF/B or GF/C glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), followed by several washes with ice-cold wash buffer.

    • Radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀) is determined by non-linear regression. The IC₅₀ is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide (PI) Hydrolysis Assay (General Protocol)
  • Cell Line: HEK293 or other suitable cells stably expressing the rat or human 5-HT₂A receptor.

  • Procedure:

    • Cells are seeded in multi-well plates and grown to near confluency.

    • Cells are labeled by overnight incubation (16-24 hours) in inositol-free medium supplemented with [³H]myo-inositol to allow for its incorporation into membrane phosphoinositides.

    • Prior to stimulation, cells are washed and pre-incubated for 15-30 minutes in a buffer containing lithium chloride (LiCl, typically 10 mM). LiCl inhibits inositol monophosphatases, causing the accumulation of labeled inositol phosphates upon receptor stimulation.

    • Cells are then stimulated with various concentrations of this compound for a set time (e.g., 30-60 minutes) at 37°C.

    • The reaction is terminated by adding an acid (e.g., ice-cold perchloric acid or trichloroacetic acid).

    • The acid-soluble fraction, containing the [³H]inositol phosphates, is separated from the lipid fraction.

    • Total inositol phosphates are isolated using anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • The eluted [³H]inositol phosphates are quantified by liquid scintillation counting.

  • Data Analysis: Data are plotted as total counts per minute versus log[agonist concentration]. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a reference agonist like serotonin (5-HT).[14][15][16]

Conclusion

The early pharmacological characterization of this compound was pivotal in understanding the structure-activity relationships of N-benzyl phenethylamines. Through systematic application of radioligand binding assays and functional PI hydrolysis assays, researchers established its sub-nanomolar affinity and high-potency full agonism at the 5-HT₂A receptor. These in vitro findings were functionally validated in vivo using the head-twitch response model in rodents. This foundational body of work not only provided a powerful new tool for neuroscience research but also laid the groundwork for the development of [¹¹C]CIMBI-5, a promising PET radioligand for imaging the active state of 5-HT₂A receptors in the human brain.

References

Metabolic Pathways of 25I-NBOMe in Human Hepatocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the potent synthetic hallucinogen 25I-NBOMe in human hepatocytes. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and forensic analysis.

Core Summary

This compound undergoes extensive Phase I and Phase II metabolism in human hepatocytes, primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic transformations include O-demethylation at various positions on the dimethoxyphenyl ring and the methoxybenzyl moiety, hydroxylation of the aromatic rings, and subsequent glucuronidation of the resulting metabolites. These metabolic processes significantly alter the pharmacological and toxicological profile of the parent compound, leading to a complex mixture of metabolites. Understanding these pathways is critical for predicting drug-drug interactions, assessing potential toxicity, and developing sensitive analytical methods for its detection in biological matrices.

Data Presentation: Metabolite Profiles

The following tables summarize the quantitative and semi-quantitative data on the metabolites of this compound identified in in vitro studies using human hepatocytes. The relative abundance provides an indication of the major metabolic pathways.

Table 1: Phase I Metabolites of this compound in Human Hepatocytes

MetaboliteMetabolic ReactionRelative AbundanceKey Enzymes
2'-O-desmethyl-25I-NBOMeO-demethylationMajorCYP3A4
5'-O-desmethyl-25I-NBOMeO-demethylationMajorCYP2C19
2-O-desmethyl-25I-NBOMeO-demethylationMinorNot specified
5-O-desmethyl-25I-NBOMeO-demethylationMinorNot specified
Hydroxy-25I-NBOMeHydroxylationMajorCYP2D6, CYP3A4
Dihydrodiol-25I-NBOMeDihydroxylationMinorNot specified
2C-IN-dealkylationMinorNot specified

Data synthesized from multiple sources. Relative abundance is a qualitative summary of reported findings.

Table 2: Phase II Metabolites of this compound in Human Hepatocytes

MetaboliteMetabolic ReactionConjugating Enzyme
2'-O-desmethyl-25I-NBOMe-glucuronideGlucuronidationUGTs
5'-O-desmethyl-25I-NBOMe-glucuronideGlucuronidationUGTs
Hydroxy-25I-NBOMe-glucuronideGlucuronidationUGTs

UGTs: UDP-glucuronosyltransferases

Experimental Protocols

The following section outlines a detailed methodology for a typical in vitro experiment to study the metabolism of this compound using cryopreserved human hepatocytes. This protocol is a composite synthesized from various published studies.

Objective: To identify and characterize the metabolites of this compound formed in human hepatocytes.
Materials:
  • Cryopreserved human hepatocytes (pooled donors)

  • Williams' Medium E

  • Fetal Bovine Serum (FBS)

  • Hepatocyte recovery and plating medium

  • Collagen-coated 24-well plates

  • This compound solution (in a suitable solvent like DMSO, final concentration ≤ 0.1%)

  • NADPH regenerating system (optional, for microsomal studies)

  • Acetonitrile (B52724) (ACN) or other suitable quenching solvent

  • LC-MS/MS system with high-resolution mass spectrometry capabilities

Procedure:
  • Thawing of Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte recovery medium.

    • Centrifuge at a low speed (e.g., 100 x g) for 10 minutes to pellet the viable cells.

    • Gently resuspend the cell pellet in plating medium.

  • Cell Seeding and Culture:

    • Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).

    • Seed the hepatocytes onto collagen-coated 24-well plates at a density of approximately 0.5 x 10^6 viable cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

    • After 4-6 hours, replace the plating medium with fresh Williams' Medium E supplemented with FBS.

  • Incubation with this compound:

    • After 24 hours of pre-incubation to allow for cell recovery and monolayer formation, remove the medium.

    • Add fresh, pre-warmed medium containing this compound at the desired final concentration (e.g., 10 µM).

    • Incubate the plates for a specified time course (e.g., 0, 1, 3, 6, and 24 hours) at 37°C and 5% CO2.

  • Sample Collection and Processing:

    • At each time point, terminate the incubation by adding an equal volume of ice-cold acetonitrile to each well. This will precipitate proteins and quench metabolic activity.

    • Scrape the contents of the wells and transfer to microcentrifuge tubes.

    • Vortex the samples and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes to pellet the precipitated protein and cell debris.

    • Carefully collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to separate and identify this compound and its metabolites.

    • High-resolution mass spectrometry is essential for accurate mass determination and elemental composition analysis of unknown metabolites.

    • Tandem mass spectrometry (MS/MS) should be used to obtain fragmentation patterns for structural elucidation of the metabolites.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways of this compound and the experimental workflow.

Metabolic_Pathway_25I_NBOMe cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) This compound This compound 2'-O-desmethyl-25I-NBOMe 2'-O-desmethyl-25I-NBOMe This compound->2'-O-desmethyl-25I-NBOMe O-demethylation (CYP3A4) 5'-O-desmethyl-25I-NBOMe 5'-O-desmethyl-25I-NBOMe This compound->5'-O-desmethyl-25I-NBOMe O-demethylation (CYP2C19) Hydroxy-25I-NBOMe Hydroxy-25I-NBOMe This compound->Hydroxy-25I-NBOMe Hydroxylation (CYP2D6, CYP3A4) 2C-I 2C-I This compound->2C-I N-dealkylation Glucuronide_Conjugates Glucuronide_Conjugates 2'-O-desmethyl-25I-NBOMe->Glucuronide_Conjugates Glucuronidation 5'-O-desmethyl-25I-NBOMe->Glucuronide_Conjugates Glucuronidation Hydroxy-25I-NBOMe->Glucuronide_Conjugates Glucuronidation

Caption: Metabolic pathways of this compound in human hepatocytes.

Experimental_Workflow cluster_cell_prep Hepatocyte Preparation cluster_incubation Metabolism Assay cluster_analysis Sample Analysis Thaw Thaw Cryopreserved Hepatocytes Resuspend Resuspend in Plating Medium Thaw->Resuspend Seed Seed in Collagen-coated 24-well Plates Resuspend->Seed Preincubation Pre-incubate for 24h Seed->Preincubation Add_Drug Add this compound (e.g., 10 µM) Preincubation->Add_Drug Incubate Incubate (0-24h) Add_Drug->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Caption: Experimental workflow for this compound metabolism study.

The Neurochemical Cascade of 25I-NBOMe: An In-depth Analysis of its Effects on Dopaminergic and Glutamatergic Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

25I-NBOMe, a potent synthetic hallucinogen, has garnered significant attention for its complex pharmacological profile and profound effects on the central nervous system. While its primary affinity is for the serotonin (B10506) 2A (5-HT2A) receptor, the downstream consequences of this interaction significantly impact the dopamine (B1211576) and glutamate (B1630785) neurotransmitter systems. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its modulation of dopamine and glutamate. We present quantitative data on receptor binding affinities, detailed summaries of key experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (this compound) is a derivative of the 2C-I phenethylamine (B48288) and is characterized by its high potency as a 5-HT2A receptor agonist.[1] Its psychoactive effects, often described as similar to those of LSD, are primarily attributed to its action at this receptor. However, the intricate interplay between the serotonergic, dopaminergic, and glutamatergic systems means that the effects of this compound extend far beyond its initial binding target. Understanding these secondary effects is crucial for elucidating its full mechanism of action, potential therapeutic applications, and toxicological profile.

Interaction with Dopamine and Glutamate Systems: An Indirect Mechanism

Current research indicates that this compound's influence on the dopamine and glutamate systems is predominantly indirect, occurring as a downstream consequence of potent 5-HT2A receptor activation. The compound itself displays a low affinity for dopamine receptors.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available quantitative data for the binding affinity (Ki) of this compound at various dopamine receptors. For context, its high affinity for the 5-HT2A receptor is also included. It is important to note the significantly higher Ki values for dopamine receptors, indicating a much weaker interaction compared to its primary target.

Receptor/TransporterBinding Affinity (Ki) [nM]Reference
Dopamine D16700[2]
Dopamine D2900[2]
Dopamine D32100[2]
Dopamine Transporter (DAT)>500 (Kd)[3]
Serotonin 5-HT2A0.044 - 0.6[3]

Note: A lower Ki value indicates a higher binding affinity.

No direct binding affinity data for this compound at glutamate receptors has been prominently reported in the scientific literature, further supporting the hypothesis of an indirect modulatory role.

Effects on Dopamine Neurotransmission

Acute administration of this compound has been shown to increase extracellular dopamine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens and the frontal cortex.[4][5] This effect is thought to contribute to its abuse potential.

In Vivo Evidence

Studies utilizing in vivo microdialysis in rodents have demonstrated a dose-dependent increase in dopamine release following this compound administration. For instance, a high dose of 1 mg/kg has been shown to increase dopamine levels in the nucleus accumbens shell by up to 60% over baseline.[4] Interestingly, the dose-response relationship can be complex, with some studies reporting an inverted U-shaped curve for its effect on extracellular dopamine levels in the frontal cortex.[5]

Effects on Glutamate Neurotransmission

A hallmark of many hallucinogens, including this compound, is their ability to increase extracellular glutamate levels, particularly in the frontal cortex.[5] This is a critical aspect of its mechanism of action, as glutamate is the primary excitatory neurotransmitter in the brain and plays a vital role in synaptic plasticity, learning, and memory.

The Role of 5-HT2A Receptors on Pyramidal Neurons

The prevailing hypothesis is that this compound, through its potent agonism at 5-HT2A receptors located on cortical pyramidal neurons, leads to an increase in the firing rate of these neurons and subsequent glutamate release.[5] This surge in glutamatergic activity is believed to be a key contributor to the profound alterations in perception and cognition associated with the drug. The dose-response curve for glutamate release has been observed to be U-shaped.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound's Effects on Dopamine and Glutamate

G Simplified Signaling Pathway of this compound NBOMe This compound HT2A 5-HT2A Receptor (on Pyramidal Neuron) NBOMe->HT2A High-Affinity Agonist PyramidalNeuron Cortical Pyramidal Neuron HT2A->PyramidalNeuron Activation GluRelease Increased Glutamate Release PyramidalNeuron->GluRelease VTA Ventral Tegmental Area (VTA) PyramidalNeuron->VTA Modulation NAc Nucleus Accumbens (NAc) VTA->NAc Dopaminergic Projection DaRelease Increased Dopamine Release NAc->DaRelease

This compound's primary action and downstream effects.
Experimental Workflow for In Vivo Microdialysis

G Experimental Workflow: In Vivo Microdialysis cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Surgery Stereotaxic Surgery: Guide Cannula Implantation Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Experimental Chamber Recovery->Habituation Probe Microdialysis Probe Insertion Habituation->Probe Perfusion Perfusion with aCSF (1-2 µL/min) Probe->Perfusion Baseline Baseline Sample Collection (≥3 samples) Perfusion->Baseline DrugAdmin This compound Administration (e.g., i.p.) Baseline->DrugAdmin PostDrug Post-Treatment Sample Collection DrugAdmin->PostDrug Storage Sample Storage (-80°C) PostDrug->Storage Analysis HPLC-ECD Analysis for Dopamine & Glutamate Storage->Analysis

Workflow for measuring neurotransmitter release.

Detailed Methodologies of Key Experiments

In Vivo Microdialysis in Freely Moving Rats

This technique is crucial for measuring extracellular levels of dopamine and glutamate in specific brain regions of awake animals.

  • Surgical Procedure: Male Wistar or Sprague-Dawley rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted into the target brain region (e.g., medial prefrontal cortex or nucleus accumbens) and secured with dental cement. Animals are allowed to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane) is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min). After a stabilization period, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes). This compound or vehicle is then administered (e.g., intraperitoneally), and dialysate collection continues for several hours.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of dopamine, glutamate, and their metabolites.

Locomotor Activity Test

This behavioral test is used to assess the stimulant or depressant effects of this compound.

  • Apparatus: The test is conducted in open-field arenas equipped with infrared photobeams to automatically track the animal's movement.

  • Procedure: Mice are injected with this compound or vehicle and immediately placed in the center of the open-field arena. Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration, often several hours.[6]

Prepulse Inhibition (PPI) Test

PPI is a measure of sensorimotor gating, a process that is often disrupted by hallucinogens.

  • Apparatus: The test is performed in a sound-attenuated chamber with a startle platform to measure the animal's startle response to a loud acoustic stimulus.

  • Procedure: After an acclimation period with background white noise, the animal is presented with a series of trials. Some trials consist of a loud startling pulse alone, while others present a weaker, non-startling prepulse shortly before the startling pulse. The percentage of inhibition of the startle response by the prepulse is calculated. This compound or vehicle is administered before the test session.[7]

Conclusion

The neurochemical effects of this compound on the dopamine and glutamate systems are complex and primarily driven by its potent agonism at the 5-HT2A receptor. While it exhibits low direct affinity for dopamine receptors, its ability to indirectly increase dopamine and glutamate release in key brain areas is a critical component of its overall pharmacological profile. The data and methodologies presented in this guide offer a foundational understanding for researchers and drug development professionals working to further unravel the intricate mechanisms of this and related compounds. A thorough comprehension of these interactions is essential for both assessing the therapeutic potential and mitigating the risks associated with this class of potent psychoactive substances.

References

The Behavioral Pharmacology of 25I-NBOMe in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavioral effects of 25I-NBOMe, a potent synthetic hallucinogen, in rodent models. By summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows, this document serves as a critical resource for researchers investigating the neurobiological mechanisms of serotonergic psychedelics and for professionals involved in drug development and safety assessment.

Core Behavioral Effects of this compound

This compound, a derivative of the phenethylamine (B48288) hallucinogen 2C-I, is a high-affinity partial agonist at the serotonin (B10506) 2A (5-HT2A) receptor, which is the primary target mediating its psychoactive effects.[1][2] In rodent models, the administration of this compound elicits a range of behavioral responses that are consistent with its hallucinogenic properties in humans. These effects are primarily characterized by the induction of the head-twitch response (HTR), alterations in locomotor activity, and disruption of sensorimotor gating.

Quantitative Summary of Behavioral Assays

The following tables summarize the key quantitative findings from studies investigating the behavioral effects of this compound in rodents.

Table 1: Effects of this compound on Head-Twitch Response (HTR) in Mice

Species/StrainDose Range (mg/kg, SC)Peak EffectPotency vs. 2C-IAntagonist BlockadeReference
C57BL/6J Mice0.1 - 1Dose-dependent increase in HTR14-fold higherM100,907 (selective 5-HT2A antagonist)[3]

Table 2: Effects of this compound on Locomotor Activity in Rodents

Species/StrainDose Range (mg/kg, IP/SC)EffectTime CourseReference
Male Swiss-Webster Mice2.5, 5, 10Dose-dependent decreaseOnset within 10 min, duration 30-90 min[4][5]
C57BL/6J Miceup to 1 (IP)No significant effect-[6]
Rats-Decreased locomotor activity-[7]

Table 3: Effects of this compound on Prepulse Inhibition (PPI) in Rodents

Species/StrainDose Range (mg/kg, IP)EffectSex DifferencesReference
Male and Female Sprague-Dawley Rats0.1 - 1Disruption of PPIObserved in both sexes[[“]][9]
C57BL/6J Male Mice0.1 - 1Disruption of PPI-[6][10]

Table 4: Effects of this compound in Drug Discrimination Studies in Rats

Training DrugTest Dose Range (mg/kg)Percent Drug-Appropriate RespondingKey FindingReference
DOMup to 2.5up to 74%Failure to fully substitute likely due to response rate suppression[4][11]
MDMAup to 1up to 78%Failure to fully substitute likely due to response rate suppression[4][11]

Detailed Experimental Protocols

Head-Twitch Response (HTR) Assay
  • Objective: To quantify the hallucinogen-like effects of this compound by measuring a rapid, involuntary head movement in rodents, which is a behavioral proxy for 5-HT2A receptor activation.[3]

  • Animals: C57BL/6J mice are commonly used.[3]

  • Apparatus: A magnetometer coil system with a small magnet attached to the mouse's head is utilized for automated and precise detection of head twitches.[3]

  • Procedure:

    • Animals are habituated to the testing environment.

    • A small magnet is affixed to the head of the mouse.

    • Mice are administered this compound (e.g., 0.1-1 mg/kg, subcutaneously) or vehicle.

    • Immediately after injection, mice are placed in the magnetometer chamber.

    • The number of head twitches is recorded over a specified period (e.g., 60 minutes).

  • Antagonist Studies: To confirm the role of the 5-HT2A receptor, a selective antagonist like M100,907 can be administered prior to this compound to assess for blockade of the HTR.[3]

Locomotor Activity Assay
  • Objective: To assess the effects of this compound on spontaneous motor activity.

  • Animals: Various strains of mice (e.g., Swiss-Webster, C57BL/6J) and rats are used.[4][5][6][7]

  • Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Animals may or may not be habituated to the chambers depending on the experimental question (habituated animals are used to assess stimulant effects, while non-habituated animals can reveal both stimulant and depressant effects).[4]

    • Mice are injected with this compound (e.g., 2.5-10 mg/kg, intraperitoneally or subcutaneously) or vehicle.

    • Animals are placed in the activity chambers, and locomotor activity (e.g., distance traveled, beam breaks) is recorded over time.

Prepulse Inhibition (PPI) of the Acoustic Startle Response Assay
  • Objective: To evaluate the effects of this compound on sensorimotor gating, a pre-attentive process that is disrupted in certain psychiatric disorders.

  • Animals: Sprague-Dawley rats or C57BL/6J mice are suitable models.[6][[“]][9][10]

  • Apparatus: Startle response chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Animals are placed in the startle chambers and allowed to acclimate.

    • The testing session consists of various trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 68, 75, or 85 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • This compound (e.g., 0.1-1 mg/kg, IP) or vehicle is administered before the test session.

    • PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

Visualizations: Signaling Pathways and Experimental Workflows

This compound-Induced 5-HT2A Receptor Signaling Cascade

G This compound Signaling Pathway NBOMe This compound HTR2A 5-HT2A Receptor NBOMe->HTR2A Agonist Binding Gq_G11 Gq/G11 Protein HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Behavioral Behavioral Effects (e.g., HTR) Downstream->Behavioral

Caption: 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow for Head-Twitch Response (HTR) Assay

G HTR Experimental Workflow start Start acclimation Animal Acclimation start->acclimation magnet Magnet Attachment acclimation->magnet injection Drug/Vehicle Injection (this compound or Saline) magnet->injection placement Placement in Magnetometer Chamber injection->placement recording Data Recording (60 minutes) placement->recording analysis Data Analysis (Quantify Head Twitches) recording->analysis end End analysis->end

Caption: Workflow for the head-twitch response (HTR) experiment.

References

The Emergence of 25I-NBOMe: A Technical Guide on the Potent Psychedelic Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe), a potent synthetic psychedelic that emerged as a prominent recreational substance in the early 2010s. First synthesized for neuroscience research, its high affinity and full agonist activity at the serotonin (B10506) 5-HT₂A receptor led to its clandestine production and distribution, often misrepresented as LSD. This guide details its synthesis, pharmacology, mechanism of action, analytical detection methodologies, and the severe clinical toxicity associated with its use. Quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to provide a thorough resource for the scientific community.

Introduction and Emergence

This compound is a synthetic hallucinogen belonging to the N-benzyl phenethylamine (B48288) class, derived from the 2C-I phenethylamine. It was first synthesized in 2003 by German chemist Ralf Heim at the Free University of Berlin as a research tool for mapping serotonin 5-HT₂A receptors in the brain.[1][2] The N-(2-methoxybenzyl) substitution dramatically increases the compound's affinity for the 5-HT₂A receptor compared to its parent compound, 2C-I.[3][4]

Internet-based drug user forums began discussing this compound around 2010-2011, marking its entry into the recreational drug scene.[5][6] Often sold on blotter paper, in liquid, or as a powder under names like "N-Bomb" and "Smiles," it was frequently marketed as a legal or indistinguishable alternative to LSD.[1][7][8] This misrepresentation, combined with its steep dose-response curve and extreme potency, has led to numerous public health concerns, including severe intoxications and fatalities.[2][3][9][10] In 2013, the United States classified this compound and other related compounds as Schedule I substances.[1][7]

Chemistry and Synthesis

This compound's structure is based on the classic phenethylamine core. The addition of the N-(2-methoxybenzyl) group to 2C-I increases its potency at the 5-HT₂A receptor by over an order of magnitude.[3][4][7]

The synthesis of this compound is typically achieved through a reductive amination reaction between 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) and 2-methoxybenzaldehyde.

Figure 1. Synthesis of this compound via Reductive Amination. cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2C-I 2C-I (2-(4-iodo-2,5-dimethoxyphenyl)ethanamine) Process Reductive Amination 2C-I->Process Aldehyde 2-Methoxybenzaldehyde Aldehyde->Process Product_NBOMe This compound Process->Product_NBOMe Forms N-benzyl bond Figure 2. 5-HT₂A Receptor Signaling Pathway. NBOMe This compound HT2A 5-HT₂A Receptor (GPCR) NBOMe->HT2A Binds Gq Gq/G₁₁ Protein HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Downstream Cellular Responses (Neuronal Excitability, Gene Expression) PKC->Response Phosphorylates targets Figure 3. Analytical Workflow for this compound in Blood. cluster_collection 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_result 4. Data Processing Sample Whole Blood (Red Top Tube, No Gel Separator) Prep Extraction Sample->Prep SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Prep->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Prep->LLE Option 2 PPT Protein Precipitation (e.g., with Acetonitrile) Prep->PPT Option 3 LCMS LC-MS/MS Analysis SPE->LCMS LLE->LCMS PPT->LCMS Result Identification & Quantification LCMS->Result MRM Data (e.g., m/z 428 > 121)

References

Methodological & Application

synthesis protocols for 25I-NBOMe for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide detailed synthesis protocols for 25I-NBOMe. The dissemination of information that could facilitate the production of potent psychoactive substances and potentially harmful chemical agents is against my safety guidelines. This policy is in place to prevent the creation and spread of dangerous materials.

Instead, I can offer general, publicly available information from an academic and public health perspective that may be relevant to researchers and drug development professionals. This includes its mechanism of action, pharmacological context, and associated health risks, which are critical areas of knowledge for legitimate scientific inquiry.

Chemical Class and Analogs: this compound belongs to the 2C family of phenethylamines. The "NBOMe" designation refers to the N-(2-methoxybenzyl) substitution on the amine, which significantly increases its potency compared to its parent compound, 2C-I. It is part of a larger group of N-benzylphenethylamines that have been studied for their effects on the serotonergic system.

Mechanism of Action: this compound is a potent full agonist of the serotonin (B10506) 5-HT2A receptor. Its high affinity for this receptor is believed to be the primary driver of its psychoactive effects. Understanding the interaction between N-benzylphenethylamines and the 5-HT2A receptor is a subject of ongoing research, particularly in the context of developing therapeutic agents or understanding the neurobiology of perception and consciousness.

Historical and Research Context: The compound was first synthesized in the early 2000s by chemist Ralf Heim at the Free University of Berlin as part of his PhD research. It was developed as a tool for mapping the distribution of 5-HT2A receptors in the brain using positron emission tomography (PET) imaging. Its high potency and specificity made it a valuable radioligand for this purpose.

Public Health and Safety: It is critical for any researcher to be aware of the significant health risks associated with this compound, which have been documented in numerous case reports and public health alerts. Due to its high potency and steep dose-response curve, the risk of overdose is high. Adverse effects can be severe and life-threatening, including:

  • Cardiovascular: Tachycardia, hypertension, vasoconstriction, and cardiac arrest.

  • Neurological: Seizures, confusion, agitation, hallucinations, and paranoia.

  • Other: Hyperthermia, rhabdomyolysis, and kidney failure.

The unpredictable nature of its effects and the potential for severe toxicity make handling this compound extremely hazardous outside of a controlled, professional laboratory setting with appropriate safety protocols and personal protective equipment (PPE). Its legal status is also important to note; this compound is a controlled substance in many countries, and its handling is subject to strict regulations.

For legitimate research purposes, it is essential to adhere to all institutional, national, and international regulations regarding the acquisition, handling, and study of controlled substances.

Application Note: Analytical Methods for the Detection of 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic hallucinogen derived from the 2C-I phenethylamine. It acts as a powerful full agonist of the serotonin (B10506) 5-HT2A receptor, making it psychoactive at microgram-level doses.[1][2] The high potency and severe toxicity associated with this compound, including fatalities, necessitate the use of highly sensitive and specific analytical methods for its detection and quantification in both forensic evidence and biological specimens.[1][3] This document outlines detailed protocols for various analytical techniques, presents quantitative data for comparison, and illustrates relevant workflows and pathways.

Confirmatory Analytical Methods

The most reliable methods for the unambiguous identification and quantification of this compound are based on chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying this compound in biological matrices due to its exceptional sensitivity and specificity.[1]

Experimental Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Serum, Blood, Urine) Extraction Extraction (SPE or LLE) Biological_Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC HPLC Separation Evaporation->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Detector Detection MSMS->Detector Data_Analysis Quantification & Confirmation Detector->Data_Analysis

Caption: General workflow for this compound analysis using LC-MS/MS.

Protocol 1: Analysis of this compound in Serum/Blood (SPE-LC-MS/MS)

This protocol is adapted from methodologies developed for the quantification of NBOMe compounds in serum and postmortem specimens.[4][5]

A. Sample Preparation: Solid-Phase Extraction (SPE)

  • Add 50 µL of an internal standard (ISTD), such as 25H-NBOMe (10 ng/mL) or this compound-d3, to 1.0 mL of sample (serum, whole blood, or tissue homogenate).[5][6]

  • Add 1.0 mL of 100 mM phosphate (B84403) buffer (pH 6), vortex for 5 minutes, and centrifuge for 10 minutes at 3000 rpm.[5]

  • Condition a Clean Screen ZSDUA020 SPE column by sequentially passing 3 mL of methanol (B129727), 3 mL of DI water, and 1 mL of 100 mM phosphate buffer (pH 6).[4][5]

  • Load the supernatant from step 2 onto the conditioned SPE column.

  • Wash the column sequentially with 3 mL of DI water, 1 mL of 100 mM acetic acid, and 3 mL of methanol.[4][5]

  • Dry the column completely under vacuum.

  • Elute the analytes with 3 mL of a dichloromethane/isopropanol/ammonia solution (78:20:2 v/v/v).[4][5]

  • Add 100 µL of 1% HCl in methanol and 200 µL of DI water to the eluate and evaporate under nitrogen to a final volume of approximately 200 µL.[5]

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

B. Instrumental Analysis

  • Chromatography System: HPLC system such as a Shimadzu SCL.[6]

  • Column: Restek Allure Biphenyl (100 × 3.2 mm, 5 µm) or Luna C8 (100 x 2.0 mm, 3 µm).[4][6]

  • Mobile Phase A: DI water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[6]

  • Mobile Phase B: Methanol.[6]

  • Gradient: A typical gradient starts at 50% B, ramps to 80% B, then returns to initial conditions.[6]

  • Flow Rate: 0.3 - 0.7 mL/min.[1][7]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Applied Biosystems 3200 Q trap) with a TurbolonSpray ESI source.[6]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM). Key transitions for this compound are m/z 428.1 → 121.0 (quantifier), 428.1 → 91.0, and 428.1 → 93.0.[1]

Quantitative LC-MS/MS Data Summary

MatrixLower Limit of Quantification (LOQ)Limit of Detection (LOD)Linearity RangeReference(s)
Serum30 pg/mL10 pg/mL30 - 2000 pg/mL[4]
Urine1 ng/mLNot specified1 - 100 ng/mL[6]
Whole Blood0.1 ng/mL0.09 ng/mL0.1 - 0.5 ng/mL[1]
Whole Blood0.01 - 0.02 ng/mL0.005 ng/mL0.01 - 20 ng/mL[7]
Blotter Paper1 ng/mLNot specified1 - 100 ng/mL[8]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique primarily used for the identification of this compound in non-biological samples like blotter papers or after extraction from gastric contents.[5][9] It is generally less sensitive than LC-MS/MS for biological fluids.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Solid_Sample Solid Sample (e.g., Blotter Paper) Extraction Solvent Extraction (e.g., Methanol) Solid_Sample->Extraction GC GC Separation Extraction->GC EI Electron Ionization (EI) GC->EI MS Mass Analyzer (Scan Mode) EI->MS Detector Detection MS->Detector Data_Analysis Spectral Library Comparison Detector->Data_Analysis

Caption: General workflow for this compound identification using GC-MS.

Protocol: Analysis of this compound on Blotter Paper (GC-MS)

This protocol is based on the SWGDRUG monograph and other forensic chemistry reports.[9][10]

A. Sample Preparation

  • Submerge a seized blotter paper in 25 mL of methanol in a beaker.[11]

  • Extract for 15 minutes in an ultrasonic bath.[11]

  • Transfer an aliquot of the methanol extract to an autosampler vial for GC-MS analysis. Dilute to approximately 1 mg/mL if necessary.[9]

B. Instrumental Analysis

  • Gas Chromatograph: Agilent 6890N or equivalent.[10]

  • Column: DB-1 MS or equivalent (30 m x 0.25 mm x 0.25 µm).[9]

  • Carrier Gas: Helium at 1 mL/min.[9]

  • Injector Temperature: 250-280°C.[9][10]

  • Oven Program: Initial temperature 100°C for 1 min, ramp to 300°C at 12°C/min, hold for 9 min.[9]

  • Mass Spectrometer: Mass selective detector (e.g., Agilent 5973B) operated in electron ionization (EI) mode at 70 eV.[10]

  • MS Source Temperature: 230°C.[9]

  • Mass Scan Range: 34-550 amu.[9]

  • Identification: Compare the resulting mass spectrum and retention time to a confirmed reference standard. The base peak is typically m/z 121.[12]

Screening and Presumptive Methods

Immunoassays

Standard urine immunoassays for common drugs of abuse will not detect this compound.[13] However, specific antibodies have been developed for the NBOMe class of compounds, enabling the creation of targeted immunoassays.[14]

Principle of Competitive Immunoassay

cluster_neg Negative Sample cluster_pos Positive Sample Ab_neg Antibody Enzyme_neg Enzyme-Labeled NBOMe Ab_neg->Enzyme_neg Binds Signal_neg Strong Signal Enzyme_neg->Signal_neg Generates Ab_pos Antibody Enzyme_pos Enzyme-Labeled NBOMe Ab_pos->Enzyme_pos Binding Blocked NBOMe_pos Free this compound (in sample) NBOMe_pos->Ab_pos Binds NoSignal_pos Weak/No Signal Enzyme_pos->NoSignal_pos Generates

Caption: Competitive immunoassay principle for this compound detection.

Quantitative Immunoassay Data

The following table summarizes the 50% inhibitory concentration (IC50) values for a specific antibody developed for NBOMe compounds, indicating its sensitivity and cross-reactivity.[14]

CompoundIC50 (ng/mL)
This compound~0.164
25B-NBOMe~0.138
25H-NBOMe~0.096
25D-NBOMe~0.104
25E-NBOMe~0.13
Colorimetric Spot Test

A presumptive color test has been developed for rapid, field-based identification of NBOMe compounds.[15]

  • Principle: The test involves the reaction of 25-NBOMe compounds with a substituted benzoquinone reagent under basic conditions to produce a distinct color change.[15]

  • Application: This method can be used directly on blotter papers and helps differentiate NBOMes from other hallucinogens like LSD.[15]

  • Limit of Detection: The working limit of detection has been determined to be 225 µg.[15]

Mechanism of Action: 5-HT2A Receptor Signaling

This compound's potent hallucinogenic effects are mediated by its action as a strong agonist at the serotonin 5-HT2A receptor.[1][2] Activation of this G-protein coupled receptor (GPCR) initiates a well-characterized intracellular signaling cascade.

Simplified 5-HT2A Signaling Pathway

cluster_products Second Messengers cluster_effects Cellular Effects NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds & Activates Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 into DAG DAG PLC->DAG Cleaves PIP2 into PIP2 PIP2 Ca ↑ Intracellular Ca2+ IP3->Ca PKC PKC Activation DAG->PKC

Caption: this compound activates the 5-HT2A receptor, leading to downstream signaling.

References

Application Note: Quantification of 25I-NBOMe in Blotter Paper using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 25I-NBOMe on blotter paper using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). This compound is a potent synthetic hallucinogen and a derivative of the 2C-I phenethylamine.[1] Due to its high potency, with doses in the microgram range, it is often distributed on blotter paper, similar to LSD.[1][2] The accurate quantification of this compound on this matrix is crucial for forensic investigations and clinical toxicology. The described method involves a straightforward extraction procedure followed by a highly selective and sensitive HPLC-MS/MS analysis. This protocol has been validated for linearity, accuracy, precision, and sensitivity.

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge to public health and law enforcement. The NBOMe series of compounds, particularly this compound, has been implicated in numerous cases of severe intoxication and fatalities.[2][3][4] These substances are often sold on blotter papers, which can lead to unintentional overdoses due to uneven distribution or misrepresentation as other substances like LSD.[1][5][6] Therefore, a reliable analytical method for the identification and quantification of this compound on blotter paper is essential. This application note provides a detailed protocol for the extraction and analysis of this compound from blotter paper using HPLC-MS/MS, a technique that offers high sensitivity and specificity.[7]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sp1 Blotter Paper Sample sp2 Extraction with Methanol (B129727) sp1->sp2 Submerge sp3 Vortexing/Sonication sp2->sp3 Agitate sp4 Dilution sp3->sp4 To linear range an1 Injection into HPLC sp4->an1 an2 Chromatographic Separation an1->an2 an3 Mass Spectrometry Detection (MRM) an2->an3 dp1 Peak Integration an3->dp1 dp2 Quantification using Calibration Curve dp1->dp2 dp3 Reporting dp2->dp3

Caption: Experimental workflow for the quantification of this compound in blotter paper.

Materials and Reagents

  • This compound reference standard

  • This compound-d3 internal standard (ISTD)

  • Methanol (HPLC grade)

  • Deionized water (18 MΩ·cm)

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • Blotter paper samples

Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Volumetric flasks and pipettes

Experimental Protocols

Standard and Quality Control Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.

  • Calibration Standards (1-100 ng/mL): Prepare a seven-point calibration curve by spiking appropriate amounts of the working standard solutions into methanol.[2] Add the internal standard to each calibrator to a final concentration of 20 ng/mL.[2]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in methanol, following the same procedure as the calibration standards.

Sample Preparation from Blotter Paper
  • Place a single blotter paper sample into a clean glass vial.

  • Add 10 mL of methanol to the vial.[2]

  • Gently mix the sample for 1 hour.[2] Alternatively, the sample can be extracted for 15 minutes in an ultrasonic bath.[8][9]

  • Take an aliquot of the extract and dilute it further with methanol to fall within the linear range of the calibration curve.[2]

  • Add the internal standard to the diluted sample to achieve a final concentration of 20 ng/mL.

HPLC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column Restek Allure Biphenyl (5 µm, 100 x 3.2 mm)[2]
Mobile Phase A Deionized water with 10 mM ammonium acetate and 0.1% formic acid[2]
Mobile Phase B Methanol[2]
Flow Rate 0.70 mL/min[10]
Injection Volume 5 µL[10]
Column Temperature Ambient
Gradient A suitable gradient should be developed to ensure the separation of this compound from potential interferences. A typical starting condition could be 95% A, followed by a linear gradient to 95% B.
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5000 V[10]
Source Temperature 500°C[10]
Curtain Gas 10[10]
Ion Source Gas 1 70[10]
Ion Source Gas 2 30[10]
MRM Transitions

The following MRM transitions can be used for the detection and quantification of this compound and its deuterated internal standard. The declustering potential (DP), collision energy (CE), and cell exit potential (CXP) should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (V)CXP (V)
This compound 428.1297.0 / 121.0Compound SpecificCompound SpecificCompound Specific
This compound-d3 431.1300.0 / 121.0Compound SpecificCompound SpecificCompound Specific

Method Validation Summary

The analytical method should be validated according to established guidelines. The following table summarizes typical validation parameters reported in the literature for the analysis of this compound.

ParameterTypical Range/Value
Linearity (r²) > 0.99[11]
Limit of Detection (LOD) 10 pg/mL[12]
Limit of Quantification (LOQ) 25-30 pg/mL[11][12]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%

Quantitative Data from Blotter Paper Analysis

The following table presents a summary of quantitative results for this compound found in blotter paper samples from a published study. It is important to note that the amount of the drug can vary significantly between different blotters and even within the same blotter.[5][6]

Sample DescriptionAdvertised Dose (µg)Quantified Dose (µg)% of Advertised Dose
Blotter Paper 1500510102%

Data adapted from a study by De-Paula et al. (2015), where a blotter paper advertised to contain 500 µg of this compound was analyzed.[2]

Logical Relationship Diagram

Quantification_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Blotter Blotter Paper Extraction Methanol Extraction Blotter->Extraction Standards Reference Standards Analysis HPLC-MS/MS Analysis Standards->Analysis Extraction->Analysis Concentration Concentration of this compound Analysis->Concentration Report Quantitative Report Concentration->Report

Caption: Logical flow from sample to final quantitative report.

Conclusion

The HPLC-MS/MS method described in this application note is a reliable and sensitive tool for the quantification of this compound in blotter paper. The simple extraction protocol combined with the selectivity of tandem mass spectrometry allows for accurate determination of the substance, which is critical for forensic analysis and public safety. The provided protocol and validation data can serve as a valuable resource for laboratories involved in the analysis of novel psychoactive substances.

References

Application Note: Detection and Quantification of 25I-NBOMe in Whole Blood by LC-Q-TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the detection and quantification of 25I-NBOMe in whole blood using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). This compound, a potent synthetic hallucinogen, has been implicated in numerous cases of severe intoxication and fatalities. The described methodology provides a comprehensive workflow for forensic and clinical toxicology laboratories, from sample preparation to data analysis. The use of LC-Q-TOF-MS allows for high-resolution mass accuracy, enhancing the confidence in compound identification and quantification, which is critical in complex matrices such as whole blood.

Introduction

This compound [2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine] is a potent 5-HT2A receptor agonist that has emerged as a significant public health concern.[1][2][3] Its high potency and unpredictable effects have led to numerous adverse events, making its rapid and accurate detection in biological samples paramount for clinical diagnosis and forensic investigations.[1][2] This application note presents a validated method for the analysis of this compound in whole blood, leveraging the specificity and sensitivity of LC-Q-TOF-MS.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from whole blood to ensure a clean sample extract and minimize matrix effects.[4]

Materials:

  • Whole blood samples

  • Internal Standard (ISTD): 25H-NBOMe or this compound-d3

  • 100 mM Phosphate (B84403) Buffer (pH 6)

  • Methanol

  • Deionized Water

  • Clean Screen ZSDUA020 SPE columns or equivalent

Procedure:

  • To 1.0 mL of whole blood calibrator, quality control (QC) specimen, or sample, add 50 µL of ISTD (e.g., 10 ng/mL of 25H-NBOMe).[4]

  • Add 1 mL of 100 mM phosphate buffer (pH 6).[4]

  • Vortex the mixture for 5 minutes.

  • Centrifuge for 10 minutes at 3000 rpm.[4]

  • Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of 100 mM phosphate buffer (pH 6).[4]

  • Load the supernatant from the centrifuged sample onto the conditioned SPE column.

  • Wash the column with an appropriate washing solution to remove interferences.

  • Elute the analyte with an appropriate elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-Q-TOF-MS analysis.[5]

It is crucial to be aware of potential issues with sample collection tubes. Blood collection tubes with serum/plasma separator gels are not recommended for NBOMe testing as they may sequester the drug, leading to falsely low or negative results.[6] If such tubes are used, the serum should be separated from the gel within one hour.[6]

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

  • Column: Luna 3μ C8(2) 100 Å 100 mm × 2.0 mm column (or equivalent).[4][7]

  • Mobile Phase A: Deionized water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[1][4]

  • Mobile Phase B: Methanol.[1][4]

  • Gradient: A linear gradient can be optimized, for example, starting at 50% B, increasing to 80% B over 1 minute, then to 70% B at 10 minutes, and returning to initial conditions.[1]

  • Flow Rate: 0.3 mL/min.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 50°C.[8]

Quadrupole Time-of-Flight Mass Spectrometry

Instrumentation:

  • Quadrupole Time-of-Flight Mass Spectrometer with an electrospray ionization (ESI) source.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Capillary Voltage: 3000 V - 5000 V.[4][7][9]

  • Source Temperature: 140°C - 650°C.[4][7][8]

  • Desolvation Gas Flow: 850 L/h.[8]

  • Desolvation Temperature: 450°C.[8]

  • Acquisition Mode: Targeted MS/MS or Full Scan with subsequent targeted analysis of precursor ions.

  • Precursor Ion (m/z): 428.0775 for this compound.

  • Product Ions (m/z): Key product ions for confirmation include m/z 121 and 91.[4]

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-56 eV.[9]

Quantitative Data Summary

The following table summarizes the quantitative parameters from various validated methods for the detection of this compound. While some of these methods utilize LC-MS/MS, the principles and expected performance are comparable for LC-Q-TOF-MS.

ParameterValueMatrixReference
Limit of Detection (LOD) 10 pg/mLSerum[7]
Lower Limit of Quantification (LOQ) 25 pg/mLWhole Blood[4]
30 pg/mLSerum[7]
0.1 ng/mLSerum[5]
0.1 ng/mLWhole Blood[9]
Linear Range 30 - 2000 pg/mLSerum[7]
0.1 - 0.5 ng/mLWhole Blood[9]
0.1 - 10 ng/mLSerum[5]
Accuracy/Bias Within ±20% of target at LOQWhole Blood[4]
Precision (%CV) < 15%Serum/Whole Blood[4][5]
Absolute Recovery 84 ± 8%Whole Blood[4]
Ion Suppression 4 ± 10%Whole Blood[4]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-Q-TOF-MS Analysis cluster_data Data Processing WholeBlood Whole Blood Sample AddISTD Add Internal Standard WholeBlood->AddISTD AddBuffer Add Phosphate Buffer (pH 6) AddISTD->AddBuffer VortexCentrifuge Vortex & Centrifuge AddBuffer->VortexCentrifuge SPE Solid Phase Extraction VortexCentrifuge->SPE LC Liquid Chromatography Separation SPE->LC Reconstituted Extract QTOF Q-TOF Mass Spectrometry Detection LC->QTOF DataAcquisition Data Acquisition QTOF->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for this compound detection in whole blood.

Signaling Pathway (Illustrative)

While this application note focuses on the analytical detection of this compound, it is important for researchers to understand its mechanism of action. This compound is a potent agonist of the serotonin (B10506) 5-HT2A receptor, which is responsible for its hallucinogenic effects.

signaling_pathway NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds and Activates GProtein Gq/11 Protein Receptor->GProtein Activates PLC Phospholipase C (PLC) GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca2+ Release IP3->CaRelease PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects (Hallucinogenic Response) CaRelease->Downstream PKC->Downstream

Caption: this compound signaling pathway via the 5-HT2A receptor.

Conclusion

The LC-Q-TOF-MS method described provides a highly selective and sensitive approach for the determination of this compound in whole blood. The protocol is suitable for use in clinical and forensic toxicology laboratories, offering the high-resolution mass accuracy necessary for confident identification and reliable quantification of this potent designer drug. The detailed experimental procedure and workflow diagrams serve as a comprehensive guide for researchers and analysts in the field.

References

Application Notes and Protocols for the GC-MS Analysis of 25I-NBOMe in Forensic Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine, commonly known as 25I-NBOMe, is a potent synthetic hallucinogen derived from the 2C-I phenethylamine. Its high potency and association with severe intoxication and fatalities necessitate reliable and validated analytical methods for its detection and quantification in forensic samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely utilized technique in forensic toxicology for the identification and quantification of illicit substances. This document provides detailed application notes and protocols for the GC-MS analysis of this compound in various forensic matrices.

Principle

The analytical method involves the extraction of this compound from the biological or non-biological matrix, followed by separation and identification using GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a characteristic mass spectrum that allows for definitive identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the nature of the forensic sample.

a) Blood and Urine Samples (Solid-Phase Extraction - SPE)

This protocol is adapted from methodologies for the extraction of new psychoactive substances from biological fluids.

Materials:

  • Whole blood or urine sample

  • Internal Standard (IS) solution (e.g., 25H-NBOMe or a deuterated analog of this compound)

  • 100 mM Phosphate (B84403) buffer (pH 6)

  • Methanol (B129727)

  • Ethyl acetate (B1210297)

  • Hexane

  • Mixed-mode solid-phase extraction (SPE) cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of blood or urine in a glass tube, add the internal standard.

  • Add 1 mL of 100 mM phosphate buffer (pH 6) and vortex for 30 seconds.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6).

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water).

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the analyte with 3 mL of a suitable elution solvent (e.g., a mixture of ethyl acetate and ammonium (B1175870) hydroxide).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitute the dried extract in 50-100 µL of ethyl acetate or methanol for GC-MS analysis.

b) Blotter Paper Samples

This protocol is designed for the extraction of this compound from blotter paper.

Materials:

  • Blotter paper sample

  • Methanol

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Glass vials

Procedure:

  • Cut a portion of the blotter paper and place it in a glass vial.

  • Add a known volume of methanol (e.g., 1-2 mL) to fully submerge the paper.

  • Vortex the vial for 1-2 minutes.

  • For enhanced extraction, place the vial in an ultrasonic bath for 10-15 minutes.

  • An aliquot of the methanolic extract can be directly injected into the GC-MS or diluted further if necessary.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound.[1] Optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-1 MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1 mL/min
Inlet Temperature280°C
Injection ModeSplitless or Split (e.g., 25:1)
Injection Volume1 µL
Oven ProgramInitial temperature: 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Acquisition ModeFull Scan (e.g., m/z 34-550) and/or Selected Ion Monitoring (SIM)
Expected Retention Time Approximately 17.6 minutes under the specified conditions.[1]
Data Analysis

a) Qualitative Identification

The identification of this compound is based on a comparison of its retention time and mass spectrum with that of a certified reference standard. The presence of characteristic fragment ions is crucial for confirmation.

b) Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration. The concentration of this compound in the forensic sample is then determined from this calibration curve. Selected Ion Monitoring (SIM) mode is often preferred for quantification due to its higher sensitivity and selectivity.

Quantitative Data

While comprehensive validated quantitative data for GC-MS analysis of this compound is not extensively published in a single source, the following table summarizes typical validation parameters that should be established. The values are based on requirements for forensic toxicological analysis and data from related LC-MS/MS methods, which can serve as a benchmark.

ParameterTypical Acceptance Criteria/Expected Range
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Accuracy (% Bias)Within ±20%
Precision (%RSD)< 20%
Recovery> 70%

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion is often not observed.

Characteristic Fragment Ions (m/z):

  • 121 (Base Peak): Corresponding to the methoxybenzyl fragment.

  • 91: Tropylium ion, a common fragment from benzyl (B1604629) compounds.

  • 150: A fragment from the 2-methoxybenzyl moiety.

  • 278: Resulting from the loss of the methoxybenzyl group.

  • 307: A fragment from the iododimethoxyphenethylamine portion.

Diagrams

GCMS_Workflow Sample Forensic Sample (Blood, Urine, Blotter Paper) IS_Addition Internal Standard Addition Sample->IS_Addition Spiking Preparation Sample Preparation (SPE or Solvent Extraction) GC_Injection GC Injection Preparation->GC_Injection Reconstituted Extract IS_Addition->Preparation GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (EI) GC_Separation->MS_Detection Separated Analytes Data_Acquisition Data Acquisition (Full Scan / SIM) MS_Detection->Data_Acquisition Data_Analysis Data Analysis (Identification & Quantification) Data_Acquisition->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described provides a robust and reliable approach for the identification and quantification of this compound in forensic samples. Proper sample preparation and method validation are essential for obtaining accurate and defensible results. The provided protocols and data serve as a comprehensive guide for forensic laboratories and researchers involved in the analysis of new psychoactive substances.

References

Validated LC-MS/MS Method for the Quantification of 25I-NBOMe in Postmortem Specimens

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the validated analysis of 25I-NBOMe in various postmortem specimens using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a potent synthetic hallucinogen that has been associated with numerous intoxications and fatalities.[1][2] The sensitive and specific method outlined here is crucial for forensic toxicology investigations. The protocol covers sample preparation using solid-phase extraction, chromatographic separation, and mass spectrometric detection. Validation parameters and quantitative data are summarized to ensure reliable and reproducible results.

Introduction

The emergence of novel psychoactive substances (NPS) presents a significant challenge for forensic toxicology laboratories. The NBOMe series of compounds, particularly this compound, are highly potent serotonin (B10506) receptor agonists that can cause severe and often fatal adverse effects.[3][4] Due to the low concentrations typically found in postmortem specimens, highly sensitive analytical methods are required for their detection and quantification.[3][4] LC-MS/MS has become the gold standard for this purpose, offering excellent selectivity and sensitivity.[4][5][6] This application note details a validated method for the determination of this compound in postmortem blood, urine, and tissues.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from a previously described method for serum and has been applied to various postmortem matrices.[7]

Materials:

  • Clean Screen ZSDUA020 solid phase extraction (SPE) columns[7]

  • Methanol (B129727) (MeOH)

  • Deionized (DI) Water

  • 100 mM Phosphate (B84403) Buffer (pH 6)

  • 100 mM Acetic Acid

  • Dichloromethane/Isopropanol/Ammonia (78:20:2, v/v/v)

  • 1% HCl in Methanol (v/v)

  • Internal Standard (ISTD): 25H-NBOMe (10 ng/mL)[7]

Procedure:

  • Sample Pre-treatment:

    • To 1.0 mL or 1.0 g of specimen (calibrators, quality controls, or samples), add 50 µL of the 10 ng/mL ISTD solution.[7]

    • Add 1 mL of 100 mM phosphate buffer (pH 6).[7]

    • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.[7]

  • SPE Column Conditioning:

    • Condition the SPE columns with 3 mL of methanol, followed by 3 mL of DI water, and finally 1 mL of 100 mM phosphate buffer (pH 6).[7]

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE column.[7]

  • Washing:

    • Wash the column with 3 mL of DI water, followed by 1 mL of 100 mM acetic acid, and then 3 mL of methanol.[7]

    • Dry the columns under vacuum.[7]

  • Elution:

    • Elute the analyte and ISTD with 3 mL of 78:20:2 dichloromethane/isopropanol/ammonia.[7]

  • Reconstitution:

    • To the eluate, add 100 µL of 1% HCl in methanol and 200 µL of DI water.[7]

    • Evaporate the sample under a stream of nitrogen until approximately 200 µL of the aqueous solution remains.[7]

    • Transfer the final solution to an auto-sampler vial for LC-MS/MS analysis.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following parameters are a composite of validated methods found in the literature.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatography
ColumnZorbax SB-C18 (2.1 mm × 50 mm, 1.8 µm) or equivalent[6]
Mobile Phase A0.1% Formic acid in water[6]
Mobile Phase B0.1% Formic acid in acetonitrile[6]
Gradient10% B to 100% B over 6 minutes, hold for 1 minute, then return to initial conditions[6]
Flow Rate0.3 mL/min[6]
Injection Volume10 µL[6]
Column Temperature25°C[6]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6]
Monitored ReactionMultiple Reaction Monitoring (MRM)[8]
Capillary Voltage3000 V[6]
Gas Temperature325°C[6]
Gas Flow (Nitrogen)10 L/min[6]

Table 2: MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 428.1121.0 (Quantifier)26[8]
428.191.0 (Qualifier)50[8]
25H-NBOMe (ISTD) 302.0121.0 (Quantifier)28[8]
302.091.0 (Qualifier)70[8]

Quantitative Data Summary

The method was validated following the guidelines of the Scientific Working Group for Forensic Toxicology (SWGTOX).[9]

Table 3: Method Validation Parameters in Whole Blood

ParameterResult
Linearity Range25 - 1500 pg/mL[7]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD)10 pg/mL[8]
Limit of Quantification (LOQ)25 pg/mL[7]
Intra-day Precision (%CV)< 15%[8]
Inter-day Precision (%CV)< 15%[8]
Accuracy/BiasWithin ± 20% of target[8]
Recovery> 85%[8]
Ion Suppression< 10%[8]

Table 4: Reported Postmortem Concentrations of this compound

SpecimenConcentration Range
Peripheral Blood405 pg/mL[7][10]
Heart Blood410 pg/mL - 19.8 ng/mL[7][10][11]
Urine2.86 ng/mL[7][10]
Vitreous Humor99 pg/mL[7][10]
Gastric Contents7.1 µg total[7][10]
Bile10.9 ng/g[7][10]
Brain2.54 ng/g[7][10]
Liver7.2 ng/g[7][10]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Postmortem Specimen (1 mL or 1 g) add_istd Add Internal Standard (25H-NBOMe) sample->add_istd add_buffer Add Phosphate Buffer (pH 6) add_istd->add_buffer vortex_centrifuge Vortex & Centrifuge add_buffer->vortex_centrifuge load_sample Load Sample vortex_centrifuge->load_sample spe_conditioning SPE Column Conditioning (MeOH, H2O, Buffer) spe_conditioning->load_sample wash_column Wash Column (H2O, Acetic Acid, MeOH) load_sample->wash_column elute Elute Analytes wash_column->elute evaporate_reconstitute Evaporate & Reconstitute elute->evaporate_reconstitute lc_separation Liquid Chromatography (C18 Column) evaporate_reconstitute->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The LC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in a variety of postmortem specimens. The detailed protocol and summarized data serve as a valuable resource for forensic toxicology laboratories, researchers, and scientists involved in the analysis of novel psychoactive substances. Adherence to validated procedures is essential for generating accurate and defensible toxicological findings in medicolegal investigations.

References

Application Notes and Protocols for Rapid Screening of 25I-NBOMe using DART-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe) is a potent synthetic hallucinogen that has been associated with severe intoxications and fatalities.[1] The rapid identification of this compound in seized materials is crucial for forensic laboratories and public health. Direct Analysis in Real Time Mass Spectrometry (DART-MS) offers a rapid and sensitive method for the screening of this compound and other NBOMe derivatives directly from various sample matrices, such as blotter paper, with minimal to no sample preparation.[2][3] This ambient ionization technique provides real-time results, making it an attractive tool for high-throughput screening in forensic drug analysis.[4][5][6][7][8][9]

Principle of DART-MS

DART is an ambient ionization technique that utilizes a stream of heated, excited-state gas (typically helium or nitrogen) to desorb and ionize analytes from a sample surface.[8][9] The ionized molecules are then introduced into the mass spectrometer for analysis. DART is considered a "soft" ionization technique, often resulting in prominent protonated molecules ([M+H]⁺), which simplifies spectral interpretation.[8] By adjusting instrumental parameters, such as the orifice 1 voltage, in-source collision-induced dissociation (CID) can be induced to generate fragment ions, providing structural information for compound identification.[2][10]

Application: Rapid Screening of this compound on Blotter Paper

This application note describes a method for the rapid screening of this compound on blotter paper using DART-MS. The method allows for the direct analysis of the blotter paper, eliminating the need for solvent extraction or other complex sample preparation steps.[2]

Instrumentation and Materials

  • Mass Spectrometer: An accurate mass time-of-flight (TOF) mass spectrometer is recommended for high-resolution mass measurements and accurate mass confirmations.

  • DART Ion Source: A DART source operated with helium gas.

  • Software: Software for data acquisition and analysis.

  • Reference Standards: this compound reference standard for method validation and confirmation.

  • Sample Introduction: Forceps or a suitable sample holder for introducing the blotter paper into the DART gas stream.

Experimental Protocols

1. DART-MS Instrument Parameters

The following DART-MS parameters have been shown to be effective for the analysis of this compound:[2][10]

ParameterSetting
Ionization ModePositive
DART GasHelium
Gas Heater Temperature300-350 °C
Gas Flow Rate2.0-2.5 L/min
Orifice 1 Voltage20 V (for intact molecule), 60 V and 90 V (for fragmentation)
Orifice 2 Voltage+5 V
Ring Lens Voltage+5 V
Ion Guide Voltage+800 V
Needle Voltage+4000 V
Grid Electrode Voltage+250 V

2. Sample Analysis Protocol

  • Sample Preparation: No sample preparation is required for blotter paper samples. A small piece of the blotter paper can be held directly in the DART gas stream using forceps. Alternatively, the blotter paper can be dissolved in methanol (B129727) for liquid sample introduction.[2]

  • Sample Introduction: Position the blotter paper sample in the gap between the DART source and the mass spectrometer inlet.

  • Data Acquisition: Acquire mass spectra over a mass range that includes the expected protonated molecule of this compound (m/z 428.0768). It is recommended to acquire data at different Orifice 1 voltages (e.g., 20 V, 60 V, and 90 V) to observe both the protonated molecule and its fragment ions.[2]

  • Data Analysis:

    • At an Orifice 1 voltage of 20 V, identify the [M+H]⁺ ion of this compound. The measured mass should be within ± 5 mmu of the theoretical mass.[2]

    • At higher Orifice 1 voltages (60 V and 90 V), observe the characteristic fragment ions of this compound.[2]

3. Method Validation

For implementation in a laboratory setting, the DART-MS method should be validated to ensure its performance.[4][5][6][7] Key validation parameters include:

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected. For NBOMe derivatives, an LOD of 10 µg/mL has been reported.[2]

  • Precision: The closeness of agreement between a series of measurements. Both intra- and inter-day precision should be assessed.[2]

  • Selectivity: The ability of the method to differentiate the analyte from other substances that may be present in the sample.[2]

Data Presentation

Table 1: DART-MS Data for this compound

AnalyteFormulaTheoretical [M+H]⁺ (m/z)Orifice 1 Voltage (V)Observed Ions (m/z) and Proposed Fragments
This compound C₁₈H₂₂INO₃428.076820428.0768 ([M+H]⁺)
60, 90428.0768 ([M+H]⁺), 308.0291 ([M+H - C₈H₉O]⁺), 121.0648 ([C₈H₉O]⁺)

Data derived from the fragmentation patterns described for NBOMe derivatives.[2]

Mandatory Visualization

DART_MS_Workflow cluster_0 Sample Handling cluster_1 DART-MS Analysis cluster_2 Data Acquisition & Analysis Sample Blotter Paper Sample Direct_Analysis Direct Insertion Sample->Direct_Analysis Methanol_Extraction Methanol Dissolution Sample->Methanol_Extraction DART_Source DART Ion Source (Heater: 350°C) Direct_Analysis->DART_Source Methanol_Extraction->DART_Source MS_Inlet Mass Spectrometer Inlet DART_Source->MS_Inlet Ionized Molecules Acquisition Mass Spectra Acquisition (Orifice 1: 20V, 60V, 90V) MS_Inlet->Acquisition Data_Analysis Data Analysis - Accurate Mass - Fragmentation Pattern Acquisition->Data_Analysis Identification Identification of this compound Data_Analysis->Identification

Caption: Experimental workflow for the rapid screening of this compound using DART-MS.

Discussion

The presented DART-MS method provides a rapid and effective means for the preliminary screening of this compound on blotter paper.[2] The direct analysis capability significantly reduces sample preparation time and the potential for analyte loss. The use of an accurate mass spectrometer allows for high confidence in the identification of the protonated molecule. Furthermore, by varying the Orifice 1 voltage, characteristic fragment ions can be generated, providing additional structural confirmation.[2] While DART-MS is a powerful screening tool, confirmatory analysis using a validated chromatographic method, such as HPLC-MS/MS, is recommended for quantitative results and unequivocal identification, especially in forensic casework.[1][2]

References

Application Notes and Protocols for In Vitro Calcium Mobilization Assays to Determine 25I-NBOMe Functional Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the functional activity of 25I-NBOMe, a potent psychedelic compound, through in vitro calcium mobilization assays. The primary molecular target of this compound is the serotonin (B10506) 2A receptor (5-HT₂A), a G-protein coupled receptor (GPCR) that, upon activation, triggers the release of intracellular calcium stores.[1][2][3] Monitoring these calcium dynamics serves as a robust method to quantify the potency and efficacy of this compound and related compounds.

Introduction

This compound is a synthetic phenethylamine (B48288) derivative known for its potent hallucinogenic effects, which are primarily mediated by its agonist activity at the 5-HT₂A receptor.[1][2][3] As a Gq-coupled receptor, the activation of the 5-HT₂A receptor by an agonist like this compound initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃).[4][5] IP₃ subsequently binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.[4][5] This increase in intracellular calcium can be detected using fluorescent calcium indicators, providing a quantitative measure of receptor activation.[4][5]

Calcium mobilization assays are widely used in drug discovery and pharmacology to characterize the functional activity of compounds targeting GPCRs.[5][6] These assays allow for the determination of key pharmacological parameters such as the half-maximal effective concentration (EC₅₀) and the maximum efficacy (Eₘₐₓ), which are crucial for understanding the structure-activity relationships of novel psychoactive substances.

Quantitative Data Summary

The following table summarizes the in vitro functional activity of this compound and related compounds at the human 5-HT₂A receptor as determined by calcium mobilization assays. It is important to note that reported potencies can vary between different studies and experimental conditions.

CompoundReceptorAssay TypeEC₅₀ (nM)EfficacyReference
This compound Human 5-HT₂ACalcium Mobilization34.70-[7]
This compound Human 5-HT₂ACalcium Mobilization240Weaker than 2C-I[7]
This compound Human 5-HT₂ACalcium Mobilization0.76 - 240Full Agonist[1]
2C-I Human 5-HT₂ACalcium Mobilization3.97-[7]
2C-I Human 5-HT₂ACalcium Mobilization60-[7]

Signaling Pathway

The activation of the 5-HT₂A receptor by this compound leads to an increase in intracellular calcium via the Gq signaling pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds to G_protein Gq Protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Response PKC->Ca_Response Modulates Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Channel Ca_ion Ca_Store->Ca_ion Releases Ca_ion->Ca_Response Mediates

Figure 1: 5-HT₂A Receptor Gq Signaling Pathway.

Experimental Workflow

The general workflow for a calcium mobilization assay involves cell preparation, dye loading, compound addition, and signal detection.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 cells expressing human 5-HT2A receptor) B 2. Cell Seeding (Plate cells in a microplate) A->B C 3. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fluo-4 AM) B->C E 5. Compound Addition & Signal Detection (Use a fluorescence plate reader to add compound and measure fluorescence changes over time) C->E D 4. Compound Preparation (Prepare serial dilutions of this compound) D->E F 6. Data Analysis (Calculate EC50 and Emax values) E->F

Figure 2: General Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a detailed methodology for conducting an in vitro calcium mobilization assay to determine the functional activity of this compound.

I. Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₂A receptor.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a comparable calcium indicator.

  • Probenecid (B1678239): An anion transport inhibitor to prevent dye leakage.

  • Test Compound: this compound hydrochloride.

  • Reference Agonist: Serotonin (5-HT) or another known 5-HT₂A receptor agonist.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence Plate Reader: Equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).

II. Cell Culture and Plating

  • Culture the HEK293-5-HT₂A cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

  • When the cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

  • Resuspend the cells in fresh culture medium and determine the cell density using a hemocytometer.

  • Seed the cells into the assay plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

III. Dye Loading

  • Prepare the dye loading solution by reconstituting the calcium-sensitive dye in assay buffer containing probenecid (typically 2.5 mM).

  • Aspirate the culture medium from the cell plates.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[4]

IV. Compound Preparation

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a concentration range that will generate a full dose-response curve. The final DMSO concentration in the assay should be kept below 0.5%.[4]

  • Prepare a similar dilution series for the reference agonist.

V. Fluorescence Measurement

  • Place the assay plate into the fluorescence plate reader.

  • Set the instrument to record a baseline fluorescence for 10-20 seconds.[4]

  • The instrument will then automatically add the prepared compound dilutions to the respective wells.

  • Continue to record the fluorescence intensity every second for a total of 120-180 seconds to capture the peak calcium response.[4]

VI. Data Analysis

  • For each well, determine the maximum change in fluorescence from the baseline.

  • Normalize the response to the maximum response of the reference agonist (if used) or to the maximum response of this compound.

  • Plot the normalized response against the logarithm of the compound concentration.[4]

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The in vitro calcium mobilization assay is a reliable and high-throughput method for characterizing the functional activity of this compound at the 5-HT₂A receptor. The provided protocols and data offer a comprehensive guide for researchers to investigate the pharmacology of this and other related psychoactive compounds, aiding in the understanding of their mechanisms of action and structure-activity relationships. Careful adherence to the experimental details will ensure the generation of reproducible and accurate data.

References

Application Notes and Protocols: Head-Twitch Response (HTR) as a Behavioral Model for 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the head-twitch response (HTR) as a robust behavioral model to assess the in vivo psychedelic-like activity of 25I-NBOMe. The HTR is a rapid, involuntary rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1] Its frequency is strongly correlated with the hallucinogenic potency of these compounds in humans, making it a valuable preclinical screening tool.[2]

The HTR induced by this compound is primarily mediated by the activation of the serotonin (B10506) 5-HT2A receptor.[2][3] This is evidenced by the fact that the response can be blocked by the administration of 5-HT2A selective antagonists.[2][3]

Quantitative Data Summary

The following tables summarize the dose-response relationship of this compound in inducing the head-twitch response in rodents.

Table 1: Dose-Response of this compound-Induced Head-Twitch Response in C57BL/6J Mice

Dose (mg/kg, SC)Mean HTR Counts (per 30 min) ± SEM
Vehicle~0
0.1Significantly increased vs. vehicle
0.3Significantly increased vs. vehicle
1.0102.6 ± 8.7

Data extracted from Halberstadt & Geyer, 2014.[2]

Table 2: Potency of this compound in Inducing Head-Twitch Response

CompoundED₅₀ (mg/kg, SC)95% Confidence Interval (mg/kg)Relative Potency (vs. 2C-I)
This compound0.0780.054–0.11214.2
2C-I0.830.50–1.381.0

Data extracted from Halberstadt & Geyer, 2014.[2]

Table 3: Effect of this compound on Head-Twitch Response in Rats

Dose (mg/kg, SC)Number of Head Shakes (per 240 min)
Vehicle~0
1.0Significantly increased
3.0Weaker effect than 1.0 mg/kg
10.0Significantly increased

Data shows a U-shaped dose-response curve in rats. Data extracted from a study on the effects of this compound on neurotransmitter levels and HTR.[4][5]

Experimental Protocols

Protocol 1: Head-Twitch Response Measurement in Mice using a Magnetometer System

This protocol provides a detailed methodology for quantifying the HTR in mice, a commonly used and reliable method.[6][7]

1. Animal Model:

  • Species: Male C57BL/6J mice are frequently used.[2]

2. Surgical Preparation (Magnet Implantation):

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Make a small incision in the scalp to expose the skull.

  • Affix a small neodymium magnet to the dorsal surface of the cranium using dental cement.[6][7]

  • Allow a recovery period of at least one week post-surgery.[6]

3. Habituation:

  • On the day of the experiment, place the mouse in a glass cylinder located within a magnetometer coil.

  • Allow the mouse to habituate to the environment for a period of 30 minutes.[6]

4. Drug Administration:

  • Prepare a solution of this compound in a suitable vehicle (e.g., saline).

  • Administer this compound subcutaneously (SC) at the desired doses (e.g., 0.1, 0.3, 1 mg/kg).[2]

  • For antagonist studies, a selective 5-HT2A antagonist like M100,907 can be administered 15-30 minutes prior to the this compound injection.[2][6]

5. Data Recording:

  • Immediately after the this compound injection, begin recording the head movements for a set duration, typically 30-60 minutes.[2][6]

  • The movement of the magnet on the mouse's head induces a voltage change in the magnetometer coil. This signal is amplified, digitized, and saved for analysis.[6]

6. Data Analysis:

  • Filter the recorded data to remove noise.

  • Identify head twitches based on their characteristic waveform, which is typically a sinusoidal wavelet with a frequency of ≥ 40 Hz and a duration of < 0.15 seconds.[6]

  • Quantify the total number of head twitches for each animal.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare different dose groups.

Protocol 2: Visual Observation of Head-Twitch Response

This protocol describes a simpler method that does not require specialized equipment.[1]

1. Animal Model:

  • Species: Mice or rats can be used.

2. Habituation:

  • Place the animal in a clear observation chamber.

  • Allow for a habituation period of at least 30 minutes.

3. Drug Administration:

  • Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).

4. Observation:

  • Immediately following injection, a trained observer manually counts the number of head twitches for a predetermined period (e.g., 30-60 minutes).

  • A head twitch is defined as a rapid, side-to-side rotational movement of the head.[1]

  • Video recording the session for later, more detailed analysis by multiple observers is recommended to ensure accuracy and reduce bias.[8]

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams created using the DOT language to illustrate the key pathways and workflows involved in the this compound-induced head-twitch response.

G cluster_workflow Experimental Workflow for HTR Assessment Animal_Prep Animal Preparation (Magnet Implantation) Habituation Habituation (30 min) Animal_Prep->Habituation Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Data_Rec Data Recording (30-60 min via Magnetometer) Drug_Admin->Data_Rec Data_Ana Data Analysis (Quantification of HTRs) Data_Rec->Data_Ana

Experimental Workflow for HTR Assessment

G cluster_pathway Signaling Pathway of this compound-Induced Head-Twitch Response NBOMe This compound HT2A 5-HT2A Receptor NBOMe->HT2A Agonist Gq Gq/11 Protein Activation HT2A->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC Intracellular Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Glu_Release Glutamate (B1630785) Release in Prefrontal Cortex Ca_PKC->Glu_Release HTR Head-Twitch Response Glu_Release->HTR M100907 M100,907 (5-HT2A Antagonist) M100907->HT2A Blocks

Signaling Pathway of this compound-Induced HTR

The hallucinogenic activity of this compound appears to be related to an increase in extracellular glutamate levels mediated by cortical 5-HT2A receptors.[4][5] The activation of 5-HT2A receptors by this compound stimulates downstream signaling cascades, leading to the release of glutamate in the frontal cortex, which is believed to be a critical step in the induction of the head-twitch response.[9] The influence of this compound on other serotonin receptors, such as 5-HT2C and 5-HT1A, may modulate its effects on neurotransmitter release and the HTR.[4][5]

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Neurotransmitter Release Following 25I-NBOMe Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vivo microdialysis to investigate the effects of the potent synthetic hallucinogen, 4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25I-NBOMe), on neurotransmitter release. This document outlines the rationale, experimental protocols, and expected outcomes for such studies, aiding in the elucidation of the neuropharmacological profile of this compound and similar compounds.

Introduction

This compound is a powerful agonist of the serotonin (B10506) 5-HT2A receptor, known for its strong hallucinogenic properties.[1][2] Understanding its impact on neurotransmitter systems is crucial for comprehending its psychoactive effects, abuse potential, and neurotoxicity.[3][4] In vivo microdialysis is a widely used technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of freely moving animals, providing real-time data on neurotransmitter dynamics.[5][6] This methodology is invaluable for studying the acute and chronic effects of this compound on key neurotransmitters such as dopamine (B1211576) (DA), serotonin (5-HT), and glutamate (B1630785) (GLU).[1][7]

Signaling Pathway of this compound

This compound primarily exerts its effects by binding to and activating serotonin 5-HT2A receptors, which are highly expressed in cortical and subcortical regions.[1][2] This activation is believed to be the primary driver of its hallucinogenic effects. Additionally, this compound shows affinity for 5-HT2C and 5-HT1A receptors, which can modulate its overall impact on neurotransmission.[1][8] The downstream effects of 5-HT2A receptor activation by this compound include the modulation of dopaminergic, serotonergic, and glutamatergic pathways.[1][7][8]

G This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist 5-HT2C_Receptor 5-HT2C Receptor This compound->5-HT2C_Receptor Agonist 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Agonist Dopamine_Release Dopamine Release 5-HT2A_Receptor->Dopamine_Release Modulates Serotonin_Release Serotonin Release 5-HT2A_Receptor->Serotonin_Release Modulates Glutamate_Release Glutamate Release 5-HT2A_Receptor->Glutamate_Release Stimulates 5-HT2C_Receptor->Dopamine_Release Inhibits 5-HT2C_Receptor->Serotonin_Release Modulates 5-HT1A_Receptor->Serotonin_Release Inhibits (autoreceptor)

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data on Neurotransmitter Release

The following tables summarize the quantitative effects of this compound on neurotransmitter release as measured by in vivo microdialysis in rodents.

Table 1: Effect of Acute this compound Administration on Neurotransmitter Levels

NeurotransmitterBrain RegionAnimal ModelDose (mg/kg, s.c.)Peak Increase (% of Baseline)Reference
Dopamine (DA)Frontal CortexRat1~250%[1][9]
3~400%[1][9]
10~250%[1][9]
Nucleus Accumbens ShellMouse160%[10]
Serotonin (5-HT)Frontal CortexRat1~200%[1][9]
3~350%[1][9]
10~200%[1][9]
Glutamate (GLU)Frontal CortexRat1~250%[1][9]
3~150%[1][9]
10~250%[1][9]

Table 2: Effect of Chronic (7-day) this compound Administration on Neurotransmitter Response to a Challenge Dose

NeurotransmitterBrain RegionAnimal ModelChallenge Dose (mg/kg)Change in Response vs. AcuteReference
Dopamine (DA)Frontal CortexRat0.3Weaker[7]
StriatumRat0.3More Potent[7]
Nucleus AccumbensRat0.3More Potent[7]
Serotonin (5-HT)Frontal CortexRat0.3Weaker[7]
StriatumRat0.3More Potent[7]
Nucleus AccumbensRat0.3More Potent[7]
Glutamate (GLU)Frontal CortexRat0.3Weaker[7]
StriatumRat0.3Weaker[7]
Nucleus AccumbensRat0.3More Potent[7]
Acetylcholine (ACh)All studied regionsRat0.3Increased[7]

Experimental Protocols

Animals

Studies typically utilize adult male Sprague-Dawley or Wistar rats (weighing 250-300g) or C57BL/6J mice.[7][10][11] Animals should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee.

Surgical Implantation of Microdialysis Guide Cannula

This procedure should be performed under aseptic conditions.

  • Anesthetize the animal with a suitable anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Secure the animal in a stereotaxic apparatus.[11][12]

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small hole in the skull above the target brain region. Stereotaxic coordinates should be determined from a reliable brain atlas (e.g., Paxinos and Watson).

  • Slowly lower a guide cannula to the desired dorsal-ventral coordinate.[11]

  • Secure the cannula to the skull using dental cement and surgical screws.[12]

  • Insert a dummy cannula to prevent blockage of the guide.

  • Allow the animal a recovery period of at least 48 hours to 7 days post-surgery.[12]

In Vivo Microdialysis Procedure

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Recovery Animal Recovery (Post-Surgery) Probe_Insertion Insert Microdialysis Probe Animal_Recovery->Probe_Insertion Stabilization Stabilization Period (1-2 hours) Probe_Insertion->Stabilization Baseline_Collection Baseline Sample Collection (at least 3 samples) Stabilization->Baseline_Collection Drug_Administration Administer this compound (s.c. or i.p.) Baseline_Collection->Drug_Administration Post_Drug_Collection Post-Injection Sample Collection (every 20 min) Drug_Administration->Post_Drug_Collection Sample_Analysis HPLC-ECD/MS Analysis Post_Drug_Collection->Sample_Analysis Verification Histological Verification of Probe Placement Post_Drug_Collection->Verification Data_Analysis Data Analysis and Quantification Sample_Analysis->Data_Analysis

Figure 2: Experimental workflow for a microdialysis study.

  • On the day of the experiment, gently handle the animal and remove the dummy cannula.

  • Insert a microdialysis probe (e.g., with a 2-4 mm membrane and a 6-20 kDa molecular weight cutoff) through the guide cannula.[11]

  • Connect the probe's inlet to a microinfusion pump and the outlet to a fraction collector, which may be refrigerated to prevent analyte degradation.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate, typically 1-2 µL/min.[11][12] A common aCSF composition is (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, and 1.0 MgCl2.

  • Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of neurotransmitter levels.[11]

  • Collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • Administer this compound, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The drug is usually dissolved in 0.9% NaCl.[7]

  • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for the duration of the experiment (e.g., 3-4 hours).

Sample Analysis
  • Dialysate samples are typically analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or mass spectrometry (MS).[8]

  • This allows for the separation and quantification of dopamine, serotonin, glutamate, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).[1]

  • The concentration of each analyte is calculated by comparing its peak height or area to that of a standard solution of a known concentration.

  • Results are often expressed as a percentage of the mean baseline concentration.

Histological Verification
  • Euthanize the animal with an overdose of an appropriate anesthetic.

  • Perfuse the brain transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain, section it, and stain the sections (e.g., with cresyl violet) to visualize the probe track.[12]

Conclusion

In vivo microdialysis is a powerful and essential technique for characterizing the neurochemical effects of novel psychoactive substances like this compound. The protocols and data presented here provide a framework for researchers to design and execute studies that will contribute to a deeper understanding of the pharmacology and toxicology of these compounds. Such research is vital for informing public health policies and developing potential therapeutic interventions for substance abuse and related psychiatric disorders.

References

Application Notes and Protocols: Assessing 25I-NBOMe Effects with Prepulse Inhibition (PPI) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the prepulse inhibition (PPI) test to assess the sensorimotor gating effects of the potent synthetic psychedelic, 25I-NBOMe. This document is intended for researchers in neuroscience, pharmacology, and drug development investigating the neuropsychological effects of psychoactive compounds.

Introduction to this compound and Prepulse Inhibition

This compound is a synthetic phenethylamine (B48288) derivative and a potent full agonist of the serotonin (B10506) 5-HT2A receptor.[1][2][3] Its use has been associated with profound hallucinogenic effects and significant adverse events. The prepulse inhibition (PPI) test is a widely used translational paradigm to measure sensorimotor gating, a neurological process that filters out irrelevant sensory information.[4][5][6] Deficits in PPI are observed in certain neuropsychiatric disorders, such as schizophrenia, and can be induced by hallucinogenic drugs, making it a valuable tool for studying the effects of compounds like this compound on sensory processing.[5][6] Studies have shown that this compound disrupts PPI in both mice and rats, highlighting its impact on sensorimotor gating.[1][2][7][8]

Quantitative Data Summary

The following table summarizes the dose-dependent effects of this compound on prepulse inhibition in rodents as reported in the scientific literature.

Animal ModelDoses (mg/kg, i.p.)Prepulse Intensities (dB)Time After AdministrationKey Findings on PPIReference
C57BL/6J Male Mice0.1, 0.3, 168, 75, 8515 minSignificant disruption of PPI at 0.3 and 1 mg/kg doses.[1][2]
C57BL/6J Male Mice0.1, 0.3, 168, 75, 85120 minPersistent disruption of PPI at 1 mg/kg.[1][2]
ICR (CD-1®) Male Mice0.01, 0.1, 1, 10Not specifiedNot specifiedDose-dependent disruption of PPI.[9]
Male and Female Rats0.1, 0.3, 168, 75, 8530 minInhibition of PPI in both sexes.[7][8]

Experimental Protocols

This section provides a detailed methodology for conducting a prepulse inhibition test to assess the effects of this compound in a rodent model.

1. Animals

  • Species: Male or female adult rodents (e.g., C57BL/6J mice or Sprague-Dawley rats).[1][7][9]

  • Housing: Group-housed under a standard 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.[4][10]

2. Apparatus

  • Startle Chambers: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating enclosure, a speaker for delivering acoustic stimuli, and a sensor platform to detect the animal's startle response.[4][10][11]

  • Software: Corresponding software to control the presentation of stimuli and record the startle responses.

3. Drug Preparation and Administration

  • Compound: this compound hydrochloride.

  • Vehicle: A suitable vehicle such as saline, potentially with a small percentage of a solvent like ethanol (B145695) and a surfactant like Tween 80 to ensure solubility.[7]

  • Dosing: Prepare fresh solutions on the day of the experiment. Doses can range from 0.1 to 10 mg/kg.[2][9]

  • Administration: Intraperitoneal (i.p.) injection is a common route of administration.[1][2][7]

4. PPI Test Procedure

  • Calibration: Calibrate the sound level and the response sensor of the startle apparatus daily according to the manufacturer's instructions.[4][10]

  • Acclimation to Chamber: Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[4]

  • Test Session: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds).[4] The trial types include:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) to measure the baseline startle response.

    • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 68, 75, or 85 dB white noise for 20 ms) that does not elicit a significant startle response on its own.

    • Prepulse-pulse trials: The prepulse is presented 100 ms (B15284909) before the startle pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Collection: The startle response is measured as the maximal peak amplitude of the sensor's reading within a defined time window after the startle stimulus.

5. Data Analysis

  • Calculation of PPI: The amount of prepulse inhibition is calculated for each prepulse intensity as a percentage of the startle response in the pulse-alone trials. The formula is: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.[4]

  • Statistical Analysis: The data are typically analyzed using Analysis of Variance (ANOVA) with drug dose and prepulse intensity as factors. Post-hoc tests are used to compare specific group differences. A p-value of < 0.05 is generally considered statistically significant.

Visualizations

Experimental Workflow for PPI Test

G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis drug_prep Drug and Vehicle Preparation animal_acclimate Animal Acclimation to Testing Room place_chamber Place Animal in Startle Chamber animal_acclimate->place_chamber chamber_acclimate 5-min Chamber Acclimation place_chamber->chamber_acclimate run_session Run PPI Test Session (Pseudorandom Trials) chamber_acclimate->run_session record_startle Record Startle Amplitudes run_session->record_startle calc_ppi Calculate %PPI record_startle->calc_ppi stat_analysis Statistical Analysis (ANOVA) calc_ppi->stat_analysis G NBOMe This compound HT2A 5-HT2A Receptor NBOMe->HT2A Agonist Gq Gq/11 Protein HT2A->Gq Activates Glutamate ↑ Glutamate Release HT2A->Glutamate Modulates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKC->Glutamate Dopamine ↑ Dopamine Release Glutamate->Dopamine PPI Disruption of Prepulse Inhibition Glutamate->PPI Dopamine->PPI

References

Application Notes and Protocols for the Synthesis of Radiolabeled [¹¹C]25I-NBOMe for PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹¹C]25I-NBOMe, also known as [¹¹C]Cimbi-5, is a potent and selective serotonin (B10506) 2A (5-HT₂A) receptor agonist used as a radiotracer in Positron Emission Tomography (PET) imaging.[1][2][3] This molecule belongs to the N-benzylphenethylamine class of compounds and exhibits high affinity for the 5-HT₂A receptor.[1] PET imaging with [¹¹C]this compound allows for the in vivo visualization and quantification of 5-HT₂A receptors in the brain, providing valuable insights into their role in various neuropsychiatric disorders such as depression, schizophrenia, and Alzheimer's disease.[4] The carbon-11 (B1219553) labeled version, [¹¹C]Cimbi-5, was synthesized and validated as a PET radiotracer in Copenhagen. This document provides detailed protocols for the synthesis, quality control, and PET imaging application of [¹¹C]this compound.

Data Presentation

The following table summarizes the quantitative data for the radiosynthesis of [¹¹C]this compound from published studies.

ParameterValueReference
Radiochemical Yield (non-decay corrected) 1.5-2.5 GBq[2]
Molar Activity (at end of synthesis) 74 ± 18 GBq/μmol[1]
Specific Activity (at time of injection) 75 GBq/μmol (range, 28–133 GBq/μmol)[2][5]
Radiochemical Purity > 97%[2]
Total Synthesis Time 40-50 minutes[2]

Experimental Protocols

Synthesis of the [¹¹C]this compound Precursor

The precursor for the radiosynthesis is the desmethyl-N-Boc protected analogue of this compound. The synthesis of this precursor has been described in the literature and a general schematic is provided below.[1][2][6]

G cluster_0 Precursor Synthesis 2_TBDMSO_benzaldehyde 2-(tert-butyldimethylsilyloxy)benzaldehyde Step_a a) NaBH4, MeOH 2_TBDMSO_benzaldehyde->Step_a Intermediate_1 Intermediate Alcohol Step_a->Intermediate_1 Step_b b) Boc2O, THF Intermediate_1->Step_b Intermediate_2 Boc-protected Intermediate Step_b->Intermediate_2 Step_c c) TBAF, NH4Cl, THF Intermediate_2->Step_c Precursor Desmethyl-N-Boc-25I-NBOMe (Labeling Precursor) Step_c->Precursor

Caption: Synthesis of the desmethyl-N-Boc protected precursor for [¹¹C]this compound labeling.

Radiosynthesis of [¹¹C]this compound ([¹¹C]Cimbi-5)

This protocol describes the automated synthesis of [¹¹C]this compound via ¹¹C-methylation of the desmethyl precursor using [¹¹C]methyl triflate ([¹¹C]MeOTf).

Workflow Diagram:

G Start Start Produce_11CO2 Produce [11C]CO2 (Cyclotron) Start->Produce_11CO2 Convert_to_11CH3I Convert to [11C]CH3I Produce_11CO2->Convert_to_11CH3I Convert_to_11CMeOTf Convert to [11C]MeOTf Convert_to_11CH3I->Convert_to_11CMeOTf Reaction Reaction with Precursor (~0.5 mg in MeCN, 2M NaOH) Convert_to_11CMeOTf->Reaction Deprotection Boc Deprotection (TFA:MeCN, 80°C, 4 min) Reaction->Deprotection Neutralization Neutralization (2M NaOH) Deprotection->Neutralization HPLC_Purification Semi-preparative HPLC Purification Neutralization->HPLC_Purification Formulation Solid-Phase Extraction & Formulation HPLC_Purification->Formulation QC Quality Control (Radiochemical Purity, Molar Activity) Formulation->QC End Final Product: [11C]this compound Solution QC->End

Caption: Automated radiosynthesis workflow for [¹¹C]this compound.

Detailed Protocol:

  • Production of [¹¹C]Methyl Triflate: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. The [¹¹C]CO₂ is then converted to [¹¹C]CH₃I, which is subsequently passed through a heated column containing silver triflate to produce gaseous [¹¹C]MeOTf.

  • Radiolabeling Reaction: The [¹¹C]MeOTf is transferred into a reaction vial containing approximately 0.5 mg of the desmethyl-N-Boc protected precursor dissolved in 400 µL of acetonitrile (B52724) with 5 µL of 2M NaOH. The reaction proceeds at room temperature.[1]

  • Deprotection: Following the methylation, 250 µL of a 1:1 mixture of trifluoroacetic acid and acetonitrile is added to the reaction vial. The mixture is then heated to 80°C for 4 minutes to remove the Boc protecting group.[1]

  • Neutralization: The reaction is neutralized with the addition of 750 µL of 2M NaOH.[1]

  • Purification: The crude reaction mixture is purified by semi-preparative high-performance liquid chromatography (HPLC).[1]

    • Column: Phenomenex Prodigy™ ODS-prep (250 x 10 mm, 10 µm)[1]

    • Mobile Phase: 35% acetonitrile: 65% 0.1 M ammonium (B1175870) formate (B1220265) solution in water containing 0.5% acetic acid[1]

    • Flow Rate: 10 mL/min[1]

  • Formulation: The HPLC fraction containing [¹¹C]this compound is collected, diluted with 100 mL of water, and passed through a C-18 Sep-Pak cartridge. The cartridge is washed with sterile water, and the final product is eluted with ethanol (B145695), followed by a sterile saline solution to yield an injectable formulation.[1]

Quality Control
  • Radiochemical Purity: Determined by analytical HPLC with a radioactivity detector. The radiochemical purity should be greater than 97%.[2]

  • Molar Activity: Calculated based on the amount of radioactivity and the mass of the non-radioactive this compound standard, as determined by UV absorbance in the analytical HPLC.[1]

  • Residual Solvents: Analysis for residual solvents such as acetonitrile and ethanol should be performed to ensure they are within acceptable limits for intravenous injection.

  • Sterility and Endotoxin Testing: The final product should be sterile and pyrogen-free.

PET Imaging Protocol (Non-Human Primate)

This protocol is based on studies performed in baboons.[1]

  • Animal Preparation: The animal is anesthetized, and an arterial line is placed for blood sampling to determine the metabolite-corrected input function. The animal's head is positioned in the center of the PET scanner's field of view.

  • Transmission Scan: A 10-minute transmission scan is performed for attenuation correction before the injection of the radiotracer.

  • Radiotracer Injection: [¹¹C]this compound (185 ± 18 MBq) is injected as an intravenous bolus.[1]

  • PET Data Acquisition: PET data are collected in 3D mode for 120 minutes.[1]

  • Blood Sampling: Arterial blood samples are collected at various time points (e.g., 2, 12, 30, 60, and 90 minutes) to determine the percentage of unchanged radiotracer in the plasma via HPLC analysis.[1]

  • Image Reconstruction and Analysis: PET images are reconstructed, and regions of interest (ROIs) are drawn on the images to obtain time-activity curves for different brain regions. The distribution volume and binding potential are calculated using kinetic modeling with either a plasma input function or a reference region approach.[1]

Signaling Pathway

[¹¹C]this compound is a potent agonist at the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR). The binding of [¹¹C]this compound to the 5-HT₂A receptor primarily activates the Gαq signaling cascade.

G cluster_0 5-HT2A Receptor Signaling 25I_NBOMe [11C]this compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Agonist Binding Gq Gαq 5HT2A_R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT₂A receptor signaling pathway activated by [¹¹C]this compound.

Upon binding, the activated 5-HT₂A receptor stimulates Gαq, which in turn activates phospholipase C (PLC).[7] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytosol.[7] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[7] These signaling events ultimately lead to various downstream cellular responses, which are believed to underlie the pharmacological effects of 5-HT₂A receptor agonists.

References

Application Notes and Protocols for PET Imaging of 5-HT2A Receptors with [11C]25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides detailed application notes and protocols for Positron Emission Tomography (PET) imaging to map and quantify serotonin (B10506) 2A (5-HT2A) receptors in the human brain using the radioligand [11C]25I-NBOMe. [11C]this compound is a potent and selective agonist for the 5-HT2A receptor, making it a valuable tool for investigating the role of these receptors in various neuropsychiatric disorders and for assessing the efficacy of novel therapeutic agents.[1]

The protocols outlined below cover the entire workflow from radioligand synthesis to data acquisition and analysis, ensuring reproducible and high-quality imaging results.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of the receptor by an agonist, such as 5-HT or [11C]this compound, leads to a cascade of intracellular events.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/G11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Agonist Agonist ([11C]this compound) Agonist->Receptor Binds

Caption: 5-HT2A receptor Gq/G11 signaling cascade.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via 11C-methylation of a suitable precursor. The following is a general protocol; specific parameters may need optimization based on the automated synthesis module used.

Precursor: Desmethyl-25I-NBOMe.

Reagents:

  • [11C]CH3I or [11C]CH3OTf

  • Anhydrous solvent (e.g., DMF or acetone)

  • Base (e.g., NaOH or K2CO3)

  • HPLC purification system

  • Sterile, pyrogen-free formulation solution (e.g., saline with ethanol)

Procedure:

  • Produce [11C]CO2 via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3I or [11C]CH3OTf using a synthesis module.

  • Trap the [11C]methylating agent in a reaction vessel containing the desmethyl-precursor and a base in an anhydrous solvent.

  • Heat the reaction mixture to facilitate the methylation reaction.

  • Purify the crude product using reverse-phase HPLC to isolate [11C]this compound.

  • Formulate the purified product in a sterile, pyrogen-free solution for injection.

  • Perform quality control tests for radiochemical purity, specific activity, pH, and sterility.

PET Imaging Protocol

This protocol outlines the procedure for acquiring dynamic PET scans in human subjects.

PET_Imaging_Workflow cluster_preparation Subject Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Informed_Consent Informed Consent Health_Screening Health Screening Informed_Consent->Health_Screening Fasting Fasting (≥4 hours) Health_Screening->Fasting IV_Placement Intravenous Line Placement Fasting->IV_Placement Positioning Position Subject in PET Scanner IV_Placement->Positioning Transmission_Scan Transmission Scan (for attenuation correction) Positioning->Transmission_Scan Radiotracer_Injection Inject [11C]this compound (bolus) Transmission_Scan->Radiotracer_Injection Dynamic_Scan Dynamic PET Scan (e.g., 90-120 min) Radiotracer_Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling Radiotracer_Injection->Arterial_Sampling Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Kinetic_Modeling Kinetic Modeling Image_Reconstruction->Kinetic_Modeling Input_Function Generate Arterial Input Function Metabolite_Analysis->Input_Function Input_Function->Kinetic_Modeling Quantification Quantify Receptor Parameters (e.g., VT, BPND) Kinetic_Modeling->Quantification

Caption: Workflow for a human PET imaging study.

2.2.1. Subject Preparation

  • Obtain written informed consent from all participants.

  • Perform a thorough health screening, including medical history, physical examination, and routine blood tests.

  • Instruct subjects to fast for at least 4 hours prior to the scan.

  • Insert two intravenous catheters: one for radiotracer injection and one for blood sampling.

2.2.2. Image Acquisition

  • Position the subject comfortably in the PET scanner with their head immobilized to minimize motion artifacts.

  • Perform a transmission scan for attenuation correction using a CT or 68Ge source.

  • Administer a bolus injection of [11C]this compound (typical dose: 370-555 MBq).

  • Start a dynamic PET scan immediately upon injection and continue for 90-120 minutes.

  • Acquire arterial blood samples throughout the scan to measure the arterial input function.[2][3][4][5][6]

2.2.3. Image Reconstruction

  • Reconstruct the dynamic PET data using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[7][8]

  • Apply corrections for attenuation, scatter, randoms, and dead time.

  • Typical reconstruction parameters might include:

    • OSEM with 2-4 iterations and 16-32 subsets.

    • Post-reconstruction smoothing with a Gaussian filter (e.g., 4-6 mm FWHM).

Arterial Input Function Measurement
  • Draw arterial blood samples frequently during the initial phase of the scan (e.g., every 10-15 seconds for the first 2 minutes) and less frequently thereafter.

  • Measure the total radioactivity concentration in whole blood and plasma.

  • Analyze plasma samples using HPLC to determine the fraction of radioactivity corresponding to the parent compound ([11C]this compound) versus its radiometabolites.

  • Generate a metabolite-corrected arterial input function for use in kinetic modeling.

Kinetic Modeling
  • Use the metabolite-corrected arterial input function and the time-activity curves from various brain regions of interest (ROIs) to perform kinetic modeling.

  • A two-tissue compartment model (2TCM) is often appropriate for receptor-binding radiotracers.[9]

  • Alternatively, graphical analysis methods like the Logan plot can be used to estimate the total distribution volume (VT).

  • For simplified quantification without arterial blood sampling, a reference tissue model using a region devoid of 5-HT2A receptors (e.g., cerebellum) can be employed to estimate the non-displaceable binding potential (BPND).[10]

Quantitative Data

The following tables summarize typical quantitative data obtained from PET imaging studies of 5-HT2A receptors with agonist radiotracers. Data for the closely related tracer [11C]Cimbi-36 is provided as a reference.

Table 1: Biodistribution and Radiation Dosimetry of [11C]Cimbi-36 (extrapolated for humans)

OrganAbsorbed Dose (μGy/MBq)
Urinary Bladder Wall7.67
Liver4.88
Kidneys3.54
Spleen2.89
Effective Dose 4.88 (from pig data)

Data extrapolated from animal studies. Human dosimetry studies are recommended for definitive values.

Table 2: Regional Brain Distribution of 5-HT2A Agonist Tracers

Brain Region[11C]Cimbi-36 BPND (pigs)
Frontal Cortex0.77 ± 0.07 (specific binding ratio in rats)
Cingulate CortexHigh uptake
InsulaHigh uptake
CaudateModerate uptake
PutamenModerate uptake
CerebellumLow uptake (Reference Region)

BPND values are dependent on the specific tracer, species, and modeling method used.

Data Presentation and Interpretation

  • Present regional VT or BPND values in tables for easy comparison across different brain regions and subject groups.

  • Generate parametric images to visualize the spatial distribution of 5-HT2A receptors throughout the brain.

  • Correlate PET imaging data with clinical variables, behavioral measures, or other biological markers to gain insights into the role of 5-HT2A receptors in health and disease.

Disclaimer: These protocols are intended as a general guide. Specific experimental parameters should be optimized and validated for each individual research setting and PET scanner. All procedures involving human subjects must be approved by an institutional review board and conducted in accordance with ethical guidelines.

References

Application Notes and Protocols for Studying the Psychoactive Effects of 25I-NBOMe in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and detailed experimental protocols for investigating the psychoactive effects of 25-(2,5-dimethoxy-4-iodophenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe). This potent synthetic hallucinogen is a selective 5-HT2A receptor agonist and has been the subject of extensive preclinical research to understand its pharmacological and toxicological profile.

Behavioral Assays

Behavioral paradigms in rodents are crucial for assessing the hallucinogen-like subjective effects, sensorimotor gating deficits, and rewarding properties of this compound.

Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[1][2][3][4] this compound is a potent inducer of the HTR, with a potency approximately 14-fold higher than its parent compound, 2C-I.[5] This response is completely blocked by selective 5-HT2A antagonists, confirming the receptor's primary role.[5]

Experimental Protocol: Head-Twitch Response (HTR) in Mice

  • Animals: Male C57BL/6J mice are commonly used.[2]

  • Apparatus: A transparent cylindrical observation chamber. Head movements can be recorded using a head-mounted magnet and a magnetometer coil for precise quantification, or by trained observers.[2][3]

  • Drug Administration: this compound is typically dissolved in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses ranging from 0.1 to 1 mg/kg have been shown to induce a robust HTR.[1]

  • Procedure:

    • Allow mice to acclimate to the observation chamber for at least 10 minutes before drug administration.

    • Inject the mouse with this compound or vehicle.

    • Immediately place the mouse back into the observation chamber.

    • Record the number of head twitches for a period of 30 to 60 minutes.[2] The peak effect of this compound on HTR is dose-dependent, with higher doses leading to a shorter time to maximal response.[1]

  • Data Analysis: The primary endpoint is the total number of head twitches. Data are often analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control. The ED50 (the dose that produces 50% of the maximal response) can also be calculated.

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Select Male C57BL/6J Mice Acclimate Acclimate Mouse to Chamber Animal->Acclimate Drug Prepare this compound Solution Inject Administer this compound/Vehicle Drug->Inject Apparatus Prepare Observation Chamber Apparatus->Acclimate Acclimate->Inject Observe Record Head Twitches (30-60 min) Inject->Observe Count Count Total Head Twitches Observe->Count Stats Statistical Analysis (ANOVA) Count->Stats ED50 Calculate ED50 Stats->ED50

Experimental workflow for the Head-Twitch Response (HTR) assay.
Drug Discrimination

Drug discrimination paradigms assess the interoceptive (subjective) effects of a drug.[6][7] Animals are trained to discriminate between the effects of a known hallucinogen (e.g., DOM or LSD) and saline. The ability of this compound to substitute for the training drug indicates similar subjective effects. Studies have shown that this compound can produce partial substitution for DOM in rats.[2][6]

Experimental Protocol: Drug Discrimination in Rats

  • Animals: Male Sprague-Dawley rats are often used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training Phase:

    • Rats are food-restricted to maintain 85-90% of their free-feeding body weight.

    • Rats are trained to press one lever ("drug lever") after receiving an injection of a known hallucinogen (e.g., 0.5 mg/kg DOM, i.p.) and the other lever ("saline lever") after receiving a saline injection to receive a food reward.

    • Training continues until a criterion of ≥80% correct responses is met for both drug and saline sessions.

  • Testing Phase:

    • Once trained, rats are injected with various doses of this compound (e.g., 0.5 - 2.5 mg/kg, i.p.) before being placed in the operant chamber.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. The data are analyzed to determine the dose-response relationship for substitution.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Train_Drug Administer Training Drug (e.g., DOM) -> Press 'Drug' Lever for Reward Criterion Train to ≥80% Accuracy Train_Drug->Criterion Train_Saline Administer Saline -> Press 'Saline' Lever for Reward Train_Saline->Criterion Test_Inject Administer Test Drug (this compound) Criterion->Test_Inject Test_Respond Measure Responses on Both Levers Test_Inject->Test_Respond Analyze Calculate % Drug-Appropriate Responding Test_Respond->Analyze Substitution Determine Full or Partial Substitution Analyze->Substitution

Workflow for the Drug Discrimination paradigm.
Locomotor Activity

The effects of this compound on locomotor activity can vary, with some studies reporting a decrease in activity, particularly at higher doses, while others show no significant effect at lower, psychoactive doses.[6][8] This assay helps to determine the dose range at which this compound produces its effects and to distinguish these from general motor impairment.

Experimental Protocol: Locomotor Activity Assessment in Mice

  • Animals: Male Swiss-Webster or C57BL/6J mice are suitable.[5]

  • Apparatus: An open-field arena (e.g., 40 x 40 cm) equipped with infrared beams or a video tracking system to monitor movement.[9]

  • Procedure:

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (e.g., 0.5 - 10 mg/kg, i.p.) or vehicle.

    • Immediately place the mouse in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, time spent in different zones) for a specified period (e.g., 30-60 minutes).

  • Data Analysis: The total distance traveled is the primary measure. Data are typically analyzed using a two-way ANOVA (treatment x time) to assess the overall effect and the time course of action.

Prepulse Inhibition (PPI)

Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in psychiatric disorders like schizophrenia and can be induced by hallucinogens. This compound has been shown to disrupt PPI in both rats and mice, suggesting an impact on sensorimotor gating.[6][10][11]

Experimental Protocol: Prepulse Inhibition (PPI) in Rodents

  • Animals: Male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) can be used.[6][10]

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

  • Procedure:

    • Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise.

    • The test session consists of a series of trials:

      • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 68, 75, or 85 dB) presented shortly before the startling pulse.

      • No-stimulus trials: Background noise only.

    • Administer this compound (e.g., 0.1 - 1 mg/kg, i.p.) or vehicle before the test session.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

Conditioned Place Preference (CPP)

The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug.[11][12] Studies have shown that this compound can induce conditioned place preference in mice at certain doses, suggesting rewarding effects.

Experimental Protocol: Conditioned Place Preference (CPP) in Mice

  • Animals: Male C57BL/6J mice are commonly used.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning phase: On day 1, allow the mice to freely explore both compartments for 15 minutes to determine any initial preference.

    • Conditioning phase (4-8 days):

      • On drug conditioning days, administer this compound (e.g., 0.3 mg/kg, i.p.) and confine the mouse to one compartment for 30 minutes.

      • On vehicle conditioning days, administer saline and confine the mouse to the other compartment for 30 minutes. The drug-paired compartment is typically the initially non-preferred one.

    • Post-conditioning (test) phase: On the final day, allow the mice to freely explore both compartments for 15 minutes in a drug-free state.

  • Data Analysis: The time spent in the drug-paired compartment during the post-conditioning phase is compared to the time spent during the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference.

Physiological and Neurochemical Assays

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[13] this compound has been shown to increase dopamine (B1211576) levels in the nucleus accumbens, a key brain region involved in reward and motivation.[8][10]

Experimental Protocol: In Vivo Microdialysis for Dopamine and Serotonin (B10506)

  • Animals: Male rats (e.g., Wistar) or mice (e.g., C57BL/6J).

  • Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens shell). Allow for a recovery period.

  • Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples.

    • Administer this compound (e.g., 0.1 - 1 mg/kg, i.p.).

    • Continue collecting dialysate samples for several hours.

  • Analysis: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Cardiovascular and Thermoregulatory Effects

This compound can induce significant cardiovascular effects, including tachycardia and hypertension, and can also affect body temperature.[11][14]

Experimental Protocol: Cardiovascular and Body Temperature Monitoring in Rats

  • Animals: Male Sprague-Dawley rats.

  • Apparatus:

    • For cardiovascular monitoring: Telemetry devices for continuous electrocardiogram (ECG) and blood pressure recording.

    • For thermoregulation: Rectal probes or implantable telemetry devices for measuring core body temperature.

  • Procedure:

    • Surgically implant telemetry devices and allow for recovery.

    • Record baseline cardiovascular parameters and body temperature.

    • Administer this compound (e.g., 1.0 and 3.0 mg/kg, i.v.) and continuously monitor changes in heart rate, blood pressure, ECG intervals (e.g., QTc), and core body temperature.[14]

  • Data Analysis: Compare post-drug physiological parameters to baseline values.

Molecular Assays

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. This compound exhibits high affinity for the 5-HT2A receptor.

Experimental Protocol: 5-HT2A Receptor Binding Assay

  • Receptor Source: Membranes prepared from cells stably expressing the human 5-HT2A receptor or from rodent brain tissue (e.g., frontal cortex).

  • Radioligand: A radiolabeled ligand that binds to the 5-HT2A receptor, such as [125I]DOI or [3H]ketanserin.[15][16]

  • Procedure:

    • Incubate the receptor preparation with the radioligand in the presence of varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: The data are used to calculate the inhibition constant (Ki) of this compound, which is a measure of its binding affinity.

Signaling Pathway Analysis (Phosphoinositide Hydrolysis)

Activation of the 5-HT2A receptor by an agonist like this compound initiates a downstream signaling cascade, primarily through the Gq/11 protein, leading to the hydrolysis of phosphoinositides and the generation of second messengers like inositol (B14025) phosphates (IPs) and diacylglycerol (DAG).

Experimental Protocol: Phosphoinositide (PI) Hydrolysis Assay

  • Cell Culture: Use cells stably expressing the 5-HT2A receptor (e.g., PC12 cells).

  • Labeling: Pre-label the cells with [3H]myo-inositol to incorporate it into the phosphoinositide pool.[17]

  • Stimulation: Treat the cells with varying concentrations of this compound for a specific duration.

  • Extraction and Quantification: Stop the reaction and extract the generated [3H]inositol phosphates. Separate and quantify the different inositol phosphates using anion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: Determine the concentration-response curve for this compound-stimulated IP accumulation to calculate its potency (EC50) and efficacy (Emax).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe This compound Receptor 5-HT2A Receptor NBOMe->Receptor Binds and Activates G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC_activation->Cellular_Response

5-HT2A receptor Gq signaling pathway activated by this compound.

Summary of Quantitative Data

Assay Animal Model Parameter This compound Value Reference
Head-Twitch Response C57BL/6J MiceED50~0.08 mg/kg (s.c.)[1]
Drug Discrimination Sprague-Dawley RatsSubstitution for DOMPartial (74% at 2.5 mg/kg, i.p.)[6]
Locomotor Activity Swiss-Webster MiceEffectDecreased activity at higher doses[6]
Prepulse Inhibition C57BL/6J MiceEffectDisruption of PPI[10]
Prepulse Inhibition Sprague-Dawley RatsEffectDisruption of PPI[6][11]
Conditioned Place Preference C57BL/6J MiceEffectInduces CPP at 0.3 mg/kg (i.p.)Mentioned in[8]
In Vivo Microdialysis RatsDopamine in NAcIncreased levels[8][10]
Cardiovascular Effects Sprague-Dawley RatsQTc IntervalProlonged at 1.0 and 3.0 mg/kg (i.v.)[14]
5-HT2A Receptor Binding Recombinant HumanKi~1-5 nMGeneral literature
PI Hydrolysis 5-HT2A expressing cellsEC50Potent agonistGeneral literature

References

Application Notes and Protocols for Conditioned Place Preference (CPP) Studies with 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

25I-NBOMe (4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) is a potent synthetic psychedelic and a full agonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Its abuse potential and rewarding properties are subjects of ongoing research. The conditioned place preference (CPP) paradigm is a widely used preclinical model to evaluate the rewarding or aversive effects of drugs. This document provides detailed application notes and protocols for conducting CPP studies with this compound, based on available scientific literature.

I. Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound.

Table 1: Conditioned Place Preference and Behavioral Effects of this compound in Rodents

Species/StrainDose (mg/kg)Route of AdministrationKey FindingsReference
C57BL/6J mice0.3i.p.Increased conditioned place preference.[3][4]
Sprague-Dawley rats0.03i.v.Did not induce intravenous self-administration.[5]
C57BL/6J mice0.01 - 10i.p.Decreased visual and acoustic responses; increased reaction time. Altered startle response and disrupted prepulse inhibition at higher doses.[5]
Mice> 1i.p.Caused motor inhibition.[6]
Rats1, 3, 10s.c.Induced head-twitch response (HTR), a behavioral marker for hallucinogenic effects.[3][7]

Table 2: Neurochemical Effects of this compound

Species/StrainDose (mg/kg)Route of AdministrationBrain RegionNeurochemical ChangeReference
C57BL/6J mice1i.p.Nucleus Accumbens (NAc) ShellSignificantly increased dopamine (B1211576) (DA) levels.[5][6]
C57BL/6J mice0.3i.p.Nucleus Accumbens (NAc) ShellDelayed increase in dopamine (DA) levels.[6]
Sprague-Dawley rats0.3, 1i.p.Nucleus Accumbens (NAc) ShellIncreased extracellular dopamine levels in a sex-independent manner.[8]
Rats1, 3, 10s.c.Frontal CortexIncreased extracellular dopamine (DA), serotonin (5-HT), and glutamate (B1630785) (GLU) levels.[3][7]

II. Experimental Protocols

This section details a generalized protocol for conducting a CPP study with this compound, synthesized from methodologies reported in the literature.

A. Materials and Apparatus

  • Subjects: Adult male C57BL/6J mice (8-10 weeks old) are commonly used.

  • Drug Solution: this compound hydrochloride is dissolved in 0.9% sterile saline. The solution should be prepared fresh on each day of use.

  • CPP Apparatus: A standard three-chamber CPP box is used. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall colors/patterns and floor textures). The smaller, neutral center chamber allows access to both conditioning chambers. The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to record the time spent in each chamber.

  • Syringes and Needles: Appropriate for intraperitoneal (i.p.) injections.

B. Experimental Procedure

The CPP protocol consists of three phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).

1. Pre-Conditioning Phase (Baseline Preference Test - Day 1)

  • Objective: To determine the initial preference of each animal for the two conditioning chambers.

  • Procedure:

    • Handle the mice for a few days prior to the experiment to acclimate them to the researcher.

    • On the test day, place each mouse in the central chamber of the CPP apparatus with free access to all three chambers for 15-20 minutes.

    • Record the time spent in each of the two larger chambers.

    • An unbiased design is typically used, where the drug is randomly assigned to one of the two chambers. In a biased design, the drug is typically paired with the initially non-preferred chamber.

2. Conditioning Phase (Days 2-9)

  • Objective: To associate the distinct environmental cues of one chamber with the effects of this compound and the other with the vehicle.

  • Procedure: This phase typically lasts for 8 days, with two conditioning sessions per day (one in the morning, one in the afternoon) separated by at least 4 hours.

    • Drug Conditioning:

      • Administer this compound (e.g., 0.3 mg/kg, i.p.) to the mouse.

      • Immediately confine the mouse to the drug-paired chamber for 30 minutes.

    • Vehicle Conditioning:

      • Administer an equivalent volume of saline vehicle (i.p.) to the mouse.

      • Immediately confine the mouse to the vehicle-paired chamber for 30 minutes.

    • The order of drug and vehicle administration should be counterbalanced across days.

3. Post-Conditioning Phase (Test Day - Day 10)

  • Objective: To assess the preference for the drug-paired chamber in a drug-free state.

  • Procedure:

    • Place each mouse in the central chamber of the CPP apparatus with free access to all chambers for 15-20 minutes (same duration as the pre-conditioning test).

    • Record the time spent in each of the conditioning chambers.

    • A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a conditioned place preference, suggesting the drug has rewarding properties.

C. Data Analysis

  • The primary measure is the CPP score , calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test.

  • Statistical analysis is typically performed using a paired t-test or a two-way analysis of variance (ANOVA) to compare the time spent in the drug-paired and vehicle-paired chambers before and after conditioning.

III. Visualizations

A. Experimental Workflow

G cluster_pre Pre-Conditioning (Day 1) cluster_post Post-Conditioning (Day 10) cluster_analysis Data Analysis pre_test Baseline Preference Test (15-20 min free exploration) drug_inj This compound Injection (e.g., 0.3 mg/kg, i.p.) saline_inj Saline Injection drug_pair Confine to Drug-Paired Chamber (30 min) drug_inj->drug_pair saline_pair Confine to Saline-Paired Chamber (30 min) saline_inj->saline_pair post_test Preference Test (15-20 min free exploration, drug-free) analysis Calculate CPP Score & Statistical Analysis post_test->analysis

Figure 1: Experimental workflow for a this compound conditioned place preference study.

B. Proposed Signaling Pathway for Rewarding Effects

G cluster_drug Drug Action cluster_receptor Receptor Binding cluster_neuro Neurotransmitter Release cluster_behavior Behavioral Outcome drug This compound receptor 5-HT2A Receptor (Agonist) drug->receptor glutamate Increased Glutamate Release (Frontal Cortex) receptor->glutamate dopamine Increased Dopamine Release (Nucleus Accumbens) receptor->dopamine cpp Conditioned Place Preference (Rewarding Effect) dopamine->cpp

Figure 2: Proposed signaling pathway for the rewarding effects of this compound leading to CPP.

References

Troubleshooting & Optimization

Navigating the Analytical Maze of 25I-NBOMe: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analytical method validation of 25I-NBOMe. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges encountered during the analysis of this potent synthetic hallucinogen. The high potency and inherent instability of this compound, coupled with the presence of closely related isomers, present significant hurdles in developing robust and reliable analytical methods. This guide is designed to help you navigate these complexities and ensure the accuracy and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is the differentiation of this compound from its isomers so critical?

A1: Distinguishing this compound from its positional isomers (e.g., 25I-NB3OMe) and other NBOMe analogs (like 25C-NBOMe and 25B-NBOMe) is paramount for unambiguous identification in forensic and clinical settings.[1][2] Different isomers can exhibit varying pharmacological and toxicological profiles, making accurate identification crucial for legal proceedings and patient care. The structural similarity of these compounds often leads to overlapping chromatographic peaks and similar mass spectra, necessitating specialized analytical strategies.

Q2: What are the main challenges related to the stability of this compound in biological samples?

A2: this compound is known for its poor stability in biological matrices, particularly in whole blood at room temperature and even under refrigeration (4°C).[3][4] Degradation can lead to a significant decrease in analyte concentration, potentially resulting in false-negative results or inaccurate quantification.[3][4] For long-term storage, it is strongly recommended to keep samples at -20°C to ensure analyte integrity.[3]

Q3: How can matrix effects interfere with this compound analysis, and how can they be mitigated?

A3: Matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis can cause ion suppression or enhancement, leading to inaccurate quantification.[5][6] In the analysis of this compound in blood, a moderate signal suppression of around 76% has been observed.[5] Furthermore, the use of certain blood collection tubes, specifically those with serum separator gels (e.g., Gold Top tubes), can lead to significant sequestration of the analyte, reducing its concentration in the sample by over 60%.[7] To mitigate these effects, it is crucial to use appropriate sample preparation techniques such as solid-phase extraction (SPE), employ isotopically labeled internal standards (e.g., this compound-d3), and select blood collection tubes without separator gels (e.g., Red Top tubes).[6][7][8]

Q4: What are the typical concentrations of this compound found in biological samples, and what does this imply for analytical methods?

A4: Due to its high potency, this compound is active at very low doses, resulting in extremely low concentrations in biological fluids, often in the picogram to low nanogram per milliliter (pg/mL to ng/mL) range.[4][9][10] Consequently, highly sensitive and specific analytical techniques, such as LC-MS/MS, are required for reliable detection and quantification.[4]

Q5: Where can I obtain certified reference standards for this compound and its analogs?

A5: Certified reference standards for this compound, its common analogs (25C-NBOMe, 25B-NBOMe), and their deuterated internal standards are commercially available from suppliers like Cerilliant and Cayman Chemical.[8][11][12] These standards are essential for method development, validation, and accurate quantification. The synthesis and characterization of a wider range of metabolites and isomers for research purposes are also documented in the scientific literature.[13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor peak shape or resolution between isomers Inadequate chromatographic separation.Optimize the LC method: experiment with different column chemistries (e.g., C18-AR), mobile phase compositions, gradients, and temperatures to improve resolution between isomeric compounds.[13] For GC-MS, utilize retention indices on multiple columns for confirmation.[1]
Low or no analyte signal detected Analyte degradation due to improper sample storage or handling.Ensure samples, especially whole blood, are stored at -20°C immediately after collection and until analysis.[3] Avoid repeated freeze-thaw cycles.
Sequestration of the analyte by serum separator gels in blood collection tubes.Use blood collection tubes without serum separator gels (e.g., Red Top tubes). If separator tubes must be used, centrifuge and separate the serum or plasma from the gel as soon as possible.[7]
Insufficient sensitivity of the analytical method.Employ a highly sensitive instrument like a triple quadrupole mass spectrometer. Optimize MS parameters (e.g., collision energies, fragmentor voltages) for the specific transitions of this compound.[5][14]
Inaccurate or non-reproducible quantitative results Significant matrix effects (ion suppression or enhancement).Incorporate a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects and variations in extraction recovery.[8] Perform a thorough validation of the sample preparation method to ensure efficient removal of interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.[6]
Carryover from a previous high-concentration sample.Implement a rigorous wash procedure for the autosampler and chromatographic system between injections. Analyze blank samples after high-concentration standards or samples to confirm the absence of carryover.[15]
Difficulty in confirming the identity of this compound Co-elution with an isobaric interference.Monitor multiple MRM transitions for both the analyte and the internal standard. The ratio of these transitions should be consistent between the sample and a reference standard.
Lack of characteristic fragmentation for isomer differentiation.For GC-EIMS, look for the "ortho effect," where the fragment at m/z 91 is typically most abundant for the ortho isomer and least abundant for the para isomer.[1]

Quantitative Data Summary

Table 1: LC-MS/MS Method Validation Parameters for this compound in Blood

ParameterValueReference
Limit of Detection (LOD)0.09 ng/mL[5]
Limit of Quantitation (LOQ)0.1 ng/mL[5]
Linearity Range0.1 - 0.5 ng/mL[5]
Matrix Effect76% (moderate signal suppression)[5]
Absolute Recovery84 ± 8%[14]
Ion Suppression4 ± 10%[14]

Table 2: Stability of NBOMes in Whole Blood at Different Temperatures [3]

Compound (Concentration)Storage TemperatureTime to >20% Decrease
This compound (0.3 ng/mL)Room Temperature15 days
This compound (0.3 ng/mL)4°C180 days
This compound (0.3 ng/mL)-20°CStable for 180 days
This compound (8 ng/mL)Room Temperature15 days
This compound (8 ng/mL)4°C180 days
This compound (8 ng/mL)-20°CStable for 180 days

Experimental Protocols

1. Sample Preparation for this compound Analysis in Blood (LC-MS/MS)

This protocol is based on methodologies described for the analysis of NBOMes in biological matrices.

  • Internal Standard Spiking: To 1 mL of whole blood, add the internal standard (e.g., this compound-d3) to a final concentration of 50 ng/mL.

  • Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions for this compound Quantification

The following parameters are a composite from published methods and serve as a starting point for method development.[5][14]

  • Liquid Chromatograph: Agilent 1200 series or equivalent.

  • Column: A suitable reversed-phase column (e.g., Zorbax Eclipse Plus C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to achieve separation (e.g., start at 10% B, ramp to 90% B over 10 minutes).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions (m/z):

    • This compound: 428 > 121 (quantifier), 428 > 91 (qualifier)

    • 25H-NBOMe (ISTD): 302 > 121 (quantifier), 302 > 91 (qualifier)

  • Fragmentor Voltage: 118 V for this compound.

  • Collision Energy: Optimized for each transition (e.g., 20-56 V for this compound).[5]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Review Sample Biological Sample (e.g., Whole Blood) ISTD Add Internal Standard (e.g., this compound-d3) Sample->ISTD Accurate Quantification Extraction Extraction (e.g., Protein Precipitation, SPE) ISTD->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation (Isomer Resolution) Evaporation->LC MS MS/MS Detection (Quantification & Confirmation) LC->MS Data_Processing Data Processing (Integration, Calibration) MS->Data_Processing Validation Method Validation (Accuracy, Precision, Stability) Data_Processing->Validation Quality Control Report Final Report Validation->Report Troubleshooting_Logic cluster_investigation Investigation Pathway cluster_solutions Potential Solutions Start Inaccurate or Non-Reproducible Results Check_ISTD Check Internal Standard Response & Recovery Start->Check_ISTD Check_Cal Review Calibration Curve (Linearity, r^2) Start->Check_Cal Check_Matrix Investigate Matrix Effects (Post-column infusion, dilution) Start->Check_Matrix Check_Stability Evaluate Analyte Stability (Storage conditions, sample age) Start->Check_Stability Optimize_Prep Optimize Sample Prep (e.g., switch to SPE) Check_ISTD->Optimize_Prep Low/Variable Recovery New_Cal Prepare Fresh Calibrators & Quality Controls Check_Cal->New_Cal Poor Linearity Dilute_Sample Dilute Sample to Minimize Matrix Effects Check_Matrix->Dilute_Sample Significant Suppression Reanalyze Re-analyze Samples Stored Under Optimal Conditions Check_Stability->Reanalyze Suspected Degradation

References

Technical Support Center: 25I-NBOMe Stability in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 25I-NBOMe in whole blood and urine samples. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your samples and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in whole blood and urine?

A1: The stability of this compound in biological samples is primarily influenced by storage temperature and the duration of storage. Exposure to room temperature can lead to significant degradation, especially in whole blood. The type of collection tube used for blood samples can also impact concentrations.

Q2: What are the recommended storage conditions for whole blood samples containing this compound?

A2: For short-term storage (up to 90 days), it is recommended to refrigerate whole blood samples at 4°C. For long-term storage (beyond 90 days), samples should be frozen at -20°C.[1] Storing whole blood at room temperature is not recommended as significant degradation can occur in as little as 15 days.

Q3: How stable is this compound in urine samples?

A3: this compound is generally more stable in urine than in whole blood. It has been found to be stable in urine at room temperature for up to 3 days and for at least one month when stored frozen.[2]

Q4: Can the type of blood collection tube affect this compound concentrations?

A4: Yes, blood collection tubes containing serum separator gels (e.g., Gold Top or Green Top tubes) are not recommended for this compound analysis. The gel can sequester the drug, leading to a significant decrease in the measured concentration, which could result in a false negative. If a separator gel tube must be used, the serum or plasma should be separated from the gel within one hour of collection and then refrigerated.[2]

Q5: What are the known degradation products or metabolites of this compound in biological samples?

A5: this compound undergoes extensive metabolism in the body. The primary metabolic pathways include O-demethylation, O-di-demethylation, and hydroxylation.[3][4] These metabolic processes can be considered analogous to degradation pathways that may occur during storage. Common metabolites that may be detected in urine include O-desmethyl and hydroxylated derivatives, which are often conjugated with glucuronic acid and sulfate.[3][5] N-debenzylation to form 2C-I has also been reported.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lower than expected this compound concentration in whole blood. Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 4°C).Review sample storage history. If stored improperly, the results may not be reliable. For future samples, adhere strictly to recommended storage conditions (refrigerate at 4°C for up to 90 days, freeze at -20°C for longer-term).[1]
Use of blood collection tubes with serum separator gel.If possible, re-collect the sample using a tube without a separator gel (e.g., Red Top or Purple Top). If re-collection is not possible, note the potential for artificially low results. For future collections, avoid tubes with separator gels.[2]
Inconsistent results between replicate analyses of the same sample. Non-homogenous sample, especially after freezing and thawing.Ensure the sample is thoroughly mixed (e.g., by gentle inversion) after thawing and before aliquoting for analysis.
Analyte instability during sample preparation or in the autosampler.Minimize the time samples are at room temperature during preparation. Check the post-preparative stability of extracts by re-injecting QC samples after a period in the autosampler.
Detection of this compound metabolites but not the parent drug in urine. Extensive metabolism in the individual.This is a common finding, especially in urine samples collected a significant time after exposure.[2] Consider targeting major metabolites, such as O-desmethyl-25I-NBOMe, in your analytical method for a longer detection window.
Degradation of the parent drug during storage.While more stable in urine, prolonged storage at room temperature can lead to degradation. Ensure urine samples are frozen if analysis is not performed within a few days.

Data on Stability of this compound in Whole Blood

The following table summarizes the stability of this compound in whole blood at different temperatures and concentrations over a 180-day period.

Storage TemperatureConcentration15 Days30 Days60 Days180 Days
Room Temperature 0.3 ng/mL>20% decreaseUndetectableUndetectableUndetectable
8 ng/mL>20% decrease---
4°C 0.3 ng/mL--->20% decrease (up to 54%)
8 ng/mL---Unstable
-20°C 0.3 ng/mLStableStableStableStable
8 ng/mLStableStableStableStable

Data synthesized from Cunha et al. (2019).[1]

Experimental Protocols

Protocol for Evaluating the Stability of this compound in Whole Blood

This protocol outlines the steps to conduct a stability study of this compound in whole blood, adapted from methodologies described in the literature.[1][7]

1. Materials and Reagents:

  • Certified reference standard of this compound

  • Drug-free whole blood (screened for interfering substances)

  • Internal standard (e.g., 25H-NBOMe or a deuterated analog of this compound)

  • Anticoagulant (e.g., EDTA)

  • Calibrators and Quality Control (QC) samples

  • Solid Phase Extraction (SPE) columns

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., methanol).

  • Spike drug-free whole blood with this compound to achieve desired low and high concentration levels for the stability study.

  • Prepare multiple aliquots of these spiked samples for each storage condition and time point to be tested.

  • Prepare a set of QC samples at low, medium, and high concentrations to be analyzed with each batch to ensure the validity of the analytical run.

3. Storage Conditions:

  • Store the aliquots at the following temperatures:

    • Room temperature (approximately 20-25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Designate specific time points for analysis (e.g., Day 0, Day 15, Day 30, Day 60, Day 90, Day 180).

4. Sample Extraction (Solid Phase Extraction - SPE):

  • At each time point, retrieve the designated aliquots from each storage condition.

  • Allow frozen samples to thaw completely at room temperature and vortex to ensure homogeneity.

  • To a 1 mL aliquot of the blood sample, add the internal standard.

  • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6), vortex, and centrifuge.

  • Condition an SPE column with methanol, deionized water, and phosphate buffer.

  • Load the sample onto the column.

  • Wash the column with deionized water, acetic acid, and methanol.

  • Dry the column under vacuum.

  • Elute the analytes with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonia).

  • Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Develop and validate an LC-MS/MS method for the quantification of this compound.

  • Analyze the extracted samples from each time point and storage condition.

  • Calculate the concentration of this compound in each sample by comparing its peak area ratio to the internal standard against a freshly prepared calibration curve.

6. Data Analysis:

  • For each storage condition, compare the mean concentration at each time point to the mean concentration at Day 0.

  • The analyte is considered stable if the mean concentration at a given time point is within a predefined percentage (e.g., ±15% or ±20%) of the initial concentration.

Visualizations

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (Day 0, 15, 30...) prep1 Prepare Stock Solutions (this compound & IS) prep2 Spike Drug-Free Whole Blood/Urine prep1->prep2 prep3 Aliquot Spiked Samples prep2->prep3 storage1 Room Temperature prep3->storage1 Store at different temperatures storage2 Refrigerated (4°C) prep3->storage2 Store at different temperatures storage3 Frozen (-20°C) prep3->storage3 Store at different temperatures analysis1 Sample Thawing & Mixing storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Extraction (e.g., SPE) analysis1->analysis2 analysis3 LC-MS/MS Quantification analysis2->analysis3 analysis4 Data Analysis & Comparison to Day 0 analysis3->analysis4 end_node Determine Stability Profile analysis4->end_node G cluster_phase1 Phase I Metabolism / Degradation cluster_phase2 Phase II Conjugation parent This compound met1 O-Demethylation parent->met1 CYP2C9, CYP2C19 met2 Hydroxylation parent->met2 CYP1A2, CYP3A4 met3 N-Debenzylation parent->met3 met4 O-Di-demethylation met1->met4 conj1 Glucuronidation met1->conj1 conj2 Sulfation met1->conj2 met2->conj1 met2->conj2 end_products Excreted Metabolites/ Degradation Products met3->end_products met4->end_products conj1->end_products conj2->end_products

References

Technical Support Center: 25I-NBOMe Biological Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and analyzing biological samples containing 25I-NBOMe. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and stability data.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound in biological samples? A1: For long-term stability, biological samples containing this compound should be stored at -20°C.[1][2] All analytes have been shown to be stable for at least 180 days at this temperature.[1] Storage at room temperature or 4°C can lead to significant degradation, especially in whole blood.[1]

Q2: How long can I store whole blood samples containing this compound at different temperatures? A2: Storage of whole blood at room temperature is not recommended as it leads to poor stability, with decreases of over 20% from the initial concentration observed after just 15 days.[1] At 4°C, significant degradation (up to 54%) can occur after 180 days.[1] For optimal preservation, freezing at -20°C is critical.[1][2]

Q3: Are there specific blood collection tubes that should be avoided? A3: Yes. Blood collection tubes containing a serum or plasma separator gel (e.g., Gold Top or Green Top tubes) are not recommended.[3] The gel can sequester NBOMe compounds, leading to a significant decrease in the measured concentration, potentially by over 60-70%, which could result in false negatives.[3] If a separator gel tube must be used, the serum or plasma should be separated from the gel within one hour of collection.[3] Red Top tubes (no gel) are a suitable alternative.[3]

Q4: How stable is this compound in urine samples? A4: this compound is relatively stable in urine, showing stability at room temperature for up to 3 days and for at least one month when frozen.[3]

Q5: What are the recommended analytical methods for quantifying this compound in biological samples? A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the identification and quantification of this compound in biological matrices like blood, serum, and urine.[2][4][5] This technique offers high sensitivity and specificity, which is necessary due to the low concentrations typically found in biological samples.[5][6]

Troubleshooting Guide

Issue: I am detecting lower-than-expected concentrations or false negatives for this compound in my blood samples.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting: Verify the storage history of the samples. This compound is unstable in whole blood at room temperature and 4°C.[1] Ensure samples were frozen at -20°C immediately after collection and that freeze-thaw cycles were minimized.

  • Possible Cause 2: Improper Blood Collection Tube.

    • Troubleshooting: Confirm the type of blood collection tube used. Tubes with separator gels (Gold Top, Green Top) can sequester the analyte, artificially lowering the concentration.[3] If these tubes were used, the results may not be reliable. For future experiments, use tubes without separator gels, such as Red Top tubes.[3]

  • Possible Cause 3: Matrix Effects.

    • Troubleshooting: Significant matrix effects can suppress the analyte signal during LC-MS/MS analysis.[2] To mitigate this, consider using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol for sample cleanup.[4] The use of an isotopically labeled internal standard, such as this compound-d3, can also help correct for matrix effects and variations in extraction efficiency.[7]

Issue: My results show high variability between sample replicates.

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Troubleshooting: Review the sample extraction protocol for consistency. Ensure precise and repeatable volumes are used for all reagents and that vortexing and centrifugation times are uniform for all samples. Automating the extraction process, if possible, can reduce variability.

  • Possible Cause 2: Analyte Instability in Processed Samples.

    • Troubleshooting: While stable when frozen in the matrix, this compound may degrade in the final extract solution when left on an autosampler for extended periods. Johnson et al. reported significant decay of this compound in whole blood extracts stored at 4°C for 7 days.[8] Analyze processed samples as quickly as possible and check for stability in the autosampler at your specific conditions.[1]

Data Presentation: Analyte Stability

The following table summarizes the stability of NBOMe compounds in various biological matrices under different storage conditions.

MatrixAnalyteConcentrationStorage Temp.DurationStability Outcome
Whole BloodThis compound8 ng/mLRoom Temp.15 days>20% decrease from initial concentration[1]
Whole BloodThis compound0.3 ng/mL4°C180 days>20% decrease from initial concentration[1]
Whole BloodThis compound8 ng/mL4°C180 daysUnstable[1]
Whole BloodAll NBOMes0.3 & 8 ng/mL-20°C180 daysStable[1]
Dried Blood SpotThis compoundLow/HighRoom Temp.180 days~21% degradation[8]
Dried Blood SpotThis compoundLow/High4°C180 daysStable[1]
Dried Blood SpotThis compoundLow/High-20°C180 daysStable[1]
UrineNBOMe DerivativesN/ARoom Temp.3 daysStable (except for 2CT-NBOMe)[3]
UrineNBOMe DerivativesN/AFrozen1 monthStable[3]

Experimental Protocols

Protocol 1: Extraction of this compound from Whole Blood using SPE

This protocol is a generalized procedure based on methods cited in the literature.[4] Researchers should perform their own validation.

1. Materials:

  • Whole blood sample stored at -20°C

  • Internal Standard (IS) solution (e.g., 25H-NBOMe or an isotope-labeled standard)[4]

  • Phosphate (B84403) buffer (pH 6.0)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide (B78521)

  • Solid Phase Extraction (SPE) columns (mixed-mode cation exchange)

  • Vortex mixer, centrifuge, and sample evaporator

2. Sample Preparation:

  • Thaw whole blood samples at room temperature.

  • To 1 mL of whole blood, add the internal standard.

  • Add 2 mL of phosphate buffer (pH 6.0) and vortex for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes. Use the supernatant for SPE.

3. Solid Phase Extraction (SPE):

  • Conditioning: Condition the SPE column with 2 mL MeOH, followed by 2 mL of phosphate buffer. Do not let the column go dry.

  • Loading: Load the supernatant from the sample preparation step onto the column.

  • Washing: Wash the column with 2 mL of deionized water, followed by 2 mL of ACN.

  • Drying: Dry the column completely under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

4. Final Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

  • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 2: Analysis by LC-MS/MS

This is a generalized procedure. Specific parameters must be optimized for the instrument in use.

1. Liquid Chromatography (LC) Conditions:

  • Column: C18 analytical column (e.g., 2.1 mm × 50 mm, 1.8 µm)[2]

  • Mobile Phase A: 0.1% formic acid in water[2]

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2]

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 10 µL[2]

2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)[9]

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and the internal standard. For this compound (precursor ion m/z 428.1), characteristic product ions would be monitored.[10]

  • Instrument Parameters: Optimize source temperature, gas flows, and collision energies to achieve maximum signal intensity.[2][9]

Visualizations

Signaling Pathway and Experimental Workflow

25I-NBOMe_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Effects 25I_NBOMe This compound 5HT2A_R 5-HT2A Receptor 25I_NBOMe->5HT2A_R Agonist Binding PLC Phospholipase C 5HT2A_R->PLC Activates IP3_DAG IP3 / DAG Signaling PLC->IP3_DAG Activates Ca_Release Ca2+ Release IP3_DAG->Ca_Release Glutamate_Release ↑ Cortical Glutamate Release Ca_Release->Glutamate_Release Psychedelic_Effects Psychedelic Effects Glutamate_Release->Psychedelic_Effects

Caption: Simplified signaling pathway of this compound via the 5-HT2A receptor.

Experimental_Workflow Collection 1. Sample Collection (e.g., Whole Blood) Use Red Top Tube Storage 2. Storage Freeze immediately at -20°C Collection->Storage Preparation 3. Sample Preparation (Thaw, Add IS, Centrifuge) Storage->Preparation Extraction 4. Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) Preparation->Extraction Evaporation 5. Evaporation & Reconstitution Extraction->Evaporation Analysis 6. LC-MS/MS Analysis Evaporation->Analysis Quantification 7. Data Processing & Quantification Analysis->Quantification

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Analysis of 25I-NBOMe in Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the pre-analytical factors affecting the quantification of 25I-NBOMe in blood samples. Particular focus is given to the critical choice of blood collection tubes and sample handling to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Which type of blood collection tube is recommended for this compound analysis?

A: Based on current research, it is strongly recommended to use blood collection tubes that do not contain a serum or plasma separator gel . Plain red-top tubes (for serum) or purple-top tubes containing EDTA (for whole blood or plasma) are preferable choices. Tubes with separator gels have been shown to cause a significant decrease in the measurable concentration of NBOMe compounds due to sequestration.[1]

Q2: Why are my measured this compound concentrations unexpectedly low or variable?

A: Several factors could contribute to low recovery. The most significant pre-analytical issue is the use of blood collection tubes with a separator gel, which can sequester the drug and drastically reduce its concentration in the sample.[1] Additionally, this compound has demonstrated poor stability at room temperature and even at 4°C over extended periods, leading to degradation.[2] Immediate processing and freezing at -20°C or below is critical for sample integrity.

Q3: How do serum separator gels affect this compound concentration?

A: Serum separator gels can sequester NBOMe compounds, effectively removing them from the serum or plasma layer to be tested. In one study, a 73% decrease in 25B-NBOMe concentration was observed in a gold-top tube (with serum separator gel) compared to a plain red-top tube from samples collected at the same time.[1] By 72 hours, significant amounts of the drug were sequestered in the gel, which can lead to false-negative results if the initial concentration is low.[1]

Q4: What is the stability of this compound in whole blood under different storage conditions?

A: this compound is unstable in whole blood at room temperature and refrigerated conditions. At room temperature, a significant decrease of over 20% can occur within 15 days, with the compound becoming undetectable after 30 days.[2] At 4°C, concentrations can decrease by more than 20% over 180 days.[2] For long-term storage, samples should be kept frozen at -20°C, where all tested NBOMe analytes have been shown to be stable for at least 180 days.[2]

Q5: Should I use glass or plastic tubes for blood collection?

A: While specific studies on this compound adsorption to different tube materials are limited, the general principle for many basic drugs is that they can adsorb to plastic surfaces, particularly polystyrene.[3] Although many modern blood collection tubes are made of polypropylene (B1209903), which tends to be less adsorptive, using glass tubes can be a safer option to minimize potential analyte loss due to surface binding. If plastic tubes are used, validation is essential.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Analyte Recovery Use of collection tubes with serum/plasma separator gel.Immediately switch to tubes without separator gels , such as plain red-top (serum) or EDTA purple-top (plasma/whole blood) tubes.[1] Re-validate your collection protocol with the new tubes.
Degradation of this compound due to improper storage.Process samples as soon as possible after collection. For storage longer than a few hours, freeze samples at -20°C or lower. Avoid prolonged storage at room temperature or 4°C.[2]
Adsorption to the surface of plastic collection or processing tubes.Consider using glass tubes for collection and processing. If using plastic, ensure they are made of polypropylene and validate recovery to check for significant loss.[3]
High Variability Between Replicates Inconsistent sample handling and processing times.Standardize the entire workflow, from collection to extraction. Ensure all samples are treated identically regarding time at room temperature, centrifugation, and storage conditions.
Non-homogenous sample if using whole blood.Ensure whole blood samples are thoroughly but gently mixed before aliquoting for extraction.
False Negative Results Analyte concentration dropping below the Limit of Quantification (LOQ) due to sequestration by separator gel.Use appropriate collection tubes (no gel). This is critical for low-concentration samples.[1]
Analyte degradation during storage.Follow strict cold chain procedures. Freeze samples at -20°C for any storage beyond a few hours.[2]

Data on Analyte Stability and Tube Effects

Table 1: Effect of Serum Separator Gel on NBOMe Concentration

Data derived from a study on 25B-NBOMe, a close analog of this compound.

Tube TypeTime PointAnalyteConcentration% Decrease vs. Red Top
Red Top (No Gel)Admission25B-NBOMe1.2 ng/mL-
Gold Top (Separator Gel)Admission25B-NBOMe0.32 ng/mL73%[1]
Red Top (No Gel)4 hours post25B-NBOMe0.51 ng/mL-
Gold Top (Separator Gel)4 hours post25B-NBOMe0.20 ng/mL61%[1]

Table 2: Stability of this compound in Whole Blood at Various Temperatures

Storage TemperatureAnalyte ConcentrationTimeStability Outcome
Room TemperatureLow (0.3 ng/mL)15 Days>20% decrease[2]
Room TemperatureLow (0.3 ng/mL)30 DaysUndetectable[2]
4°CLow (0.3 ng/mL)180 Days>20% decrease (up to 54%)[2]
-20°CLow & High180 DaysStable[2]

Experimental Protocols

Methodology for Evaluating Blood Collection Tube Effects

This protocol provides a framework for validating the suitability of different blood collection tubes for this compound analysis.

  • Tube Selection: Acquire various types of blood collection tubes for testing. Recommended types include:

    • Glass Red-Top (plain, for serum)

    • Plastic Red-Top (clot activator, no gel)

    • Plastic Purple-Top (K2EDTA)

    • Plastic Green-Top (Lithium Heparin, no gel)

    • Gold-Top (Clot activator and Serum Separator Gel) - To be used as a negative control.

  • Sample Collection and Spiking:

    • Collect drug-free whole blood from a volunteer pool into a large volume bag with an appropriate anticoagulant (e.g., EDTA).

    • Pool the blood and gently mix to ensure homogeneity.

    • Aliquot the pooled blood into the different tube types according to their specified fill volumes.

    • Spike the samples with a known concentration of this compound standard solution (e.g., to a final concentration of 1 ng/mL).

    • Prepare a T=0 sample immediately by taking an aliquot from a spiked tube and proceeding to extraction.

  • Incubation and Time Points:

    • Store the tubes upright at room temperature (20-25°C) to simulate processing delays.

    • Collect aliquots for analysis at various time points (e.g., 1 hour, 4 hours, 24 hours, 72 hours).

    • For serum tubes, follow manufacturer instructions for clotting time before centrifugation. Centrifuge all tubes as required to separate serum/plasma.

  • Sample Preparation (Extraction):

    • A common method is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4][5]

    • Example (based on LLE): To 1 mL of plasma/serum/whole blood, add an internal standard (e.g., 25H-NBOMe). Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6), mix, and then perform extraction.[4]

  • Analysis:

    • Analyze the extracts using a validated LC-MS/MS method.[4][6][7] The method should be optimized for the detection and quantification of this compound.

    • Calculate the concentration of this compound at each time point for each tube type and compare it against the T=0 sample to determine analyte recovery and stability.

Workflow and Logic Diagrams

G cluster_collection Step 1: Sample Collection & Preparation cluster_tubes Step 2: Tube Incubation (Room Temp) cluster_analysis Step 3: Analysis at Time Points cluster_result Step 4: Data Evaluation Collect Collect Drug-Free Whole Blood Pool Pool and Mix for Homogeneity Collect->Pool Aliquot Aliquot into Test Tubes Pool->Aliquot Spike Spike with this compound Standard Aliquot->Spike Tube_EDTA Purple Top (EDTA) Tube_Serum Red Top (No Gel) Tube_Gel Gold Top (Separator Gel) Time_0 T = 0 hr Spike->Time_0 Time_4 T = 4 hr Tube_EDTA->Time_4 Time_24 T = 24 hr Tube_EDTA->Time_24 Tube_Serum->Time_4 Tube_Serum->Time_24 Tube_Gel->Time_4 Tube_Gel->Time_24 Extract_0 Extraction & LC-MS/MS Time_0->Extract_0 Extract_4 Extraction & LC-MS/MS Time_4->Extract_4 Extract_24 Extraction & LC-MS/MS Time_24->Extract_24 Compare Compare Concentrations & Calculate Recovery Extract_0->Compare Extract_4->Compare Extract_24->Compare

Caption: Experimental workflow for testing blood tube effects on this compound.

References

Technical Support Center: Identifying Optimal Metabolite Biomarkers for 25I-NBOMe Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the identification of optimal metabolite biomarkers for 25I-NBOMe detection.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound undergoes extensive phase I and phase II metabolism. The primary phase I metabolic pathways include O-demethylation, O-di-demethylation, and hydroxylation.[1][2] The cytochrome P450 isoenzymes CYP3A4, CYP2C9, and CYP2C19 are primarily responsible for these transformations.[3] Phase II metabolism involves the glucuronidation and sulfation of the phase I metabolites.[2][4]

Q2: Which metabolites are considered the most promising biomarkers for detecting this compound exposure?

A2: O-desmethyl metabolites of this compound, such as 2-O-desmethyl-5-I-NBOMe (M5) and 5-O-desmethyl-2-I-NBOMe, are considered optimal biomarkers.[5] These metabolites are often found in higher concentrations in urine than the parent drug and have a longer detection window.[5][6] Specifically, 5'-desmethyl-25C-NBOMe and 5-OH-25C-NBOMe have been identified as key biomarkers for the related compound 25C-NBOMe, suggesting similar patterns for this compound.[7][8]

Q3: Why is the parent this compound compound often undetectable in urine samples?

A3: this compound has a very fast plasma clearance due to extensive first-pass metabolism.[2][9] This means the drug is rapidly broken down in the body, and often only its metabolites are present in detectable concentrations in urine, especially after a certain period has passed since consumption.[5][10]

Q4: Is enzymatic hydrolysis of urine samples necessary before analysis?

A4: Yes, it is highly recommended to perform enzymatic hydrolysis with β-glucuronidase on urine samples before analysis.[5] Many of the this compound metabolites are excreted as glucuronide conjugates.[5][6] Hydrolysis cleaves these conjugates, releasing the free metabolites and significantly increasing their detectable concentrations.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detection of this compound or its metabolites in a suspected positive sample. - The detection window for the parent compound has passed. - Inadequate sample preparation (no enzymatic hydrolysis). - The concentration of metabolites is below the limit of detection (LOD) of the analytical method. - Matrix effects suppressing the analyte signal.- Target the more stable and abundant O-desmethyl metabolites instead of the parent drug.[5] - Incorporate a β-glucuronidase hydrolysis step in your sample preparation protocol.[5] - Utilize a highly sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] - Employ matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[11]
Difficulty in distinguishing between isomeric metabolites. - Co-elution of isomers during chromatographic separation.- Optimize the chromatographic method. Consider using a different column chemistry (e.g., biphenyl) or a longer gradient to improve separation.[13] - Synthesize reference standards for the expected major metabolites to confirm retention times and fragmentation patterns.[7][8]
Inconsistent quantification results. - Matrix effects from the biological sample (e.g., urine, blood). - Instability of the analyte during sample storage or preparation.- Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and reduce matrix interference.[6] - Ensure proper storage of samples (e.g., frozen at -20°C).[13] - For some NBOMe compounds, stability in urine at room temperature is limited, so prompt analysis or freezing is recommended.[10]
Uncertainty about which metabolites to target for a new NBOMe analogue. - The metabolic profile of the new analogue is unknown.- Perform an in vitro metabolism study using human liver microsomes (HLMs) or hepatocytes to identify the major phase I and phase II metabolites.[14][15] This will provide preliminary data on the most likely biomarkers to target in authentic samples.

Quantitative Data Summary

Table 1: Concentrations of this compound and its Metabolites in Authentic Human Urine Samples

Compound Concentration in Urine Sample 1 (20-year-old male, collected day after use) Concentration in Urine Sample 2 (28-year-old male, collected 13 hours post-admission) Reference
This compound230 pg/mLNot Detected[5]
O-desmethyl metabolites (e.g., M5)DetectedDetected (as the only analogs)[5]
Demethylated metabolite~80-fold higher than parent drugNot specified[6]

Experimental Protocols

In Vitro Metabolism of this compound in Human Hepatocytes
  • Objective: To identify the primary phase I and phase II metabolites of this compound.

  • Methodology:

    • Cryopreserved human hepatocytes are thawed and suspended in incubation medium.

    • Incubate the hepatocytes with 10 µM this compound for a period of up to 3 hours.[2]

    • Samples are collected at various time points.

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

    • Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.

    • Analyze the supernatant using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify potential metabolites.[2]

Analysis of this compound and its Metabolites in Urine by LC-MS/MS
  • Objective: To detect and quantify this compound and its metabolites in urine samples.

  • Methodology:

    • Enzymatic Hydrolysis: To 1 mL of urine, add a buffer (e.g., phosphate (B84403) buffer, pH 6) and β-glucuronidase enzyme.[5] Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Sample Extraction (Solid-Phase Extraction - SPE):

      • Condition an SPE column with methanol, followed by deionized water, and then a buffer (e.g., 100 mM phosphate buffer, pH 6).[5]

      • Load the hydrolyzed urine sample onto the column.

      • Wash the column with deionized water, followed by a weak acid (e.g., 100 mM acetic acid), and then methanol.[5]

      • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonia (B1221849) (e.g., 78:20:2 v/v/v).[5]

    • LC-MS/MS Analysis:

      • Evaporate the eluate and reconstitute in the mobile phase.

      • Inject the sample into an LC-MS/MS system.

      • Use a suitable analytical column (e.g., C18 or biphenyl) for chromatographic separation.[13]

      • Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the target analytes.

Visualizations

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound O-demethylation O-demethylation This compound->O-demethylation CYP3A4, CYP2C9, CYP2C19 Hydroxylation Hydroxylation This compound->Hydroxylation CYP3A4 O-di-demethylation O-di-demethylation O-demethylation->O-di-demethylation Phase I Metabolites Phase I Metabolites Glucuronidation Glucuronidation Phase I Metabolites->Glucuronidation Sulfation Sulfation Phase I Metabolites->Sulfation Conjugated Metabolites (Urine Excretion) Conjugated Metabolites (Urine Excretion) Glucuronidation->Conjugated Metabolites (Urine Excretion) Sulfation->Conjugated Metabolites (Urine Excretion)

Caption: Metabolic pathway of this compound.

start Start: Suspected this compound Exposure urine_collection Urine Sample Collection start->urine_collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine_collection->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction analysis LC-MS/MS Analysis extraction->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing confirmation Confirmation with Reference Standards data_processing->confirmation end End: Biomarker Confirmed confirmation->end

Caption: Experimental workflow for biomarker identification.

start Is the parent drug detectable? metabolite_search Are major metabolites (e.g., O-desmethyl) present? start->metabolite_search No optimal_biomarker Optimal Biomarker Identified start->optimal_biomarker Yes hydrolysis_check Was enzymatic hydrolysis performed? metabolite_search->hydrolysis_check No metabolite_search->optimal_biomarker Yes sensitivity_check Is the analytical method sensitive enough? hydrolysis_check->sensitivity_check Yes reanalyze Re-analyze with Hydrolysis hydrolysis_check->reanalyze No increase_sensitivity Increase Method Sensitivity sensitivity_check->increase_sensitivity No no_detection No Detection sensitivity_check->no_detection Yes

Caption: Logic for optimal biomarker selection.

References

Technical Support Center: Analysis of 25I-NBOMe and its Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 25I-NBOMe. The focus is on identifying and mitigating interferences from common synthesis impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis impurities found in illicit this compound samples?

A1: The most frequently encountered impurities in this compound samples are other NBOMe derivatives and precursors from the synthesis process.[1][2][3] Analysis of blotter papers has revealed that while this compound may be the major component, minute amounts of other NBOMe derivatives such as 25C-NBOMe, 25B-NBOMe, 25H-NBOMe, and 25D-NBOMe are often present.[1][2][3] These impurities likely result from the synthesis itself or from contamination after synthesis.[1][2] The precursor, 2C-I (2,5-dimethoxy-4-iodophenethylamine), from which this compound is commonly synthesized, can also be present as an impurity.[4]

Q2: How can synthesis impurities interfere with the analysis of this compound?

A2: Synthesis impurities can interfere with this compound analysis in several ways:

  • Isobaric Interference: Many NBOMe derivatives have the same nominal mass, and some, like positional isomers, have identical exact masses, making them indistinguishable by mass spectrometry alone.

  • Chromatographic Co-elution: Structural similarities between NBOMe compounds can lead to overlapping peaks in chromatography, complicating identification and quantification. This is particularly challenging for positional isomers (e.g., ortho-, meta-, para- substituted NBOMes).[5]

  • Ion Suppression/Enhancement: The presence of co-eluting impurities can affect the ionization efficiency of the target analyte, this compound, in the mass spectrometer source, leading to inaccurate quantification.[6]

Q3: What are the recommended analytical techniques for identifying and quantifying this compound in the presence of impurities?

A3: The most effective and widely used techniques are high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][7][8]

  • LC-MS/MS is highly sensitive and selective, making it suitable for detecting the low concentrations of this compound and its impurities found in biological and forensic samples.[9][10][11] It can separate different NBOMe derivatives, and the use of multiple reaction monitoring (MRM) enhances specificity.[6][9]

  • GC-MS is another powerful tool, particularly for differentiating positional isomers when combined with retention index data.[5] However, the thermal lability of some NBOMe compounds can be a limitation.[12]

  • Direct Analysis in Real Time AccuTOF™ mass spectrometry (DART-MS) has been used for rapid screening of blotter papers to identify the major NBOMe derivative present.[1][2]

Q4: What is the common synthesis route for this compound and how does it lead to impurities?

A4: A common method for synthesizing this compound is through the reductive coupling of 2-methoxybenzaldehyde (B41997) with 2C-I (2,5-dimethoxy-4-iodophenethylamine).[4] Impurities can be introduced in several ways:

  • Incomplete reaction: Unreacted 2C-I may remain in the final product.[13]

  • Precursor impurities: The 2C-I precursor itself may contain impurities from its own synthesis, such as 2C-H, which can lead to the formation of 25H-NBOMe.[4]

  • Side reactions: The reaction conditions may facilitate the formation of other related NBOMe compounds.

Below is a diagram illustrating a simplified synthesis pathway and the origin of key impurities.

G cluster_precursor 2C-I Synthesis cluster_final_synthesis This compound Synthesis 2C-H_precursor 2C-H Precursor 2C-I 2C-I 2C-H_precursor->2C-I Iodination 2C-H_impurity 2C-H Impurity 2C-H_precursor->2C-H_impurity Incomplete Iodination Reductive_Coupling Reductive Coupling 2C-I->Reductive_Coupling 2C_I_Impurity 2C-I Impurity 2C-I->2C_I_Impurity Unreacted 2C-H_impurity->Reductive_Coupling 2_methoxybenzaldehyde 2-Methoxybenzaldehyde 2_methoxybenzaldehyde->Reductive_Coupling 25I_NBOMe This compound (Target) Reductive_Coupling->25I_NBOMe 25H_NBOMe_Impurity 25H-NBOMe Impurity Reductive_Coupling->25H_NBOMe_Impurity

Caption: Simplified this compound synthesis and impurity formation pathway.

Troubleshooting Guides

Issue: Unidentified peaks are present in my chromatogram.

  • Possible Cause 1: Presence of Synthesis Impurities. As discussed, samples may contain other NBOMe derivatives (25C, 25B, 25H, 25D-NBOMe) or the 2C-I precursor.

    • Troubleshooting Steps:

      • Acquire reference standards for common NBOMe impurities.

      • Analyze the standards using the same method to compare retention times and mass spectra.

      • Consult published literature for characteristic mass fragments of different NBOMe compounds to aid in tentative identification.

  • Possible Cause 2: Isomeric Compounds. Positional isomers of this compound (e.g., with the methoxy (B1213986) group at different positions on the benzyl (B1604629) ring) may be present and can be difficult to separate.[5]

    • Troubleshooting Steps:

      • Optimize the chromatographic method to improve the separation of isomers. This may involve trying different column chemistries (e.g., biphenyl (B1667301) columns), adjusting the mobile phase gradient, or changing the column temperature.[1]

      • Utilize GC-MS with retention indexing, as this has been shown to be effective in differentiating positional NBOMe isomers.[5]

The following workflow can guide the troubleshooting process for unidentified peaks:

G start Unidentified Peak Observed check_ms Review MS/MS or EI Spectrum start->check_ms compare_library Compare to Spectral Libraries (e.g., SWGDRUG) check_ms->compare_library known_impurity Match to Known Impurity? compare_library->known_impurity confirm_standard Confirm with Reference Standard known_impurity->confirm_standard Yes no_match No Match Found known_impurity->no_match No identified Impurity Identified confirm_standard->identified check_isomers Consider Positional Isomers no_match->check_isomers optimize_chroma Optimize Chromatography (e.g., new column, gradient) check_isomers->optimize_chroma use_gc_ri Use GC-MS with Retention Indices check_isomers->use_gc_ri differentiated Isomers Differentiated? optimize_chroma->differentiated use_gc_ri->differentiated differentiated->identified Yes further_investigation Further Structural Elucidation Needed differentiated->further_investigation No

Caption: Troubleshooting workflow for unidentified peaks in this compound analysis.

Issue: Inaccurate or irreproducible quantification of this compound.

  • Possible Cause 1: Matrix Effects. Components of the sample matrix (e.g., from biological fluids or blotter paper) can co-elute with this compound and suppress or enhance its ionization in the MS source.

    • Troubleshooting Steps:

      • Incorporate a stable isotope-labeled internal standard (e.g., this compound-d3) to compensate for matrix effects.[1]

      • Improve sample preparation to remove more matrix components. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[7][10]

      • Dilute the sample extract to reduce the concentration of interfering matrix components.

      • Perform a matrix effect study by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.

  • Possible Cause 2: Co-elution with an Isobaric Impurity. An impurity with the same mass as this compound may be co-eluting, leading to an overestimation of the this compound concentration.

    • Troubleshooting Steps:

      • Improve chromatographic separation as described for isomeric compounds.

      • Ensure that the MS/MS transitions being monitored are specific to this compound and do not show interference from suspected impurities. Monitor multiple MRM transitions for both the analyte and potential interferences.[9]

Quantitative Data Summary

Table 1: Common Impurities in this compound Synthesis

Compound NameAbbreviationNotes
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamineThis compoundTarget Analyte
2-(4-chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine25C-NBOMeCommon Impurity
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine25B-NBOMeCommon Impurity
2-(2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine25H-NBOMeImpurity from precursor
2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine25D-NBOMeCommon Impurity
2,5-dimethoxy-4-iodophenethylamine2C-IPrecursor

Table 2: Example LC-MS/MS Parameters for NBOMe Analysis

CompoundPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)
This compound 428.1121.0 , 91.026, 50
25C-NBOMe 336.0121.0 , 91.025, 69
25B-NBOMe 381.9121.0 , 90.933, 63
25H-NBOMe 302.0121.0 , 91.028, 70
25D-NBOMe 316.1121.0 , 91.025, 65
This compound-d3 (ISTD) 431.1121.0 , 91.0-
(Note: Quantifier ions are in bold. Parameters are examples and may require optimization for specific instrumentation.)[1][6][9][11]

Experimental Protocols

Protocol: Analysis of this compound and Impurities on Blotter Paper by LC-MS/MS

This protocol provides a general methodology for the extraction and analysis of NBOMe compounds from blotter paper.

1. Sample Preparation (Extraction)

  • Cut a single blotter paper tab and place it into a glass vial.
  • Add 10 mL of methanol (B129727) to the vial.[1]
  • Gently mix or vortex for 1 hour to extract the NBOMe derivatives.
  • Filter the methanol extract using a 0.22 µm syringe filter.
  • Dilute the extract with the initial mobile phase to a concentration within the linear range of the calibration curve.
  • Add an internal standard (e.g., this compound-d3) to the diluted extract.

2. Instrumentation (HPLC-MS/MS)

  • HPLC System: A standard HPLC or UHPLC system.
  • Column: A reverse-phase column suitable for separating basic compounds, such as a Restek Allure Biphenyl (100 x 3.2 mm, 5 µm) or an ACQUITY UPLC HSS T3 (50 x 2.1 mm, 1.8 µm).[1][4]
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[1]
  • Mobile Phase B: Methanol.[1]
  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analytes. (e.g., 10% B to 100% B over 6 minutes).[9]
  • Flow Rate: 0.3 - 0.7 mL/min.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Source: Electrospray ionization (ESI) in positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Use transitions from Table 2.

3. Data Analysis

  • Generate a calibration curve using standards of known concentrations. A linear regression of the peak area ratio (analyte/internal standard) versus concentration should be used.[1]
  • Integrate the peaks for this compound and any targeted impurities in the samples.
  • Quantify the amount of each compound by comparing the peak area ratios to the calibration curve.
  • Confirm the identity of the compounds by ensuring their retention times are within an acceptable window of the standards and that the ion ratios of the MRM transitions match those of the standards.

Below is a diagram of the experimental workflow.

G start Receive Blotter Paper Sample extraction 1. Extraction (Methanol Soak) start->extraction filtration 2. Filtration (0.22 µm filter) extraction->filtration dilution 3. Dilution & ISTD Addition filtration->dilution lcms_analysis 4. LC-MS/MS Analysis (Biphenyl Column, MRM) dilution->lcms_analysis data_processing 5. Data Processing (Peak Integration) lcms_analysis->data_processing quantification 6. Quantification (Calibration Curve) data_processing->quantification confirmation 7. Confirmation (Retention Time, Ion Ratios) quantification->confirmation report Generate Report confirmation->report

Caption: Experimental workflow for this compound analysis in blotter paper.

References

improving the yield and purity of 25I-NBOMe synthesis

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. Providing information on the synthesis of 25I-NBOMe, a potent and dangerous synthetic hallucinogen, falls under the category of facilitating the production of harmful chemical agents. My purpose is to be helpful and harmless, and providing instructions or guidance that could lead to the creation of such a substance would be irresponsible and dangerous.

The synthesis, sale, and possession of this compound are illegal in many countries due to its high potential for abuse and the serious health risks it poses, including overdose and death.

If you or someone you know is struggling with substance use, please seek professional help. There are resources available that can provide support and guidance. Here are a few options:

  • Substance Abuse and Mental Health Services Administration (SAMHSA) National Helpline: 1-800-662-HELP (4357)

  • National Institute on Drug Abuse (NIDA): --INVALID-LINK--

  • Find a treatment facility near you: --INVALID-LINK--

It is critical to prioritize safety and legality. I strongly advise against any attempts to synthesize or handle such substances.

Technical Support Center: Troubleshooting Dose-Response Variability in Head-Twitch Response (HTR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for head-twitch response (HTR) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to dose-response variability in their HTR experiments.

Frequently Asked Questions (FAQs)

Q1: What is the head-twitch response (HTR) and why is it used?

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents, such as mice and rats.[1][2] It is a well-established behavioral proxy for the activation of the serotonin (B10506) 2A (5-HT2A) receptor, which is the primary target for psychedelic compounds.[3][4] The frequency of HTR is strongly correlated with the hallucinogenic potency of 5-HT2A agonists in humans, making it a valuable preclinical tool for screening and characterizing potential psychedelic and antipsychotic drugs.[2][5]

Q2: What does a typical dose-response curve for HTR look like?

The dose-response curve for HTR induced by 5-HT2A agonists, such as DOI or LSD, often follows an inverted U-shape.[1][2] This means that as the dose increases, the frequency of head twitches increases up to a certain point (maximal response), after which higher doses lead to a decrease in the response.[2][6] Therefore, it is crucial to test a wide range of doses to fully characterize the dose-response relationship.

Q3: What are the primary sources of variability in HTR studies?

Variability in HTR studies can arise from several factors, which can be broadly categorized as:

  • Biological Factors:

    • Species and Strain: Different strains of mice can exhibit significantly different HTR frequencies in response to the same compound and dose.[6][7]

    • Sex: Sex differences in HTR have been reported, with females of some strains showing a more robust response.[8]

    • Age: The age of the animals can influence their sensitivity to HTR-inducing compounds.[6]

    • Individual Variation: As with any behavioral assay, there is inherent inter-individual variability in the response of animals.[9]

  • Pharmacological Factors:

    • Drug Dose and Administration: The dose, route of administration, and vehicle can all impact the pharmacokinetic and pharmacodynamic profile of the test compound.

    • Receptor Selectivity: While primarily mediated by 5-HT2A receptors, other receptors like 5-HT1A and 5-HT2C can modulate the HTR.[6][10]

    • Metabolism: Differences in drug metabolism between animals can lead to variable drug exposure and, consequently, variable HTR.

  • Procedural Factors:

    • Scoring Method: The method used to quantify HTRs (manual observation, magnetometer, or automated video analysis) can be a source of variability.[1][11][12] Automated systems are generally more objective and reliable than manual scoring.[1]

    • Habituation and Environment: The testing environment, including lighting and noise levels, and the duration of the habituation period can affect the animals' baseline activity and response.

    • Time of Day: Circadian rhythms can influence drug responses, so consistent testing times are important.

Troubleshooting Guides

Issue 1: High Inter-Animal Variability or Inconsistent Results

High variability between animals within the same treatment group can obscure true dose-effects.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Genetic Heterogeneity Ensure all animals are from the same inbred strain and supplier. Be aware of known strain differences in HTR.[6][7]
Sex Differences Test males and females separately or include sex as a variable in the analysis.[8]
Age Variation Use animals within a narrow and consistent age range for all experimental groups.
Inconsistent Drug Administration Ensure precise and consistent drug administration techniques (e.g., injection volume, speed, and location for i.p. injections).
Environmental Stressors Maintain a consistent and low-stress testing environment (e.g., stable lighting, temperature, and minimal noise). Acclimate animals to the testing room before the experiment.
Subjective Scoring If using manual scoring, ensure observers are well-trained and blinded to the treatment conditions. Consider using an automated HTR detection system for objectivity.[1][11][12]
Issue 2: Unexpected or Atypical Dose-Response Curve

Observing a flat dose-response, no response, or a curve that does not fit the expected inverted U-shape.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Dose Range The selected doses may be too low (on the floor of the dose-response curve) or too high (on the descending limb of the inverted U-shape).[2][6] Conduct a pilot study with a wider range of doses.
Compound Inactivity The test compound may not be a 5-HT2A agonist or may have poor brain penetration. Confirm the compound's in vitro activity and consider pharmacokinetic studies.
Receptor Antagonism The compound may have antagonist properties at higher concentrations.
Off-Target Effects The compound may interact with other neurotransmitter systems that suppress HTR (e.g., agonism at 5-HT1A receptors).[6][10] Consider co-administration with selective antagonists to investigate off-target effects.
Tolerance If animals are being dosed repeatedly, tolerance can develop rapidly to the HTR-inducing effects of some psychedelics.[3][4] Ensure an adequate washout period between tests in a within-subjects design.[6]
Issue 3: High Baseline HTR or False Positives

Observing a high number of head twitches in vehicle-treated animals or behaviors that are misclassified as HTR.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Spontaneous Head Twitches Some strains of mice exhibit higher rates of spontaneous head twitches.[8] Establish a clear baseline for the specific strain being used.
Misidentification of Other Behaviors Grooming, sniffing, or "wet-dog shakes" can sometimes be mistaken for HTR.[1] Ensure the scoring criteria are specific to the rapid, rotational nature of HTR. Automated systems can help differentiate based on movement dynamics.[1][12]
Vehicle Effects The vehicle used to dissolve the drug may have its own behavioral effects. Always include a vehicle-only control group and ensure the vehicle is well-tolerated.[13]
Hyperactivity General hyperactivity can sometimes be associated with an increase in non-HTR head movements.[1] Differentiate HTR from other movements based on frequency and amplitude.

Data Presentation

Table 1: Factors Influencing Head-Twitch Response Variability

FactorDescriptionRecommendations for Minimizing Variability
Animal Strain Different inbred strains (e.g., C57BL/6J, DBA/2J) show varying sensitivity to 5-HT2A agonists.[7]Use a consistent strain throughout the study. Report the strain used in all publications.
Sex Females may exhibit a greater HTR than males in some strains.[8]Test sexes separately or counterbalance across groups.
Age Sensitivity can change with age.[6]Use a narrow age range (e.g., 8-12 weeks).
Housing Group housing vs. individual housing can affect stress levels.Standardize housing conditions.
Drug Dose HTR frequency is dose-dependent, often with an inverted U-shape.[2]Test a wide range of doses to capture the full curve.
Vehicle The vehicle can have behavioral effects or alter drug solubility.[13]Use a well-tolerated vehicle and include a vehicle control group.
Scoring Method Manual scoring is subjective; automated systems are more objective.[1][11]Use an automated system if possible. If manual, use blinded, trained scorers.
Environment Lighting, noise, and temperature can influence behavior.Maintain a consistent and controlled testing environment.

Experimental Protocols

Standardized Head-Twitch Response (HTR) Protocol

This protocol provides a general framework for conducting HTR studies. Specific parameters may need to be optimized for the compound and research question.

  • Animals: Use adult male or female mice (e.g., C57BL/6J, 8-12 weeks old). House animals under a 12:12 light:dark cycle with ad libitum access to food and water.

  • Habituation: On the day of testing, transport animals to the testing room at least 60 minutes before the experiment begins to acclimate. Place each animal individually into the observation chamber for a 30-minute habituation period.

  • Drug Administration:

    • Prepare fresh drug solutions on the day of the experiment.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The injection volume should be consistent (e.g., 10 ml/kg).

  • HTR Recording:

    • Immediately after injection, place the animal back into the observation chamber.

    • Record behavior for a predetermined period (e.g., 30-60 minutes).

    • For Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming or sniffing bout.

    • For Automated Scoring: Use a magnetometer-based system or a video-based system with analysis software.[1][11][12] Ensure the system is properly calibrated and validated.

  • Data Analysis:

    • The primary endpoint is the total number of head twitches during the observation period.

    • Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests for dose-response studies).

    • Calculate the ED50 value from the rising phase of the dose-response curve using non-linear regression.[11]

Visualizations

5-HT2A Receptor Signaling Pathway in HTR

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_R 5-HT2A Receptor Gq Gq/11 5HT2A_R->Gq Activates Arrestin β-Arrestin-2 5HT2A_R->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates HTR Head-Twitch Response Ca2->HTR Contributes to ERK ERK PKC->ERK Activates ERK->HTR Leads to Arrestin->ERK Activates Psychedelic Psychedelic Agonist (e.g., DOI, LSD) Psychedelic->5HT2A_R Binds to

Caption: 5-HT2A receptor signaling cascade leading to the head-twitch response.

Experimental Workflow for HTR Studies

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase A Animal Acclimation (≥ 1 week) B Randomization to Treatment Groups A->B C Drug/Vehicle Preparation B->C D Habituation to Testing Chamber (30-60 min) E Drug/Vehicle Administration D->E F HTR Recording (e.g., 30-60 min) E->F G HTR Quantification (Manual or Automated) H Statistical Analysis (e.g., ANOVA) G->H I Dose-Response Curve Generation H->I

Caption: General experimental workflow for conducting HTR studies.

Troubleshooting Decision Tree for HTR Variability

G Start High Dose-Response Variability Observed Q1 Is variability high BETWEEN animals? Start->Q1 Q2 Is the dose-response curve atypical? Q1->Q2 No A1 Review Animal Factors: - Strain, Sex, Age - Health Status Q1->A1 Yes Q3 Is baseline HTR high? Q2->Q3 No A4 Re-evaluate Dose Range: - Test wider/different doses - Pilot study Q2->A4 Yes A6 Assess Baseline: - Check vehicle effects - Confirm HTR definition Q3->A6 Yes A2 Standardize Procedures: - Dosing Technique - Environmental Conditions A1->A2 A3 Improve Scoring: - Use Blinded Scorers - Adopt Automated System A2->A3 A5 Check Compound: - In vitro activity - Off-target effects A4->A5 A7 Consider Strain-Specific Spontaneous HTR A6->A7

References

controlling for tolerance development in chronic 25I-NBOMe studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting chronic studies with 25I-NBOMe. The focus is on understanding, measuring, and controlling for the rapid development of tolerance to its effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind tolerance to this compound?

A1: The primary mechanism of tolerance to this compound is the desensitization and downregulation of the serotonin (B10506) 2A receptor (5-HT2A).[1] As a potent 5-HT2A agonist, chronic administration of this compound leads to a compensatory response in the brain to reduce the signaling of this receptor.[1] This results in a diminished behavioral and neurochemical response to subsequent doses of the drug.[1][2]

Q2: How quickly does tolerance to this compound develop?

A2: Tolerance to the behavioral effects of this compound can develop rapidly. Studies in rats have shown that a significant decrease in the head-twitch response (a proxy for hallucinogenic effects) can be observed after only a few consecutive daily doses.[1]

Q3: What are the observable signs of tolerance development in animal models?

A3: In animal models, tolerance to this compound is typically observed as a reduction in the frequency of the wet dog shake (WDS) or head-twitch response (HTR) following a challenge dose of the drug.[1][3] Additionally, a diminished neurochemical response, such as a blunted increase in extracellular dopamine (B1211576), serotonin, and glutamate (B1630785) levels in the frontal cortex, is indicative of tolerance.[1][2][4]

Q4: Can I use a different psychedelic to overcome this compound tolerance?

A4: It is likely that cross-tolerance will occur with other classic serotonergic psychedelics that also act as 5-HT2A receptor agonists, such as LSD and psilocybin. This is because they share a common mechanism of action. Therefore, switching to another 5-HT2A agonist is unlikely to be an effective strategy to overcome tolerance.

Troubleshooting Guides

Issue: Diminished behavioral response in my chronic this compound study.

Possible Cause: Development of tolerance due to 5-HT2A receptor downregulation.

Solutions:

  • Implement an Intermittent Dosing Schedule: Instead of daily administration, consider introducing "washout" periods. A schedule of dosing every other day or twice a week may be sufficient to prevent significant receptor downregulation. The optimal schedule will need to be determined empirically for your specific experimental goals.

  • Utilize a Low-Dose Regimen: If the experimental design allows, using the lowest effective dose of this compound may slow the development of tolerance. This approach, sometimes referred to as microdosing, aims to achieve a physiological effect without inducing the strong receptor activation that leads to rapid downregulation.

  • Co-administration of a 5-HT2A Antagonist during "Off" Periods: While more complex, it is theoretically possible that administering a 5-HT2A antagonist during washout periods could help to upregulate or resensitize the receptors. However, this would require careful consideration of the antagonist's pharmacokinetic and pharmacodynamic properties.

Issue: Inconsistent neurotransmitter release in response to this compound in later stages of the study.

Possible Cause: Regional differences in the development of neurochemical tolerance.

Solutions:

  • Region-Specific Analysis: Be aware that tolerance can develop differently in various brain regions. For example, while the glutamate response in the frontal cortex may show tolerance, dopamine release in the striatum might be sensitized.[1][3] Your experimental design should account for such regional variations.

  • Incorporate Receptor Density Measurements: To confirm that changes in neurotransmitter release are due to tolerance, quantify 5-HT2A receptor density in relevant brain regions at different time points in your study. This can be achieved through techniques like radioligand binding assays or Western blotting.

  • Control for Stress and Other Confounding Factors: Chronic drug administration and repeated testing can induce stress in animals, which can independently alter neurotransmitter systems. Ensure your experimental design includes appropriate control groups to account for these variables.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of chronic this compound administration in rats (0.3 mg/kg/day for 7 days).[1][3]

Table 1: Effect of Chronic this compound on Wet Dog Shake (WDS) Response

Treatment DayMean WDS Counts (± SEM)
Day 145 ± 5
Day 315 ± 3
Day 712 ± 2

Table 2: Neurotransmitter Release in Frontal Cortex in Response to a Challenge Dose of this compound after Chronic Treatment

NeurotransmitterAcute Administration (% Baseline ± SEM)Chronic Administration (% Baseline ± SEM)
Dopamine (DA)250 ± 30150 ± 20
Serotonin (5-HT)300 ± 40180 ± 25
Glutamate (Glu)200 ± 25120 ± 15

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

Objective: To measure extracellular levels of dopamine, serotonin, and glutamate in the frontal cortex of freely moving rats.

Methodology:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a microdialysis guide cannula targeting the frontal cortex. Allow for a post-surgical recovery period of at least 7 days.

  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour before drug administration.

  • Drug Administration: Administer this compound (e.g., subcutaneously) or vehicle.

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for the desired duration of the experiment.

  • Neurochemical Analysis: Analyze the collected dialysate samples for dopamine, serotonin, and glutamate concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express neurotransmitter concentrations as a percentage of the baseline levels.

5-HT2A Receptor Radioligand Binding Assay

Objective: To quantify the density of 5-HT2A receptors in brain tissue.

Methodology:

  • Tissue Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., frontal cortex) on ice. Homogenize the tissue in a suitable buffer.

  • Membrane Preparation: Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay: In a 96-well plate, incubate the membrane preparation with a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) at various concentrations.

  • Determination of Non-Specific Binding: In a parallel set of wells, add a high concentration of an unlabeled 5-HT2A receptor antagonist to determine non-specific binding.

  • Incubation: Incubate the plates to allow the radioligand to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation analysis to determine the maximum number of binding sites (Bmax), which represents the receptor density, and the dissociation constant (Kd).

Wet Dog Shake (WDS) Behavioral Assay

Objective: To quantify the hallucinogen-like effects of this compound in rats.

Methodology:

  • Habituation: Place the rat in a clear observation chamber and allow it to habituate for at least 30 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection).

  • Observation Period: Immediately after injection, begin observing the rat for a set period (e.g., 60 minutes).

  • Quantification of WDS: A trained observer, blind to the experimental conditions, should count the number of wet dog shakes. A WDS is characterized by a rapid, paroxysmal shudder of the trunk and head.

  • Data Analysis: Compare the total number of WDS events between different treatment groups and across different time points in a chronic study.

Visualizations

G cluster_0 Proposed Experimental Workflow for a Chronic this compound Tolerance Study A Animal Habituation B Baseline Behavioral Testing (e.g., WDS) A->B C Chronic Dosing Regimen (e.g., Intermittent Schedule) B->C D Mid-Study Behavioral Testing C->D Assess tolerance development E Final Behavioral Testing C->E End of dosing period D->C F In Vivo Microdialysis E->F G Tissue Collection for Receptor Analysis F->G H Data Analysis G->H

Caption: A typical experimental workflow for investigating and controlling for tolerance in a chronic this compound study.

G cluster_1 Signaling Pathway of this compound-Induced Tolerance NBOMe Chronic this compound Administration HT2A 5-HT2A Receptor NBOMe->HT2A binds to Activation Persistent Agonist Binding & Activation HT2A->Activation Desensitization Receptor Desensitization (e.g., phosphorylation) Activation->Desensitization leads to Downregulation Receptor Internalization & Downregulation Desensitization->Downregulation ReducedResponse Reduced Behavioral & Neurochemical Response (Tolerance) Downregulation->ReducedResponse results in

Caption: The signaling pathway illustrating how chronic this compound administration leads to tolerance through 5-HT2A receptor desensitization and downregulation.

G cluster_2 Logical Relationships for Controlling Tolerance Goal Maintain Consistent Drug Response Strategy1 Intermittent Dosing Goal->Strategy1 Strategy2 Low-Dose Regimen Goal->Strategy2 Strategy3 Receptor Density Monitoring Goal->Strategy3 Outcome1 Allows for Receptor Resensitization Strategy1->Outcome1 Outcome2 Reduces Magnitude of Receptor Activation Strategy2->Outcome2 Outcome3 Quantifies Tolerance Development Strategy3->Outcome3

Caption: Logical relationships between experimental strategies and their outcomes for controlling and assessing tolerance development in chronic this compound studies.

References

Technical Support Center: Quantification of 25I-NBOMe in Postmortem Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 25I-NBOMe in postmortem tissues. Our aim is to help you address specific challenges, particularly those related to matrix effects, and ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect this compound quantification in postmortem tissues?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In postmortem tissues, which are complex biological samples, endogenous materials like lipids, proteins, and salts can interfere with the ionization of this compound in the mass spectrometer source. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), resulting in inaccurate quantification—either underestimation or overestimation of the this compound concentration.[2][3] For example, a study on this compound in blood reported moderate signal suppression, with a matrix effect of 76% on average.[4]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Analysis: This is a common method where a known amount of the analyte (this compound) is spiked into a blank matrix extract. The response is then compared to the response of the analyte in a neat solvent at the same concentration.[3] A significant difference between the two indicates the presence of matrix effects.[3]

  • Post-Column Infusion: This technique involves infusing a constant flow of the analyte solution into the LC eluent after the analytical column, while a blank matrix extract is injected.[2][3] Any deviation from a stable baseline signal during the chromatogram indicates regions where co-eluting matrix components are causing ion suppression or enhancement.[2]

  • Comparison of Calibration Curves: Comparing the slope of a calibration curve prepared in a neat solvent with one prepared in a matrix-matched blank can reveal the impact of the matrix. Different slopes suggest the presence of matrix effects.

Q3: What are the common strategies to mitigate matrix effects in this compound quantification?

A3: Mitigating matrix effects is crucial for accurate quantification. Common strategies include:

  • Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly employed.[5][6] SPE is often preferred for complex matrices like postmortem tissues as it can provide cleaner extracts.[5][6][7]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.[8][9] This can involve adjusting the mobile phase composition, gradient, or using a more selective column.

  • Use of an Internal Standard (IS): A suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte (e.g., this compound-d3), is highly recommended.[10][11] The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the analyte signal.[11][12] If a SIL-IS is unavailable, a structural analog (e.g., 25H-NBOMe) can be used.[5][7]

  • Method of Standard Additions: This method involves adding known amounts of the analyte to aliquots of the sample and creating a calibration curve within the sample itself.[3][7] This approach is very effective at compensating for matrix effects as the calibration is performed in the presence of the specific matrix.[3][7][13]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3][9] However, this approach is only feasible if the concentration of this compound is high enough to remain above the limit of quantification after dilution.[3]

Q4: How stable is this compound in postmortem tissues, and could degradation be mistaken for matrix effects?

A4: Analyte stability is a critical factor. Studies have shown that the stability of NBOMe compounds, including this compound, is temperature-dependent. One study found that several NBOMe compounds, including this compound, were unstable when stored at 4°C, with concentrations decreasing by approximately 40% after 15 days.[14] However, when stored at -20°C, they remained stable for 180 days.[14] Inadequate storage can lead to lower than expected concentrations, which could be misinterpreted as ion suppression due to matrix effects. Therefore, it is crucial to ensure proper storage of postmortem specimens to maintain analyte integrity.

Troubleshooting Guide

Problem 1: Poor recovery of this compound from postmortem tissue.

Possible Cause Troubleshooting Step
Inefficient homogenization Ensure complete homogenization of the tissue to release the analyte. An Ultra-Turrax homogenizer or similar equipment is recommended.[7]
Suboptimal extraction parameters Optimize the pH of the extraction buffer. For SPE, ensure proper conditioning of the column and use of appropriate washing and elution solvents as detailed in established protocols.[7]
Analyte degradation Verify the storage conditions of the tissue samples. Long-term storage should be at -20°C or lower.[14]
Improper SPE column selection Use a mixed-mode or other appropriate SPE column chemistry that provides good retention and elution for this compound.

Problem 2: High variability in replicate injections of the same sample extract.

Possible Cause Troubleshooting Step
Significant ion suppression/enhancement This is a classic sign of matrix effects. Implement strategies to mitigate these effects, such as improving sample cleanup, optimizing chromatography, or using the method of standard additions.[3][7]
Inconsistent instrument performance Check the stability of the LC-MS/MS system. Run system suitability tests and ensure the spray is stable.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the wash steps in the autosampler.[4]

Problem 3: Discrepancy between results obtained by direct calibration and the method of standard additions.

Possible Cause Troubleshooting Step
Presence of significant matrix effects This discrepancy is a direct indication of matrix effects. The results from the method of standard additions are generally considered more accurate in such cases as they account for the matrix.[7][13] For example, one study found that brain values were 9% less, while bile and liver results were 11% and 22% higher, respectively, with the method of standard additions compared to direct analysis.[7]
Non-linearity of the standard addition curve Ensure that the spiked concentrations are within the linear dynamic range of the instrument. A poor regression (r² < 0.99) may indicate issues with the spiking procedure or instrument response.[7]

Quantitative Data Summary

The following table summarizes the quantitative findings for this compound in various postmortem specimens from a case study, comparing direct analysis with the method of standard additions to account for matrix effects.

SpecimenDirect Analysis (ng/g or ng/mL)Standard Addition (ng/g or µg total)
Heart Blood0.410Not Determined
Peripheral Blood0.405Not Determined
Urine2.86Not Determined
Vitreous Humor0.099Not Determined
Brain2.782.54
Liver5.647.20
Bile12.110.9
Gastric ContentsNot Determined7.1 µg (total)

Data adapted from Poklis et al., Forensic Science International, 2014.[7][13]

Experimental Protocols

Detailed Methodology for this compound Quantification in Postmortem Tissues using SPE and HPLC/MS/MS

This protocol is based on the validated method described by Poklis et al. (2014).[7]

1. Sample Preparation and Homogenization:

  • Weigh 2-gram aliquots of brain and liver tissue.

  • Dilute with 6.0 g of deionized (DI) water.

  • Homogenize using an Ultra-Turrax T25 homogenizer.[7]

2. Sample Extraction (Solid-Phase Extraction):

  • To 1.0 mL or 1.0 g of calibrators, quality control specimens, or sample homogenates, add 50 µL of a 10 ng/mL internal standard solution (e.g., 25H-NBOMe).

  • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6).

  • Mix for 5 minutes and then centrifuge for 10 minutes at 3000 rpm.

  • Condition a Clean Screen ZSDUA020 SPE column with 3 mL of methanol (B129727), 3 mL of DI water, and 1 mL of 100 mM phosphate buffer (pH 6).

  • Load the supernatant from the centrifuged sample onto the SPE column.

  • Wash the column with 3 mL of DI water, followed by 1 mL of 100 mM acetic acid, and then 3 mL of methanol.

  • Dry the column under vacuum.

  • Elute this compound and the internal standard with 3 mL of a 78:20:2 (v/v/v) mixture of dichloromethane/isopropanol/ammonia.

  • To the eluate, add 100 µL of 1% HCl in methanol (v/v) and 200 µL of DI water.

  • Evaporate the sample under a stream of nitrogen, leaving approximately 200 µL of DI water.

  • Transfer this final solution to an auto-sampler vial for HPLC/MS/MS analysis.[7]

3. HPLC/MS/MS Analysis:

  • Instrumentation: An HPLC system coupled with a tandem mass spectrometer (e.g., AB Sciex 3200) is used.

  • Chromatographic Column: A suitable reversed-phase column.

  • Mobile Phase Gradient: A typical gradient would be:

    • 0.00–1.10 min at 20% B

    • Linear gradient to 40% B over 6.00 min

    • Hold at 40% B for 2 min

    • Return to 20% B at 8.00 min[7]

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Source Temperature: 650 °C

  • Ionspray Voltage: 5000 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Tissue_Sample Postmortem Tissue Sample (e.g., Brain, Liver) Homogenization Homogenization (with DI water) Tissue_Sample->Homogenization Spiking Spiking with Internal Standard (e.g., 25H-NBOMe) Homogenization->Spiking Buffer_Addition Addition of Phosphate Buffer (pH 6) Spiking->Buffer_Addition Centrifugation Centrifugation Buffer_Addition->Centrifugation Loading Sample Loading Centrifugation->Loading Conditioning SPE Column Conditioning (Methanol, DI Water, Buffer) Conditioning->Loading Washing Washing Steps (DI Water, Acetic Acid, Methanol) Loading->Washing Drying Column Drying Washing->Drying Elution Elution (Dichloromethane/Isopropanol/Ammonia) Drying->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_MS_MS HPLC-MS/MS Analysis (MRM Mode) Evaporation->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification Troubleshooting_Matrix_Effects Start Inaccurate or Variable Quantification Results Check_IS Is a suitable Internal Standard (IS) (e.g., SIL or analog) being used? Start->Check_IS Use_IS Implement a suitable IS. This is the primary method to compensate for matrix effects. Check_IS->Use_IS No Assess_ME Assess Matrix Effects (Post-extraction spike or post-column infusion) Check_IS->Assess_ME Yes ME_Present Are significant matrix effects present? Assess_ME->ME_Present Optimize_Cleanup Optimize Sample Cleanup (e.g., modify SPE protocol, try LLE) ME_Present->Optimize_Cleanup Yes No_ME Issue may not be matrix effects. Investigate other causes: - Analyte stability - Instrument performance - Sample handling ME_Present->No_ME No Optimize_Chroma Optimize Chromatography (Separate analyte from interfering peaks) Optimize_Cleanup->Optimize_Chroma Standard_Addition Use Method of Standard Additions for most accurate quantification. Optimize_Chroma->Standard_Addition

References

overcoming low bioavailability of 25I-NBOMe in oral administration studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 25I-NBOMe Oral Bioavailability Studies

This document provides technical guidance for researchers, scientists, and drug development professionals investigating the psychedelic phenethylamine (B48288) this compound, with a specific focus on overcoming its characteristically low oral bioavailability in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound extremely low?

A1: The oral bioavailability of this compound is very low primarily due to extensive first-pass metabolism.[1][2][3] When administered orally, the compound is absorbed from the gastrointestinal (GI) tract and passes through the portal vein to the liver before entering systemic circulation.[3] In the liver, it is rapidly and extensively metabolized by cytochrome P450 (CYP) enzymes.[4][5][6] This presystemic metabolism significantly reduces the concentration of the active drug that reaches the bloodstream.[3]

Q2: Which specific enzymes are responsible for the first-pass metabolism of this compound?

A2: Studies have identified several CYP450 isoenzymes involved in the metabolism of this compound. The major enzyme responsible for its biotransformation is CYP3A4.[4] Other contributing enzymes include CYP2C9, CYP2C19, CYP1A2, CYP2B6, and CYP2D6.[4][5] The primary metabolic pathways are O-demethylation, followed by O-di-demethylation and hydroxylation.[4][7]

Q3: What are the common metabolites of this compound?

A3: The dominant phase I biotransformations are O-demethylation, O-di-demethylation, and hydroxylation.[4][7] This results in the formation of various metabolites, including hydroxylated and demethylated forms of the parent compound, which can then be conjugated (e.g., with glucuronic acid) for excretion.[6][7]

Q4: Are there alternative routes of administration that bypass this metabolic issue?

A4: Yes. To avoid the first-pass effect, alternative routes are typically used in research and are reported in user experiences. These include sublingual, buccal (between gum and cheek), and insufflation (nasal) administration.[1][8][9] These routes allow the compound to be absorbed directly into the systemic circulation, avoiding initial passage through the liver. Other parenteral routes like intravenous (IV), intramuscular (IM), and subcutaneous (SC) also bypass first-pass metabolism entirely.[8][10]

Q5: What formulation strategies can be explored to improve the oral bioavailability of this compound in a research context?

A5: Several advanced formulation strategies can be investigated to protect this compound from first-pass metabolism and enhance its oral absorption:

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and promote lymphatic transport, which partially bypasses the liver.[11][12]

  • Nanoparticle Encapsulation: Encapsulating the compound in polymeric nanoparticles or solid lipid nanoparticles (SLNs) can protect it from enzymatic degradation in the GI tract and liver.[13][14][15]

  • Prodrugs: A prodrug strategy involves chemically modifying the this compound molecule into an inactive form that is more readily absorbed and is later converted to the active compound in the body.[13][15] This can be designed to resist initial metabolism.

  • Co-administration with CYP Inhibitors: While complex, co-administering this compound with a known inhibitor of CYP3A4 (the primary metabolizing enzyme) could theoretically increase its bioavailability.[4] However, this approach carries a significant risk of unpredictable drug-drug interactions.

  • Complexation with Cyclodextrins: Cyclodextrins can be used to form inclusion complexes, which can enhance the solubility and stability of the drug, potentially improving absorption.[14][16]

Troubleshooting Common Experimental Issues

Issue EncounteredProbable CauseSuggested Troubleshooting Steps
No detectable plasma concentration after oral gavage in animal models. Extensive and rapid first-pass metabolism.1. Confirm the analytical method's limit of detection is sufficiently low. 2. Switch to an alternative administration route (e.g., subcutaneous, intraperitoneal) to establish a baseline pharmacokinetic profile.[2][10] 3. Implement a formulation strategy designed to bypass first-pass metabolism (e.g., lipid-based nanoparticles).
High variability in plasma levels between subjects. Differences in individual CYP enzyme expression and activity.[8] Inconsistent formulation or dosing technique.1. Increase the number of subjects (N) in the study group to improve statistical power. 2. Ensure precise and consistent preparation of the dosing formulation. 3. Standardize the administration procedure to minimize variability.
Compound appears unstable in the prepared oral formulation. pH sensitivity or degradation in the aqueous vehicle.1. Assess the compound's stability at different pH values relevant to the GI tract. 2. Consider non-aqueous vehicles or protective formulations like solid dispersions or nanoparticle encapsulation.[3][17]
In vivo effects (e.g., head-twitch response) are observed, but plasma levels are below the limit of quantification. The compound is highly potent, and the effective concentration at the target receptor is achieved with systemic concentrations below the analytical detection limit.1. Attempt to lower the limit of quantification of the analytical method (e.g., LC-MS/MS). 2. Focus on pharmacodynamic (PD) endpoints (like the head-twitch response) as the primary measure of effect, alongside efforts to improve pharmacokinetic (PK) sample analysis.[18]

Quantitative Data Summary

Table 1: In Vitro Receptor Binding & Potency of this compound This table summarizes the high affinity of this compound for its primary target, the serotonin (B10506) 5-HT2A receptor, which explains its sub-milligram activity.

ParameterReceptorReported Value (nM)Reference
Binding Affinity (Ki) 5-HT2A0.044[1]
5-HT2C1.03 - 4.6[1]
Agonist Potency (EC50) 5-HT2A0.76[1]
5-HT2C2.38 - 88.9[1]

Table 2: Metabolic Clearance Data This data highlights the rapid metabolic breakdown of this compound, which is the root cause of its low oral bioavailability.

CompoundIntrinsic Clearance (Clint)Primary Metabolizing EnzymeReference
This compound 70.1 mL/min/kgCYP3A4[4]
NBOMe Class (Average) 6 L/kg/hN/A[18]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Assessment in a Rodent Model
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Groups:

    • Group A (IV): this compound administered intravenously via tail vein (e.g., 0.1 mg/kg) to determine 100% bioavailability baseline.

    • Group B (Oral): this compound administered via oral gavage (e.g., 1-10 mg/kg) using a standard vehicle (e.g., 0.5% methylcellulose).

    • Group C (Formulation): this compound in an experimental oral formulation (e.g., SEDDS) administered via oral gavage at the same dose as Group B.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from a peripheral vein (e.g., saphenous) into heparinized tubes at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Analysis: Quantify this compound concentrations in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) for each group.

  • Bioavailability Calculation: Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Protocol 2: In Vitro Metabolic Stability Using Human Liver Microsomes (HLM)
  • Objective: To determine the rate of metabolic degradation of this compound in vitro.

  • Materials: Pooled Human Liver Microsomes (HLM), NADPH regenerating system, this compound stock solution, appropriate buffers.

  • Procedure:

    • Pre-incubate HLM with buffer at 37°C.

    • Initiate the reaction by adding this compound (final concentration e.g., 1 µM) and the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples and analyze the supernatant by LC-MS/MS to measure the remaining percentage of the parent compound (this compound) at each time point.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.

Visualizations (Graphviz DOT)

G cluster_GI Gastrointestinal Tract cluster_Liver Liver (First-Pass Metabolism) cluster_Circulation Systemic Circulation Oral Oral Administration of this compound Absorption Absorption across Gut Wall Oral->Absorption Metabolism Extensive Metabolism by CYP3A4, 2C9, 2C19, etc. Absorption->Metabolism Portal Vein Systemic Very Low Concentration of Active this compound Metabolism->Systemic <1% Metabolites Inactive Metabolites Metabolism->Metabolites >99%

Caption: First-pass metabolism of orally administered this compound.

G cluster_Formulation Formulation Strategies cluster_Mechanism Mechanism of Action cluster_Outcome Desired Outcome SEDDS Lipid-Based (SEDDS) Lymph Promote Lymphatic Transport SEDDS->Lymph Nano Nanoparticle Encapsulation Protect Protect from Enzymatic Degradation Nano->Protect Prodrug Prodrug Synthesis Modify Modify Physicochemical Properties Prodrug->Modify Bioavailability Increased Oral Bioavailability Lymph->Bioavailability Protect->Bioavailability Modify->Bioavailability

Caption: Strategies to bypass first-pass metabolism.

G NBOMe This compound HT2A 5-HT2A Receptor NBOMe->HT2A Agonist Gq Gq/11 HT2A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Psychoactivity) Ca->Response PKC->Response

Caption: Simplified 5-HT2A receptor signaling pathway for this compound.

References

strategies for improving buccal absorption of 25I-NBOMe in research

Author: BenchChem Technical Support Team. Date: December 2025

For research purposes only. This document provides technical information for researchers, scientists, and drug development professionals on the buccal absorption of the research chemical 25I-NBOMe. This compound is a potent synthetic hallucinogen and a controlled substance in many jurisdictions. Its handling and use are subject to strict legal and regulatory frameworks. All research activities must be conducted in compliance with applicable laws and institutional guidelines, and with appropriate safety protocols in place. This information is not intended for human consumption or non-scientific purposes.

Technical Support Center: Buccal Absorption of this compound

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers investigating strategies to improve the buccal absorption of this compound and similar amine-containing research compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the buccal bioavailability of my compound unexpectedly low?

A1: Low buccal bioavailability can stem from several factors. The primary challenge is the low permeability of the buccal epithelium, which acts as a significant barrier.[1][2] Other common issues include:

  • Salivary Washout: Saliva can dilute the formulation and lead to swallowing of the compound before absorption can occur, effectively reducing the residence time at the absorption site.[3]

  • Physicochemical Properties: this compound is a weakly basic compound. Its degree of ionization, and therefore its lipophilicity and ability to cross the mucosal membrane, is highly dependent on the local pH.[4]

  • Enzymatic Degradation: While less extensive than in the gastrointestinal tract, some enzymatic activity is present in the oral mucosa which can degrade the compound.[5][6]

  • Formulation Deficiencies: The formulation may not effectively release the drug or may lack mucoadhesive properties to ensure prolonged contact with the buccal mucosa.[7]

Q2: How can I select an appropriate chemical permeation enhancer for my formulation?

A2: Selecting a permeation enhancer requires balancing efficacy with safety, as many enhancers can cause irritation or damage to the mucosa.[8][9] Enhancers work through various mechanisms:

  • Surfactants (e.g., Bile Salts): These disrupt the intercellular lipid packing of the epithelium, increasing membrane fluidity.[1][10]

  • Fatty Acids (e.g., Oleic Acid): They also fluidize the lipid domains within the cell membrane.[1]

  • Polymers (e.g., Chitosan): Chitosan is bioadhesive, increasing the formulation's residence time.[9] It can also transiently open tight junctions between epithelial cells.

  • Cyclodextrins: These can increase the solubility of poorly soluble drugs and may enhance permeation by carrying the drug through the aqueous pores of the membrane.[11][12]

The ideal enhancer is non-toxic, non-irritating, and chemically inert.[1] It is crucial to perform toxicity and irritation studies, often using ex vivo tissue models, to determine a safe and effective concentration.

Q3: What is the role of pH in the buccal absorption of this compound, and how can I control it?

A3: The pH of the formulation and the saliva is critical for the absorption of ionizable drugs like this compound. According to the pH-partition theory, the un-ionized (neutral) form of a drug is more lipophilic and therefore permeates the lipid-rich cell membranes more effectively than the ionized form.[13]

  • Optimizing pH: For a weakly basic drug, a higher pH environment increases the proportion of the un-ionized form, which can enhance absorption. However, this can also decrease the drug's solubility.[14] Therefore, optimizing absorption is a compromise between solubility and permeability.[14][15]

  • Controlling Microenvironmental pH (pHM): You can incorporate pH-modifying agents (e.g., citric acid, sodium bicarbonate) into your formulation.[13][16] These agents create a localized pH around the dosage form that is optimal for absorption, independent of the bulk salivary pH.[16] An effervescent system, for example, can initially lower pH to facilitate drug release and then raise it to enhance permeation.[16]

Q4: My ex vivo permeability results show high variability. What are the common causes and how can I mitigate them?

A4: High variability in ex vivo permeability studies is a common challenge. Key sources of variability and their solutions include:

  • Tissue Handling and Preparation: The method used to prepare and store the animal buccal tissue can significantly affect its barrier properties.[17][18] It is recommended to use fresh tissue whenever possible and to standardize the preparation technique (e.g., dermatomization to a specific thickness).[18] Porcine buccal mucosa is considered the standard model due to its similarity to human tissue.[18][19]

  • Experimental Conditions: Factors like temperature, pH of the receiver medium, and stirring speed in the diffusion cell must be tightly controlled.[20][21]

  • Inter-animal Variability: There are inherent biological differences between animals.[21] To mitigate this, use tissue from multiple animals and average the results. Ensure consistent sourcing of the tissue.

  • Experimental Setup: Ensure the Franz diffusion cell is properly assembled, with no leaks, and that the mucosal tissue is correctly mounted and oriented.

Q5: How can I formulate a mucoadhesive system to increase the residence time of my compound in the buccal cavity?

A5: Mucoadhesive formulations are designed to adhere to the mucosal surface, prolonging the contact time for drug absorption and minimizing salivary washout.[6][22]

  • Polymer Selection: Common mucoadhesive polymers include chitosan, polyacrylic acid (Carbopol), and hydroxypropyl methylcellulose (B11928114) (HPMC).[22] These polymers interact with the mucin layer of the mucosa.

  • Formulation Type: These polymers can be incorporated into various dosage forms like films, tablets, or gels.[23] Bioadhesive films or patches are often preferred as they provide a defined surface area for unidirectional drug release.

  • Evaluation: The mucoadhesive strength of the formulation should be evaluated in vitro using methods like tensile testing to measure the force required to detach the formulation from a model mucosal surface.

Quantitative Data on Permeation Enhancers

The following table summarizes the effects of various permeation enhancers on the buccal absorption of model compounds. Note that data for this compound is not available in the literature; these compounds are used as surrogates to illustrate the potential magnitude of enhancement.

Permeation EnhancerModel DrugAnimal ModelEnhancement Ratio (Flux)Reference
Sodium Glycodeoxycholate (Bile Salt)VariousPorcine~100-200 fold increase in permeability for FITC[24]
Oleic Acid (5%) + Propylene Glycol (40%)BuspironePorcineGreatest flux enhancement observed in study[9]
ChitosanHydrocortisoneNot SpecifiedSignificant enhancing effect observed[12]
CyclodextrinsFelodipineNot SpecifiedEnhanced buccal permeation[6]

Experimental Protocols

Protocol 1: Ex Vivo Buccal Permeability Study Using Franz Diffusion Cells

This protocol describes a standard method for assessing the permeability of a this compound formulation across porcine buccal mucosa.[17][18][25]

1. Materials and Equipment:

  • Franz-type vertical diffusion cells

  • Freshly excised porcine buccal mucosa (obtained from a local abattoir)

  • Isotonic phosphate (B84403) buffer (pH 7.4)

  • Surgical scissors, forceps, and a scalpel

  • Water bath with circulator (maintained at 37°C)

  • Magnetic stirrer

  • HPLC-MS/MS system for quantification of this compound[26][27][28]

2. Tissue Preparation:

  • Obtain fresh porcine heads immediately after slaughter.

  • Excise the buccal mucosa from the cheek pouches.

  • Carefully remove the underlying connective and adipose tissue using a scalpel until a uniform thickness of approximately 500-700 µm is achieved.

  • Cut the prepared mucosa into sections appropriate for mounting in the Franz diffusion cells (e.g., 2 cm²).

  • Store the prepared tissue in cold phosphate buffer and use within 2 hours of excision.

3. Permeation Experiment:

  • Mount the section of porcine buccal mucosa between the donor and receptor chambers of the Franz diffusion cell, with the mucosal side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed (37°C) phosphate buffer (pH 7.4). Ensure no air bubbles are trapped beneath the tissue.

  • Place a small magnetic stir bar in the receptor chamber and begin stirring at a constant rate (e.g., 600 rpm).

  • Allow the tissue to equilibrate for 30 minutes.

  • Apply a precise amount of the this compound formulation to the mucosal surface in the donor chamber.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling port.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • At the end of the experiment, dismount the tissue, wash the surface, and extract any remaining drug to determine tissue retention.

4. Sample Analysis:

  • Analyze the collected samples from the receptor chamber for this compound concentration using a validated LC-MS/MS method.[28][29][30]

  • Plot the cumulative amount of drug permeated per unit area (µg/cm²) against time (h).

  • Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial concentration of the drug in the donor chamber.

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Phase 1: Formulation & In Vitro Screening cluster_1 Phase 2: Troubleshooting & Optimization A Formulation Development (e.g., with Enhancers/Polymers) B Ex Vivo Permeability Study (Franz Diffusion Cell) A->B C Sample Analysis (LC-MS/MS) B->C D Calculate Flux (Jss) & Permeability (Kp) C->D E Permeability Below Target? D->E F Optimize Formulation: - Adjust Enhancer Conc. - Modify pH - Improve Mucoadhesion E->F Yes H Proceed to Further Studies (e.g., In Vivo Models) E->H No G Re-evaluate In Vitro F->G G->E

Caption: Workflow for developing and evaluating a buccal drug delivery system.

G Formulation Buccal Formulation (Drug + Enhancers) Mucosa Buccal Epithelium Formulation->Mucosa Adhesion & Drug Release Transcellular Transcellular Route (Across Cells) Mucosa->Transcellular Partitioning into cell membrane Paracellular Paracellular Route (Between Cells) Mucosa->Paracellular Diffusion through tight junctions Bloodstream Systemic Circulation Transcellular->Bloodstream Paracellular->Bloodstream Enhancers Permeation Enhancers Enhancers->Transcellular ↑ Membrane Fluidity Enhancers->Paracellular Open Tight Junctions

Caption: Mechanisms of buccal absorption and the action of permeation enhancers.

TroubleshootingFlowchart start Low Permeability Observed q1 Is residence time sufficient? start->q1 sol1 Incorporate/Optimize Mucoadhesive Polymers (e.g., Chitosan, Carbopol) q1->sol1 No q2 Is drug solubility in saliva a limiting factor? q1->q2 Yes a1_yes Yes a1_no No end_node Re-test Optimized Formulation sol1->end_node sol2 Add Solubilizers (e.g., Cyclodextrins) or Modify pH q2->sol2 Yes q3 Is the epithelial barrier the primary obstacle? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Incorporate Permeation Enhancer (e.g., Bile Salts, Fatty Acids) q3->sol3 Yes a3_yes Yes sol3->end_node

Caption: Troubleshooting guide for low buccal permeability in experimental studies.

References

Technical Support Center: Mass Spectrometric Analysis of 25I-NBOMe and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of 25I-NBOMe and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing this compound from its isomers using mass spectrometry?

A1: The main challenges lie in differentiating between two types of isomers:

  • Positional Isomers: These have the same chemical formula but differ in the substitution pattern on the aromatic rings (e.g., ortho-, meta-, and para-NBOMes). They often produce very similar mass spectra.

  • Substance Isomers: These are molecules with the same nominal mass but different elemental compositions, such as this compound, 25B-NBOMe, and 25C-NBOMe, where the halogen atom is different.

Differentiation requires careful optimization of chromatographic separation and detailed analysis of fragmentation patterns.[1][2]

Q2: Which mass spectrometry techniques are most suitable for analyzing NBOMe compounds?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used.[3][4][5]

  • GC-MS: This is often considered a gold standard for the analysis of seized drug materials.[2] It provides good chromatographic separation and characteristic electron ionization (EI) fragmentation patterns. However, some NBOMe compounds can be thermolabile, potentially leading to degradation in the GC inlet.[6]

  • LC-MS/MS: This technique is highly sensitive and specific, making it ideal for analyzing biological samples (blood, urine) where concentrations are low.[7][8][9] It is also suitable for analyzing compounds that are not amenable to GC analysis.

  • Direct Analysis in Real Time (DART-MS): This is a rapid screening technique that requires minimal sample preparation and can be used for the direct analysis of samples like blotter papers.[4]

Q3: What are the characteristic fragment ions of NBOMe compounds in mass spectrometry?

A3: In Electron Ionization (EI) mass spectrometry, NBOMe compounds typically exhibit a base peak at m/z 121, which corresponds to the methoxybenzyl fragment. Other common and dominant fragment ions are observed at m/z 91 and m/z 150.[1][10] The molecular ion is often not observed or is of very low abundance.

Troubleshooting Guides

Issue 1: Co-elution of positional isomers in GC-MS analysis.

Problem: You are unable to chromatographically resolve the ortho-, meta-, and para- isomers of this compound.

Possible Causes and Solutions:

  • Inadequate GC Column: The column phase may not be providing sufficient selectivity.

    • Recommendation: Utilize a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5MS or equivalent), which has been shown to effectively separate these isomers.[1]

  • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast.

    • Recommendation: Employ a slower temperature ramp rate to improve separation. An example program is: initial temperature of 100°C held for 1 minute, then ramp to 300°C at 12°C/min, and hold for 9 minutes.[11]

  • Incorrect Carrier Gas Flow Rate: An improper flow rate can decrease column efficiency.

    • Recommendation: Optimize the helium carrier gas flow rate to around 1 mL/min.[11]

Issue 2: Difficulty in differentiating positional isomers based on mass spectra alone.

Problem: The mass spectra of the separated positional isomers look nearly identical.

Possible Causes and Solutions:

  • Focus on Relative Ion Abundances: While the major fragments are the same, their relative abundances can differ significantly, especially due to the "ortho effect".[1]

    • Recommendation: Carefully compare the relative abundance of the ion at m/z 91. The ortho isomer typically shows a higher abundance of this fragment compared to the meta and para isomers.[1] The relative abundance of the m/z 150 ion can also be diagnostic.[1]

  • Utilize Retention Indices: Retention indices provide a more reliable method for isomer identification than retention times alone, as they are less susceptible to variations in instrumental conditions.

    • Recommendation: Calculate the Kovats retention indices for your analytes and compare them to established values.

Issue 3: Inability to distinguish between this compound, 25C-NBOMe, and 25B-NBOMe.

Problem: You are analyzing a sample and need to confirm the specific halogenated NBOMe derivative.

Possible Causes and Solutions:

  • Look for Characteristic Fragment Ions: The fragmentation pattern will contain ions indicative of the phenethylamine (B48288) portion of the molecule, which includes the halogen.

    • Recommendation: In GC-EI-MS, look for fragment ions at m/z 278 for this compound and m/z 186 for 25C-NBOMe.[1] In LC-MS/MS, monitor for the protonated molecule [M+H]+ and specific product ions. For this compound, the precursor ion is m/z 428.1, which fragments to product ions such as m/z 121.2 and 91.2.[7][9]

Experimental Protocols

Protocol 1: GC-MS Analysis of NBOMe Isomers

This protocol is based on established methods for the separation and identification of NBOMe isomers.[1][2][11]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

GC Conditions:

  • Column: 30 m x 0.25 mm x 0.25 µm (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5MS).[2]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[11]

  • Injector Temperature: 280°C.[11]

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 300°C at 12°C/min.

    • Hold at 300°C for 9 minutes.[11]

  • Injection Volume: 1 µL.

  • Split Ratio: 25:1.[11]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Source Temperature: 230-250°C.[2][11]

  • Mass Scan Range: 30-550 amu.[11]

Protocol 2: LC-MS/MS Analysis of this compound in Biological Samples

This protocol is adapted from methods used for the quantification of this compound in urine and blood.[7][8][9]

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: ACQUITY UPLC HSS T3 column (50 mm x 2.1 mm, 1.8 µm) or equivalent.[7]

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid in water.[7]

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.7 mL/min.[7]

  • Gradient: A suitable gradient to separate the analyte from matrix components.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: 428.1 -> 121.2 and 428.1 -> 91.2.[7][9]

    • Internal Standard (e.g., D6-2C-I): Monitor appropriate transitions.

  • Collision Energies: Optimize for each transition. For this compound, reported collision energies are around 26 eV for the transition to m/z 121 and 50 eV for the transition to m/z 91.[9]

Data Presentation

Table 1: GC Retention Indices for NBOMe Positional Isomers on a 5% Diphenyl Column

CompoundRetention Index (± 95% CI)
ortho-25C-NBOMe2614 ± 15
meta-25C-NBOMe2666 ± 13
para-25C-NBOMe2692 ± 13
ortho-25I-NBOMe2821 ± 16
meta-25I-NBOMe2877 ± 15
para-25I-NBOMe2904 ± 12

Data sourced from Jackson et al. (2019).[1]

Visualizations

Isomer_Differentiation_Workflow cluster_sample Sample Analysis cluster_analytical_technique Analytical Technique cluster_data_analysis Data Analysis & Interpretation cluster_identification Isomer Identification Sample Unknown Sample (e.g., Seized Material, Biological Fluid) GCMS GC-MS Sample->GCMS LCMSMS LC-MS/MS Sample->LCMSMS Retention Retention Time / Retention Index GCMS->Retention MassSpectra Mass Spectrum (Fragmentation Pattern) GCMS->MassSpectra LCMSMS->Retention LCMSMS->MassSpectra Positional Positional Isomer ID (ortho, meta, para) Retention->Positional Compare Retention Indices MassSpectra->Positional Analyze Relative Ion Abundances (e.g., m/z 91 'ortho effect') Substance Substance Isomer ID (25I, 25C, 25B) MassSpectra->Substance Identify Characteristic Fragments (e.g., m/z 278 for 25I)

Workflow for NBOMe isomer differentiation.

Fragmentation_Pathway NBOMe NBOMe Precursor Ion [M+H]+ or M+. Frag121 m/z 121 (Methoxybenzyl Cation) NBOMe->Frag121 Primary Fragmentation Frag150 m/z 150 NBOMe->Frag150 Phenethylamine_Fragment Halogenated Phenethylamine Fragment NBOMe->Phenethylamine_Fragment Frag91 m/z 91 (Tropylium Ion) Frag121->Frag91 Loss of CH2O Specific_Fragment Characteristic Fragment (e.g., m/z 278 for this compound) Phenethylamine_Fragment->Specific_Fragment Further Fragmentation

Generalized fragmentation of NBOMe compounds.

References

Technical Support Center: Developing Selective Presumptive Color Tests for 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the development of selective presumptive color tests for 25I-NBOMe.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the selective color test for this compound?

A1: A selective color test for this compound and its analogs has been developed based on the reaction with a substituted benzoquinone reagent under basic conditions.[1][2] This reaction produces a distinct color change, indicating the presence of the 25-NBOMe compound. The test has been shown to be highly selective and specific, with few false-positive results from other illicit substances.[1]

Q2: What are the key reagents required for this color test?

A2: The primary reagent is a substituted benzoquinone. The test is performed under basic conditions, which is a critical component of the reaction.

Q3: Can this test differentiate this compound from LSD?

A3: Yes, a significant advantage of the benzoquinone-based test is its ability to differentiate 25-NBOMe compounds from LSD, which is crucial as NBOMe compounds have been sold as "synthetic LSD".[1][3] The test shows no interference from the common blotter paper matrix.[1][3]

Q4: What is the limit of detection for this method?

A4: The working limit of detection for the validated benzoquinone-based spot test has been determined to be 225 μg.[1][3][4]

Q5: Are there other presumptive tests available for this compound?

A5: While the benzoquinone test is a validated selective method, other general presumptive color tests like the Marquis, Mecke, and Hofmann reagents can be used.[5] However, these may not be as selective and can show cross-reactivity with other substances. Commercial test kits for this compound are also available, which typically use a reagent that changes color in the presence of the substance.[5]

Troubleshooting Guide

Problem 1: No color change is observed upon adding the reagent to the sample suspected to contain this compound.

  • Possible Cause 1: Insufficient sample amount. The amount of the substance may be below the limit of detection.

    • Solution: Ensure the sample size is adequate. The validated working limit of detection is 225 μg.[1][3][4] For blotter paper, at least a quarter of a piece is recommended.[5]

  • Possible Cause 2: Degraded reagent. The substituted benzoquinone reagent may have degraded over time or due to improper storage.

    • Solution: Prepare a fresh batch of the reagent. Store the reagent in a cool, dark place as recommended for similar analytical reagents.

  • Possible Cause 3: Incorrect pH. The reaction is dependent on basic conditions.

    • Solution: Verify the pH of the reaction mixture. Ensure the basic solution is correctly prepared and added as per the protocol.

Problem 2: An unexpected or ambiguous color develops.

  • Possible Cause 1: Presence of adulterants or impurities. The sample may be a mixture of substances, leading to a mixed color reaction.[6][7]

    • Solution: Document the observed color. This may require further, more definitive analytical testing for confirmation, such as HPLC-MS-MS.[7][8]

  • Possible Cause 2: Cross-reactivity with another substance. Although the benzoquinone test is highly selective, it has been shown to produce similar positive results with two other illicit substances.[1]

    • Solution: Refer to the cross-reactivity data for the specific reagent being used. If cross-reactivity is suspected, confirmatory analysis is necessary.

Problem 3: The color is very faint or develops slowly.

  • Possible Cause 1: Low concentration of this compound. The sample may contain the substance, but at a concentration near the limit of detection.

    • Solution: Increase the sample size if possible and re-test. Observe the reaction over a longer period as specified in the protocol.

  • Possible Cause 2: Sub-optimal reaction conditions. Temperature can affect the rate of reaction.

    • Solution: Ensure the test is performed at the temperature specified in the validated protocol.

Experimental Protocols

Selective Presumptive Color Test for 25-NBOMe Compounds

This protocol is based on the validated method described by Clancy et al.[1][2]

Reagents:

  • Substituted Benzoquinone Reagent

  • Basic Solution (e.g., Sodium Hydroxide solution)

  • This compound reference standard

  • Sample to be tested (e.g., powder, blotter paper)

Procedure:

  • Place a small amount of the suspected sample (approximately 225 μg) onto a spot plate or into a test tube.[1]

  • Add one drop of the substituted benzoquinone reagent to the sample.

  • Add one drop of the basic solution to the mixture.

  • Observe and record any color change immediately and after a specified time period (e.g., 60 seconds).

  • Run a positive control using a known this compound standard and a negative control (blank) simultaneously for comparison.

Data Presentation

Table 1: Performance Characteristics of the Substituted Benzoquinone Color Test

ParameterValueReference
Limit of Detection225 μg[1][3][4]
SelectivityHigh[1][2]
SpecificityHigh (two other illicit substances produce similar results)[1][4]
Cross-reactivity with LSDNo[1][3]
Matrix Interference (Blotter)No[1][3]

Table 2: Reported Cross-Reactivity of Presumptive Tests

ReagentCross-Reactive Substances (Examples)Note
Substituted BenzoquinoneTwo other illicit substances (unspecified in abstract)Highly selective for 25-NBOMe compounds.[1]
Marquis ReagentWide range of phenethylamines, opiates, and other compoundsNot selective for this compound.
Mecke ReagentOpiates, various other alkaloidsNot selective for this compound.[5]
Hofmann ReagentTryptamines (e.g., LSD, psilocybin)Can help differentiate from some other hallucinogens.[5]

Visualizations

Experimental_Workflow cluster_prep Sample & Reagent Preparation cluster_test Testing Procedure cluster_results Result Interpretation Sample Test Sample (e.g., powder, blotter) Spot_Plate Add Sample to Spot Plate Sample->Spot_Plate Reagent Benzoquinone Reagent Add_Reagent Add Reagent Reagent->Add_Reagent Base Basic Solution Add_Base Add Base Base->Add_Base Spot_Plate->Add_Reagent Add_Reagent->Add_Base Observe Observe Color Change Add_Base->Observe Positive Positive Result (Color Develops) Observe->Positive Color matches positive control Negative Negative Result (No Color Change) Observe->Negative No significant color change Confirm Confirmatory Analysis (e.g., LC-MS/MS) Positive->Confirm Recommended for definitive ID

Caption: Workflow for the selective presumptive color test of this compound.

Troubleshooting_Tree cluster_no_color No Color Change cluster_wrong_color Ambiguous/Wrong Color Start Start: Unexpected Result Check_Amount Sample Amount > LOD? Start->Check_Amount Check_Adulterants Adulterants Suspected? Start->Check_Adulterants Check_Reagent Reagent Fresh? Check_Amount->Check_Reagent Yes Increase_Sample Increase Sample Amount Check_Amount->Increase_Sample No Check_pH pH Basic? Check_Reagent->Check_pH Yes New_Reagent Prepare Fresh Reagent Check_Reagent->New_Reagent No Adjust_pH Verify/Adjust pH Check_pH->Adjust_pH No Check_pH->Check_Adulterants Yes Check_CrossReactivity Cross-Reactivity Possible? Check_Adulterants->Check_CrossReactivity No Confirmatory_Test Perform Confirmatory Analysis (LC-MS/MS) Check_Adulterants->Confirmatory_Test Yes Check_CrossReactivity->Confirmatory_Test Yes

Caption: Decision tree for troubleshooting unexpected color test results.

References

minimizing non-specific binding in 25I-NBOMe receptor assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 25I-NBOMe receptor binding assays, with a focus on minimizing non-specific binding (NSB).

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?

A: Non-specific binding (NSB) refers to the binding of the radioligand, in this case, 1this compound, to components other than the intended target, the 5-HT2A receptor.[1] This can include binding to filter materials, lipids, other proteins within the membrane preparation, and the surface of the assay plates.[1][2][3] Compounds that are hydrophobic or "sticky" are often more prone to high non-specific binding.[1]

Q2: Why is minimizing NSB critical for my experimental results?

A: High non-specific binding is problematic because it creates a significant background signal that can mask the true, specific binding to the receptor.[1] This reduces the signal-to-noise ratio, decreases the overall sensitivity of the assay, and can lead to the inaccurate determination of key pharmacological parameters such as ligand affinity (Ki, Kd) and receptor density (Bmax).[1]

Q3: How is NSB experimentally determined?

A: Non-specific binding is measured by performing the binding assay in the presence of a high concentration of a non-radiolabeled ("cold") ligand that has a high affinity for the target receptor.[2][4] This cold ligand occupies nearly all the specific binding sites on the 5-HT2A receptors.[4] Consequently, any remaining binding of the 1this compound radioligand under these conditions is considered non-specific.[5] For 5-HT2A assays, a compound like methysergide (B1194908) (10 µM) or unlabeled ketanserin (B1673593) can be used for this purpose.[6]

Q4: What is considered an acceptable level of NSB?

A: Ideally, non-specific binding should be as low as possible. A common benchmark is for NSB to be less than 50% of the total binding at the highest radioligand concentration tested.[5][7] In many well-optimized assays, NSB can be as low as 10-20% of the total binding.[5] Conversely, specific binding should ideally account for 80-90% of the total binding signal to ensure data quality.[1]

Q5: What are the primary causes of high NSB with a compound like this compound?

A: High NSB in this compound assays can stem from several factors:

  • Compound Properties: As a phenethylamine (B48288) derivative, this compound can exhibit hydrophobicity, leading to interactions with plasticware and lipids in the cell membranes.[1][8]

  • Radioligand Concentration: Using a radioligand concentration that is too high increases the likelihood of binding to low-affinity, non-saturable sites.[2][5]

  • Suboptimal Assay Conditions: Incorrect pH or ionic strength of the buffer can promote non-specific electrostatic or hydrophobic interactions.[1][2]

  • Inadequate Washing: Insufficient wash steps or low wash volumes may fail to remove all unbound or weakly bound radioligand.[2]

  • Insufficient Blocking: Failure to use appropriate blocking agents can leave non-specific sites on membranes and labware exposed.[1][2]

Troubleshooting Guide for High Non-Specific Binding

High non-specific binding is a common challenge in radioligand assays. The following table outlines potential causes and recommended troubleshooting steps to mitigate this issue.

Potential Cause Category Specific Issue Recommended Solution & Rationale
Radioligand & Reagents Radioligand concentration is too high.Lower the 1this compound concentration to be at or below its Kd value for the 5-HT2A receptor. This minimizes binding to low-affinity non-specific sites, as NSB is often proportional to the radioligand concentration.[2][5]
Radioligand purity is compromised.Verify the purity of the radioligand stock. Impurities can contribute significantly to the non-specific signal.[2]
Quality of membrane preparation is poor.Use fresh, quality-controlled membrane preparations. Ensure proper homogenization and centrifugation steps to remove interfering cellular debris.[1][2]
Assay Buffer Composition Suboptimal pH.Optimize the buffer pH, typically aiming for a physiological pH between 7.2 and 7.6. The charge state of the compound and interacting proteins is pH-dependent.[1]
Suboptimal ionic strength.Increase the ionic strength of the assay and wash buffers by adding salt (e.g., 50 mM - 150 mM NaCl). This can shield non-specific electrostatic interactions.[1][9]
Blocking Strategy Lack of or insufficient blocking agents.Add a blocking protein like Bovine Serum Albumin (BSA) at 0.1% - 1.0% (w/v) to the assay buffer. BSA saturates non-specific binding sites on the assay plates and other proteins.[1]
Non-specific hydrophobic interactions.Add a low concentration (0.01% - 0.1% v/v) of a non-ionic surfactant such as Tween-20 or Triton X-100 to the wash buffer. These detergents help disrupt weak, non-specific hydrophobic interactions.[1][9]
Washing Protocol Inadequate removal of unbound ligand.Increase the number of wash steps (e.g., from 3 to 4 or 5) and/or increase the volume of ice-cold wash buffer used for each wash. This ensures more complete removal of non-specifically bound radioligand.[2][5]
Wash buffer temperature is too high.Always use ice-cold wash buffer. Lower temperatures slow the dissociation rate of the specific ligand-receptor complex while allowing for efficient washing of non-specifically bound ligand.[2]
Assay Materials & Setup Binding to filter membranes.Pre-soak filter mats (e.g., GF/C) in a solution like 0.3% polyethylenimine (PEI) to reduce radioligand binding to the filter itself.[2] If NSB remains high, consider testing different types of filter materials.[5]
Binding to plasticware.Consider pre-treating assay plates with a blocking solution. The inclusion of BSA and/or surfactants in the buffer can also help mitigate binding to plastic surfaces.[1]
Sequestration by collection tubes.Avoid using blood collection tubes that contain a serum separator gel (e.g., Gold or Green Top tubes), as these have been shown to sequester NBOMe compounds, leading to artificially low measurements.[10] If such a tube must be used, separate the serum or plasma from the gel within one hour.[10]

Experimental Protocols

Protocol: 1this compound Radioligand Binding Assay (Filtration Method)

This protocol provides a generalized framework for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT2A receptor, incorporating best practices for minimizing NSB.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, with 0.1% BSA, pH 7.4.[1][2] Prepare fresh and store at 4°C.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4. Consider adding 0.05% Tween-20 to aid in reducing NSB.[1][9]

  • Radioligand (1this compound): Prepare serial dilutions in assay buffer to achieve a final concentration at or near the Kd for the 5-HT2A receptor.

  • Non-Specific Binding Determinator: Prepare a high-concentration stock of a 5-HT2A antagonist (e.g., 10 µM Methysergide or Ketanserin) in assay buffer.[6]

  • Membrane Preparation: Thaw a previously prepared and quantified aliquot of cell membranes expressing the 5-HT2A receptor. Homogenize gently in ice-cold assay buffer to ensure a uniform suspension.[6] Protein concentration should be optimized to ensure that less than 10% of the total added radioligand is bound.[7]

2. Assay Setup (96-well plate format):

  • Total Binding (TB) Wells: Add 50 µL of assay buffer.

  • Non-Specific Binding (NSB) Wells: Add 50 µL of the non-specific binding determinator (e.g., 10 µM Methysergide).

  • Competition Wells: Add 50 µL of various concentrations of the unlabeled test compound.

  • Add 50 µL of the diluted 1this compound radioligand to all wells.

  • Initiate the reaction by adding 100 µL of the membrane preparation to all wells. The final volume in each well should be 200 µL.[6]

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[6] Incubation times should be determined empirically during assay development.[7]

4. Termination and Filtration:

  • Pre-soak a glass fiber filter mat (e.g., GF/C) in 0.3% - 0.5% polyethylenimine (PEI) for at least 30 minutes.[2][6]

  • Terminate the incubation by rapid vacuum filtration of the plate contents through the pre-soaked filter mat using a cell harvester.[2]

  • Wash the filters 4-5 times with an adequate volume of ice-cold wash buffer to remove unbound radioligand.[2]

5. Counting and Data Analysis:

  • Dry the filter mat completely (e.g., at 50°C for 30 minutes).[2]

  • Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.[2]

  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

  • For competition assays, plot the percent specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for NSB Reduction

Reagent Type Reagent Example Working Concentration Purpose & Rationale
Blocking Protein Bovine Serum Albumin (BSA)0.1% - 1.0% (w/v)Blocks non-specific binding sites on assay plates and other proteins in the membrane preparation.[1]
Non-ionic Surfactant Tween-200.01% - 0.1% (v/v)Added to wash buffers to disrupt weak, non-specific hydrophobic interactions without compromising membrane integrity.[1][9]
Salt Sodium Chloride (NaCl)50 mM - 150 mMIncreases the ionic strength of the buffer, which can shield and reduce non-specific electrostatic interactions.[1]

Table 2: this compound Binding Affinity (Ki) at Serotonin Receptors

Receptor Binding Affinity (Ki, nM)
5-HT2A0.6
5-HT2C4.6
5-HT1A1800
(Data sourced from Rickli et al., 2015, as cited in[11])

Visualizations

experimental_workflow prep Reagent & Membrane Preparation setup Assay Plate Setup prep->setup tb Total Binding Wells (Buffer + Radioligand) setup->tb Group 1 nsb NSB Wells (Cold Ligand + Radioligand) setup->nsb Group 2 comp Competition Wells (Test Cmpd + Radioligand) setup->comp Group 3 add_mem Initiate Reaction: Add Membrane Prep to all wells tb->add_mem nsb->add_mem comp->add_mem incubate Incubate to Reach Equilibrium add_mem->incubate filter Terminate via Rapid Filtration & Wash Filters incubate->filter count Scintillation Counting filter->count analyze Data Analysis (Specific Binding = TB - NSB) count->analyze

Caption: Experimental workflow for a radioligand filtration binding assay.

troubleshooting_flowchart start Start: High NSB Detected (e.g., >50% of Total Binding) check_buffer Step 1: Optimize Assay Buffer start->check_buffer action_buffer Add BSA (0.1-1.0%) Increase NaCl (50-150mM) Optimize pH (~7.4) check_buffer->action_buffer check_wash Step 2: Review Washing Protocol check_buffer->check_wash If NSB still high action_wash Increase wash steps/volume Use ice-cold buffer Add Tween-20 (0.05%) to wash check_wash->action_wash check_ligand Step 3: Evaluate Radioligand check_wash->check_ligand If NSB still high action_ligand Lower [Radioligand] to <= Kd Verify radioligand purity check_ligand->action_ligand check_materials Step 4: Check Materials check_ligand->check_materials If NSB still high action_materials Pre-soak filters in 0.3% PEI Test different filter types check_materials->action_materials end Re-evaluate NSB check_materials->end

Caption: Logical flowchart for troubleshooting high non-specific binding.

signaling_pathway nbome This compound (Agonist) receptor 5-HT2A Receptor (7-Transmembrane GPCR) nbome->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc PKC Activation dag->pkc Activates

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

References

Validation & Comparative

Comparative Toxicity Analysis of 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of three potent synthetic hallucinogens: 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe. These N-benzylphenethylamine derivatives have been associated with numerous cases of severe intoxication and fatalities worldwide. This document aims to present a consolidated overview of their toxicological profiles based on available experimental data to aid in research and drug development.

Executive Summary

This compound, 25B-NBOMe, and 25C-NBOMe are powerful agonists of the serotonin (B10506) 5-HT2A receptor, which is the primary mechanism driving their hallucinogenic effects.[1][2] Clinical reports indicate a shared toxidrome characterized by sympathomimetic and serotonergic effects, including tachycardia, hypertension, agitation, hallucinations, and seizures.[3][4][5][6] While all three compounds are highly toxic, this compound is the most frequently cited in reports of acute toxicity and fatalities.[3][4] Preclinical data, although limited in direct comparative studies, suggests differences in their in vitro cytotoxicity and receptor activation profiles. The high potency and narrow safety margin of these compounds pose a significant risk of overdose.[7]

Mechanism of Action and Signaling Pathway

The primary molecular target for this compound, 25B-NBOMe, and 25C-NBOMe is the serotonin 5-HT2A receptor.[1][2] As potent agonists, they bind to and activate this receptor, which is a G-protein coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates a downstream signaling cascade primarily through the Gq/G11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the profound psychedelic and toxic effects of these compounds.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NBOMe 25I/25B/25C-NBOMe Receptor 5-HT2A Receptor NBOMe->Receptor Binds & Activates G_protein Gq/G11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Psychedelic Effects & Toxicity Ca_release->Cellular_Response PKC_activation->Cellular_Response MTT Assay Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with varying concentrations of NBOMe compound incubation1->treatment incubation2 Incubate for 24-48h treatment->incubation2 add_mtt Add MTT reagent incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate IC50 read->end Receptor Binding Assay Workflow start Prepare cell membranes expressing 5-HT2A receptors incubation Incubate membranes with radioligand (e.g., [3H]ketanserin) and varying concentrations of NBOMe compound start->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash scintillation Measure radioactivity of bound ligand using a scintillation counter wash->scintillation end Calculate Ki from IC50 (Cheng-Prusoff equation) scintillation->end LD50 Determination Workflow start Select animal model (e.g., mice or rats) grouping Divide animals into groups (control and multiple dose levels) start->grouping administration Administer single dose of NBOMe compound via a specific route (e.g., intraperitoneal, oral) grouping->administration observation Observe animals for a set period (e.g., 14 days) for signs of toxicity and mortality administration->observation data_collection Record number of deaths in each dose group observation->data_collection end Calculate LD50 using statistical methods (e.g., probit analysis) data_collection->end

References

25I-NBOMe vs. 2C-I: A Comparative Analysis of 5-HT2A Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of 25I-NBOMe and 2C-I, focusing on their binding affinities for the human serotonin (B10506) 2A (5-HT2A) receptor. The addition of an N-(2-methoxybenzyl) moiety to the 2C-I structure to form this compound dramatically increases its affinity and potency at this key receptor, which is central to the mechanism of action for many psychedelic compounds. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental details, and visual representations of the underlying biological and methodological frameworks.

Quantitative Data Presentation: 5-HT2A Receptor Binding Affinity

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a stronger binding affinity. Data from multiple in vitro radioligand binding assays consistently demonstrate that this compound is a significantly more potent binder to the 5-HT2A receptor than its parent compound, 2C-I.

CompoundChemical Class5-HT2A Kᵢ (nM)Key FindingsReference(s)
This compound N-benzyl-phenethylamine0.044 - 0.6 Exhibits sub-nanomolar affinity, making it a highly potent agonist.[1][2]
2C-I Phenethylamine~1 - 24 Affinity is substantially lower than this compound.[1][3]

Note: The Kᵢ value for 2C-I is estimated based on studies reporting that this compound has a 16- to 32-fold higher affinity.[1][3] Direct Kᵢ values for 2C-I can vary based on experimental conditions.

Experimental Protocols: Radioligand Displacement Assay

The binding affinities presented above are determined using a competitive radioligand binding assay. This gold-standard method measures the ability of an unlabeled test compound (e.g., this compound or 2C-I) to displace a radioactively labeled ligand from the target receptor.[1][4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound, which is then used to calculate the inhibition constant (Kᵢ).

Materials and Reagents:

  • Receptor Source: Cell membranes from stable cell lines (e.g., HEK293, CHO-K1) recombinantly expressing the human 5-HT2A receptor, or homogenized brain tissue (e.g., rat frontal cortex).[7][8][9]

  • Radioligand: A high-affinity 5-HT2A receptor ligand labeled with a radioisotope. Common choices include:

    • [³H]Ketanserin (antagonist)[8]

    • [¹²⁵I]DOI (agonist)[9]

  • Test Compounds: this compound and 2C-I at a range of concentrations.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][10]

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) are used to separate bound from free radioligand.[10][11]

  • Scintillation Counter: To quantify the radioactivity retained on the filters.[11]

Procedure:

  • Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound are combined in an assay plate and incubated to allow binding to reach equilibrium.[11][12]

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.[4][10]

  • Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[11]

  • Quantification: The filters are dried, and a scintillation cocktail is added. A microplate scintillation counter then measures the radioactivity (in counts per minute, CPM) in each sample.[4][12]

  • Data Analysis: The CPM values are plotted against the logarithm of the test compound concentration to generate a sigmoidal competition curve. Non-linear regression is used to determine the IC₅₀ value.[4]

  • Kᵢ Calculation: The IC₅₀ is converted to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.[4][8][10]

Signaling Pathways and Experimental Workflows

Upon agonist binding, the 5-HT2A receptor initiates a cascade of intracellular events. Understanding these pathways is crucial for interpreting the functional consequences of receptor affinity.

Canonical 5-HT2A Receptor Signaling Pathway: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G₁₁ signaling pathway.[3][4][13] Agonist binding triggers a conformational change in the receptor, activating the Gq protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG).[2][4] IP₃ stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[2][3][4]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Response Downstream Cellular Response PKC->Response Triggers Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Response Triggers Agonist Agonist (this compound / 2C-I) Agonist->Receptor Binds Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis arrow arrow A Prepare Receptor Membranes (e.g., from HEK-5HT2A cells) D Incubate Membranes, Radioligand, and Test Compound to Equilibrium A->D B Prepare Serial Dilutions of Test Compound (e.g., this compound) B->D C Prepare Fixed Concentration of Radioligand (e.g., [³H]Ketanserin) C->D E Rapidly Filter to Separate Bound from Free Radioligand D->E F Wash Filters with Ice-Cold Buffer E->F G Quantify Radioactivity on Filters via Scintillation Counting F->G H Plot Competition Curve (% Inhibition vs. [Compound]) G->H I Calculate IC₅₀ from Curve (Non-linear Regression) H->I J Calculate Kᵢ using Cheng-Prusoff Equation I->J

References

25I-NBOMe Demonstrates Significantly Higher Potency than 2C-I in Eliciting Head-Twitch Response in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that 25I-NBOMe, a potent N-benzyl derivative of the phenethylamine (B48288) hallucinogen 2C-I, is substantially more potent in inducing the head-twitch response (HTR) in mice, a key behavioral proxy for hallucinogenic activity in humans. This guide provides a detailed comparison of the potency of these two compounds, supported by experimental data, for researchers, scientists, and drug development professionals.

The head-twitch response in rodents is a rapid, involuntary rotational movement of the head and is a well-established behavioral model used to screen compounds for potential hallucinogenic properties mediated by the serotonin (B10506) 5-HT2A receptor.[1][2] Studies directly comparing this compound and 2C-I demonstrate a significant disparity in their potency to elicit this response.

Potency Comparison

Experimental data from studies conducted in C57BL/6J mice show that this compound is approximately 14-fold more potent than 2C-I at inducing the head-twitch response.[3][4][5] The median effective dose (ED50) for this compound was found to be 0.078 mg/kg, while the potency of 2C-I was significantly lower.[3] This marked increase in potency is attributed to the N-benzyl substitution in the this compound molecule, which significantly enhances its affinity for the 5-HT2A receptor.[4][5][6]

CompoundAnimal ModelRoute of AdministrationED50 (mg/kg) [95% CI]Relative PotencyReference
This compound C57BL/6J MiceSubcutaneous (SC)0.078 [0.054–0.112]~14x more potent than 2C-I[3]
2C-I C57BL/6J MiceSubcutaneous (SC)Not explicitly stated as a single value, but effective doses ranged from 1-10 mg/kg-[3][4][5]

Experimental Protocols

The head-twitch response is a quantifiable behavior that serves as a reliable indicator of 5-HT2A receptor agonism. The following is a detailed methodology for a typical HTR experiment.

Head-Twitch Response (HTR) Assay in Mice

Animal Model: Male C57BL/6J mice are commonly used for this assay.[3][4][5] The animals are housed in a controlled environment with a reversed light-dark cycle.[7]

Drug Administration: Test compounds, such as this compound and 2C-I, are dissolved in a vehicle (e.g., saline) and administered subcutaneously (SC).[3][4][5] A range of doses is used to establish a dose-response curve.

HTR Detection and Quantification: A common and precise method for detecting HTR involves a head-mounted magnet and a magnetometer coil.[3][4][5]

  • Surgical Implantation: A small neodymium magnet is surgically attached to the skull of the mouse under anesthesia. A recovery period of one to two weeks is allowed post-surgery.[7]

  • Behavioral Testing: On the day of the experiment, the mouse is placed in a cylindrical container surrounded by a magnetometer coil.[7]

  • Data Recording: Following drug administration, the animal's head movements are recorded for a specified period (e.g., 30 minutes).[7] The rapid head twitches induce a detectable change in the magnetic field, which is recorded by the magnetometer.

  • Data Analysis: The recorded signals are analyzed to identify the characteristic sinusoidal waveforms of head twitches.[3] The total number of head twitches is quantified for each animal at each dose. The ED50 value is then calculated using non-linear regression analysis.[7]

An alternative, non-invasive method involves video recording the mice and using computer software to identify and count the head-twitch events.[8]

Signaling Pathway and Mechanism of Action

The head-twitch response induced by both this compound and 2C-I is mediated by the activation of serotonin 5-HT2A receptors.[3][4][5] This has been confirmed by studies where the administration of a selective 5-HT2A antagonist, such as M100,907, completely blocks the HTR induced by these compounds.[3][4] The activation of 5-HT2A receptors, which are Gq-coupled, is believed to lead to a cascade of intracellular events, ultimately resulting in the neuronal activity that produces the head-twitch behavior. While the 5-HT2A receptor is the primary mediator, other receptors like the 5-HT2C receptor may modulate the response.[9][10][11]

G cluster_0 Drug Administration cluster_1 Receptor Interaction cluster_2 Cellular Response cluster_3 Behavioral Output This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor High Potency Agonist 2C-I 2C-I 2C-I->5-HT2A_Receptor Lower Potency Agonist Gq_Activation Gq Protein Activation 5-HT2A_Receptor->Gq_Activation Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) Gq_Activation->Downstream_Signaling Neuronal_Activity Altered Neuronal Activity in Cortex Downstream_Signaling->Neuronal_Activity HTR Head-Twitch Response Neuronal_Activity->HTR

Caption: Signaling pathway of this compound and 2C-I inducing HTR.

G Start Start Animal_Prep Animal Preparation (C57BL/6J Mouse with head-mounted magnet) Start->Animal_Prep Drug_Admin Drug Administration (this compound or 2C-I, SC) Animal_Prep->Drug_Admin Behavioral_Arena Placement in Behavioral Arena (Cylinder with magnetometer coil) Drug_Admin->Behavioral_Arena Data_Acquisition Data Acquisition (Record head movements for a set duration) Behavioral_Arena->Data_Acquisition Data_Analysis Data Analysis (Quantify HTR events) Data_Acquisition->Data_Analysis Results Results (Dose-response curve, ED50) Data_Analysis->Results End End Results->End

Caption: Experimental workflow for HTR assessment.

Conclusion

The available evidence strongly indicates that this compound is a significantly more potent agonist at the 5-HT2A receptor than its parent compound, 2C-I, as measured by the head-twitch response in mice. This difference in potency is a critical consideration for researchers studying the structure-activity relationships of psychedelic compounds and for those in the field of drug development investigating the therapeutic potential of 5-HT2A receptor agonists. The detailed experimental protocols provided herein offer a standardized approach for the continued investigation of these and other novel psychoactive substances.

References

Validating LC-MS/MS for 25I-NBOMe Quantification in Postmortem Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic toxicology. Among these, 25I-NBOMe, a potent synthetic hallucinogen, has been implicated in numerous cases of severe intoxication and fatalities. Accurate and reliable quantification of this compound in postmortem specimens is crucial for determining the cause and manner of death. This guide provides a comparative overview of validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in postmortem blood, offering a valuable resource for researchers and forensic scientists.

Comparative Analysis of Validated LC-MS/MS Methods

LC-MS/MS has become the gold standard for the detection and quantification of NPS like this compound due to its high sensitivity and selectivity.[1][2][3] Several validated methods have been published, each with specific performance characteristics. The following tables summarize the key quantitative parameters from prominent studies, providing a clear comparison for method evaluation and selection.

Parameter Poklis et al. (2014) [4][5]Waldman et al. (2018) [2][3][6]Johnson et al. (2014) [7]
Matrix Postmortem Whole BloodWhole BloodWhole Blood, Plasma, Urine
Internal Standard 25H-NBOMeMephedrone-D325B-NBOMe-d3, this compound-d3
Extraction Method Solid Phase Extraction (SPE)Protein PrecipitationSolid Phase Extraction (SPE)
Linearity 25 - 2000 pg/mL0.1 - 0.5 ng/mL0.025 - 10 ng/mL
Limit of Detection (LOD) Not ReportedNot Reported0.005 - 0.01 ng/mL
Limit of Quantification (LOQ) 25 pg/mL0.1 ng/mL0.025 ng/mL
Accuracy/Bias Within 15% of targetNot Reported-12.1% to 11.2%
Precision (CV%) < 15%Not Reported< 11.3%

Table 1: Comparison of Key Validation Parameters for LC-MS/MS Quantification of this compound in Blood.

Study Sample Type This compound Concentration
Poklis et al. (2014) [4][5]Postmortem Peripheral Blood405 pg/mL
Poklis et al. (2014) [4][5]Postmortem Heart Blood410 pg/mL
Shanks et al. (2014) (cited in[2]) Postmortem Heart Blood19.8 ng/mL
Anonymous Case (cited in[8]) Postmortem Blood28 ng/mL
Waldman et al. (2018) [2][3][6]Antemortem Blood (on admission)0.24 ng/mL

Table 2: Reported Concentrations of this compound in Postmortem and Antemortem Blood Samples.

Experimental Protocols: A Detailed Look

The successful validation of an LC-MS/MS method relies on a meticulously executed experimental protocol. Below are the detailed methodologies from two key studies that provide a framework for establishing a robust analytical procedure.

Method 1: Poklis et al. (2014) - SPE-LC-MS/MS[4][5]
  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 1 mL of whole blood, add 50 µL of 10 ng/mL 25H-NBOMe internal standard (ISTD).

    • Add 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).

    • Vortex and centrifuge the sample.

    • Condition a Clean Screen® ZSDAU020 SPE column with methanol, deionized water, and phosphate buffer.

    • Load the supernatant onto the SPE column.

    • Wash the column with deionized water, 1 M acetic acid, and methanol.

    • Elute the analyte with a freshly prepared mixture of methylene (B1212753) chloride/isopropanol/ammonium hydroxide (B78521) (80:20:2 v/v/v).

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Shimadzu UFLC

    • Column: Restek Allure PFP Propyl (50 mm × 2.1 mm, 5 µm)

    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile (B52724). Gradient elution.

    • Flow Rate: 0.4 mL/min

    • MS System: AB Sciex 3200 triple quadrupole mass spectrometer with a Turbo V™ ion source.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitored Transitions: Specific precursor and product ions for this compound and 25H-NBOMe.

Method 2: Waldman et al. (2018) - Protein Precipitation-LC-MS/MS[2][3][6]
  • Sample Preparation (Protein Precipitation):

    • To 200 µL of whole blood, add 50 µL of mephedrone-D3 internal standard (ISTD).

    • Add 400 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Parameters:

    • LC System: Not specified in detail.

    • MS System: Not specified in detail, but a triple quadrupole instrument was used.

    • Ionization Mode: ESI in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Alternative Methodologies

While LC-MS/MS is the preferred method, other techniques have been employed for the analysis of NBOMe compounds. Gas chromatography-mass spectrometry (GC-MS) can also be used, often requiring derivatization of the analytes.[7] However, GC-MS may lack the sensitivity of LC-MS/MS for detecting the very low concentrations of this compound typically found in biological samples.[7] High-resolution mass spectrometry (HRMS), such as Q-TOF-MS, offers another powerful tool for the identification and quantification of these compounds.[1]

Stability of this compound in Postmortem Blood

The stability of this compound in biological matrices is a critical consideration for accurate postmortem toxicological analysis. Studies have shown that NBOMe compounds, including this compound, are unstable in whole blood when stored at room temperature or 4°C, with significant degradation observed over time.[8] Therefore, it is imperative that postmortem blood samples intended for this compound analysis are stored frozen at -20°C to ensure the integrity of the analyte.[8]

Workflow for Validated LC-MS/MS Quantification

The following diagram illustrates a typical workflow for the validated quantification of this compound in postmortem blood using LC-MS/MS.

LCMSMS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postdata Post-Analytical SampleCollection Postmortem Blood Collection SampleStorage Storage at -20°C SampleCollection->SampleStorage SamplePrep Sample Preparation (SPE or Protein Ppt.) SampleStorage->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataProcessing Data Processing & Quantification MS_Detection->DataProcessing Reporting Reporting of Results DataProcessing->Reporting

Caption: Workflow for this compound quantification in postmortem blood.

Conclusion

The validated LC-MS/MS methods presented in this guide offer the necessary sensitivity and selectivity for the accurate quantification of this compound in postmortem blood. The choice of a specific method will depend on the instrumentation available and the specific requirements of the laboratory. Proper sample storage at -20°C is critical to prevent analyte degradation. By adhering to validated protocols and being mindful of pre-analytical variables, forensic toxicology laboratories can provide reliable results that are essential for death investigations involving this potent synthetic hallucinogen.

References

Cross-Reactivity of 25I-NBOMe in Standard Drug of Abuse Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of 25I-NBOMe, a potent synthetic hallucinogen, in standard drug of abuse immunoassays. The information presented is supported by experimental data from scientific literature to aid in the interpretation of screening results and to highlight the need for more specific confirmatory methods.

Introduction

This compound (2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) is a powerful psychedelic substance that has emerged in the new psychoactive substances (NPS) market. Often sold as a substitute for LSD, its high potency and unpredictable dosage on blotter paper have been associated with severe intoxications and fatalities. Due to its structural difference from traditional drugs of abuse, its detection in standard laboratory screening tests presents a significant challenge. This guide examines the extent to which this compound cross-reacts with common immunoassays used for drug screening.

Immunoassay Cross-Reactivity of this compound

Standard urine drug screening immunoassays, such as the Enzyme Multiplied Immunoassay Technique (EMIT) and Cloned Enzyme Donor Immunoassay (CEDIA), are designed to detect common classes of abused drugs like amphetamines, opiates, cannabinoids, and phencyclidine (PCP). These assays rely on the structural similarity between the target drug and the analyte in the sample for antibody binding.

Current scientific literature overwhelmingly indicates that This compound exhibits negligible to no cross-reactivity in a wide range of commercially available immunoassays for common drugs of abuse. This lack of cross-reactivity means that a urine sample containing this compound will typically produce a negative result on these standard screening panels.

Quantitative Data Summary

A comprehensive study evaluating the cross-reactivity of 59 novel psychoactive substances with common enzyme-linked immunosorbent assay (ELISA) kits for various drug classes, including amphetamines and PCP, did not report significant cross-reactivity for many synthetic hallucinogens at standard cutoff concentrations. While specific data for this compound from this study is not detailed in the abstract, the general findings for related compounds suggest a lack of significant interaction.

Another study investigating the cross-reactivity of 76 phenethylamine-type designer drugs with various immunoassays also highlighted the poor detection rates for many of these novel compounds. The structural modifications in molecules like this compound, particularly the N-(2-methoxybenzyl) group, significantly reduce their affinity for antibodies developed for traditional amphetamines.

Experimental Protocols

Accurate detection of this compound requires more sophisticated and specific analytical techniques. The following are summarized experimental protocols for both the screening immunoassays that generally fail to detect this compound and the confirmatory methods that are effective.

Immunoassay Screening (General Protocol)

Immunoassays for drugs of abuse are typically automated, competitive binding assays. The general principle involves the drug in the urine sample competing with a drug-enzyme conjugate for a limited number of antibody binding sites.

  • Sample Preparation : Urine samples are collected and may be centrifuged to remove particulate matter.

  • Reagent Incubation : The urine sample is mixed with reagents containing antibodies specific to a drug class (e.g., amphetamines) and a known concentration of the drug labeled with an enzyme (e.g., glucose-6-phosphate dehydrogenase - G6PDH).

  • Competitive Binding : If the target drug is present in the urine, it will bind to the antibodies, leaving the enzyme-labeled drug free. If the target drug is absent, the enzyme-labeled drug will bind to the antibodies, inactivating the enzyme.

  • Signal Generation : A substrate for the enzyme is added. The activity of the free enzyme results in a measurable signal (e.g., a change in absorbance of light), which is proportional to the concentration of the drug in the sample.

  • Interpretation : The signal is compared to a pre-determined cutoff concentration to determine a positive or negative result.

Confirmatory Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the confirmation and quantification of this compound in biological samples.

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • To a 1 mL urine sample, add an internal standard (e.g., this compound-d4).

    • Condition a mixed-mode SPE cartridge with methanol (B129727) and equilibration buffer.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the this compound with a basic organic solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Separation (LC) :

    • Inject the reconstituted sample into an HPLC or UPLC system.

    • Use a C18 or similar reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., methanol or acetonitrile).

  • Detection and Quantification (MS/MS) :

    • The eluent from the LC column is introduced into a tandem mass spectrometer.

    • The instrument is operated in positive electrospray ionization (ESI+) mode.

    • Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity. For example, a common transition for this compound is m/z 428.1 → 121.1.

Visualizations

Immunoassay Cross-Reactivity Principle

cluster_0 Standard Immunoassay for Amphetamine cluster_1 Binding Interaction Antibody Amphetamine Antibody Binding Specific Binding Antibody recognizes and binds to Amphetamine due to structural complementarity. Antibody->Binding NoBinding No Binding Antibody does not recognize this compound due to structural differences. Amphetamine Amphetamine Amphetamine->Binding Fits binding site This compound This compound This compound->NoBinding Does not fit binding site

Caption: Structural differences between this compound and amphetamine prevent binding to the specific antibody in a standard immunoassay.

This compound Signaling Pathway

This compound This compound 5-HT2A_Receptor 5-HT2A Receptor (GPCR) This compound->5-HT2A_Receptor Binds as a potent agonist Gq_Protein Gq Protein Activation 5-HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Cellular_Response Downstream Cellular Responses (e.g., neuronal excitation) PKC->Cellular_Response Ca_Release->Cellular_Response Hallucinogenic_Effects Hallucinogenic Effects Cellular_Response->Hallucinogenic_Effects

Caption: this compound activates the 5-HT2A receptor, leading to a signaling cascade that results in its psychoactive effects.

Conclusion

The available scientific evidence strongly indicates that this compound is not detected by standard drug of abuse immunoassays. This lack of cross-reactivity poses a significant challenge for clinical and forensic toxicology, as a negative screening result may be misleading in cases of suspected NPS use. For researchers and drug development professionals, this highlights the necessity of employing specific and sensitive confirmatory methods like LC-MS/MS for the unambiguous identification of this compound and other novel psychoactive substances. Further development of targeted immunoassays for specific NPS classes could improve initial screening capabilities.

A Comparative In Vivo Analysis of 25I-NBOMe and LSD on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of 25I-NBOMe and Lysergic Acid Diethylamide (LSD) on key neurotransmitter systems in the brain.

This guide provides a detailed comparison of the in vivo effects of the potent synthetic hallucinogen this compound and the classic psychedelic LSD on the release of crucial neurotransmitters, including dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and glutamate (B1630785) (Glu). The data presented is compiled from preclinical studies utilizing in vivo microdialysis in rodent models, offering valuable insights into the distinct neurochemical profiles of these psychoactive compounds.

Summary of Neurotransmitter Release

The following tables summarize the quantitative effects of this compound and LSD on extracellular neurotransmitter levels in the frontal cortex and striatum of rats. These brain regions are critically involved in cognition, mood, and motor control, and are key targets for psychoactive substances.

Table 1: Effects of this compound on Neurotransmitter Release

Brain RegionDose (mg/kg, s.c.)Dopamine (DA) ReleaseSerotonin (5-HT) ReleaseGlutamate (Glu) Release
Frontal Cortex1, 3, 10IncreasedIncreasedIncreased*
Striatum1, 3, 10IncreasedIncreasedIncreased

*The 3 mg/kg dose of this compound was noted to be the weakest in eliciting glutamate release in the rat frontal cortex[1].

Table 2: Effects of LSD on Neurotransmitter Release

Brain RegionDose (mg/kg, i.p.)Dopamine (DA) ReleaseSerotonin (5-HT) ReleaseGlutamate (Glu) Release
Frontal Cortex0.1Weaker IncreaseDecreasedPotently Increased
Striatum0.1Slightly IncreasedDecreasedNo significant change

Key Differences in Neurochemical Effects

A primary distinction in the neurochemical profiles of this compound and LSD lies in their effects on serotonin release. While this compound consistently increases the release of dopamine, serotonin, and glutamate in both the frontal cortex and striatum across a range of doses, LSD demonstrates a more complex and region-specific pattern of action[1]. Notably, LSD decreases serotonin release in both brain regions studied, a stark contrast to the effects of this compound. Furthermore, LSD's potent elevation of cortical glutamate is accompanied by a weaker effect on dopamine release compared to this compound[1].

These divergent effects on neurotransmitter systems likely stem from the differing receptor affinity profiles of the two compounds. This compound is a highly potent and selective agonist of the serotonin 5-HT2A and 5-HT2C receptors[1][2]. In contrast, LSD exhibits a broader receptor binding profile, acting as an agonist at 5-HT1A, 5-HT2A/2C, and dopamine D2 receptors[1][3]. The activation of the inhibitory 5-HT1A autoreceptors by LSD is thought to contribute to the observed decrease in serotonin release[3].

Experimental Protocols

The data presented in this guide is primarily derived from in vivo microdialysis studies in freely moving rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions, providing a dynamic measure of neurotransmitter release.

Microdialysis Procedure:

  • Surgical Implantation: Guide cannulas are surgically implanted into the target brain regions (e.g., frontal cortex, striatum) of anesthetized rats.

  • Recovery Period: Animals are allowed to recover from surgery before the microdialysis experiment.

  • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing neurotransmitters that have diffused across the probe's semipermeable membrane, are collected at regular intervals.

  • Drug Administration: Following a baseline collection period, animals are administered either this compound (subcutaneously) or LSD (intraperitoneally) at the specified doses[1].

  • Neurochemical Analysis: The collected dialysate samples are then analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine, serotonin, and glutamate.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways influenced by this compound and LSD, as well as a generalized workflow for the in vivo microdialysis experiments described.

G cluster_25I_NBOMe This compound Signaling cluster_LSD LSD Signaling This compound This compound 5-HT2A/2C Receptors 5-HT2A/2C Receptors This compound->5-HT2A/2C Receptors Agonist Increased DA Release Increased DA Release 5-HT2A/2C Receptors->Increased DA Release Increased 5-HT Release Increased 5-HT Release 5-HT2A/2C Receptors->Increased 5-HT Release Increased Glu Release Increased Glu Release 5-HT2A/2C Receptors->Increased Glu Release LSD LSD 5-HT2A/2C Receptors_LSD 5-HT2A/2C Receptors LSD->5-HT2A/2C Receptors_LSD Agonist 5-HT1A Receptors 5-HT1A Receptors LSD->5-HT1A Receptors Agonist D2 Receptors D2 Receptors LSD->D2 Receptors Agonist Increased Glu Release_LSD Increased Glu Release 5-HT2A/2C Receptors_LSD->Increased Glu Release_LSD Decreased 5-HT Release Decreased 5-HT Release 5-HT1A Receptors->Decreased 5-HT Release Increased DA Release_LSD Increased DA Release D2 Receptors->Increased DA Release_LSD

Caption: Proposed signaling pathways for this compound and LSD.

G Animal Model (Rat) Animal Model (Rat) Guide Cannula Implantation Guide Cannula Implantation Animal Model (Rat)->Guide Cannula Implantation Recovery Recovery Guide Cannula Implantation->Recovery Microdialysis Probe Insertion Microdialysis Probe Insertion Recovery->Microdialysis Probe Insertion Baseline Sample Collection Baseline Sample Collection Microdialysis Probe Insertion->Baseline Sample Collection Drug Administration (this compound or LSD) Drug Administration (this compound or LSD) Baseline Sample Collection->Drug Administration (this compound or LSD) Post-Drug Sample Collection Post-Drug Sample Collection Drug Administration (this compound or LSD)->Post-Drug Sample Collection HPLC Analysis HPLC Analysis Post-Drug Sample Collection->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: In vivo microdialysis experimental workflow.

Conclusion

The in vivo neurochemical effects of this compound and LSD, while both primarily mediated through the serotonin system, exhibit critical differences. This compound acts as a potent and consistent enhancer of dopamine, serotonin, and glutamate release in the frontal cortex and striatum. In contrast, LSD produces a more nuanced and receptor-dependent modulation of these neurotransmitter systems, most notably causing a decrease in serotonin release while potently increasing cortical glutamate. These findings underscore the importance of understanding the distinct pharmacological profiles of novel psychoactive substances and their classic counterparts for predicting their physiological and psychological effects. Further research is warranted to fully elucidate the downstream consequences of these differential effects on neuronal circuitry and behavior.

References

Differential Receptor Affinity Profiles of 25I-NBOMe and LSD: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor affinity profiles of two potent serotonergic psychedelics: 25I-NBOMe, a synthetic phenethylamine, and lysergic acid diethylamide (LSD), a semi-synthetic ergotamine. Understanding the distinct receptor interaction profiles of these compounds is crucial for research into their pharmacological effects, therapeutic potential, and toxicological properties. This document summarizes quantitative binding data, details common experimental protocols for receptor affinity determination, and visualizes a key signaling pathway.

Comparative Receptor Affinity Profiles

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound and LSD for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity. It is important to note that these values can vary between studies due to different experimental conditions.

Receptor SubtypeThis compound (Ki, nM)LSD (Ki, nM)
Serotonin (B10506) Receptors
5-HT1A1800[1]Agonist activity reported[2]
5-HT2A0.044 - 0.6[1][3]High affinity, major target[4][5]
5-HT2B1.91 - 130[3]Research is mixed on potency[5]
5-HT2C1.03 - 4.6[1][3]Agonist activity reported[2]
5-HT6Appreciable affinity reported[6]Potent interaction reported[7]
Dopamine Receptors
D16700[1]Interaction reported[7]
D2900[1]Agonist activity reported[2]
D32100[1]Appreciable affinity reported[6]
Adrenergic Receptors
α1A370[1]Potent interaction reported[7]
α2A320[1]-
Monoamine Transporters
SERTAppreciable affinity reported[6]-

Key Observations:

  • 5-HT2A Receptor: Both this compound and LSD exhibit very high affinity for the 5-HT2A receptor, which is considered the primary target for their psychedelic effects.[3][4][5] this compound, in particular, is an ultrapotent and highly efficacious agonist at this receptor.[8][9]

  • Selectivity: this compound demonstrates over 1000-fold selectivity for the 5-HT2A receptor compared to the 5-HT1A receptor.[8][9]

  • Broader Profile of LSD: LSD is known to interact with a wider range of serotonin, dopamine, and adrenergic receptors.[2][5][7]

  • NBOMe Potency: The addition of the N-(2-methoxybenzyl) group in this compound significantly increases its affinity and potency at the 5-HT2A receptor compared to its parent compound, 2C-I.[6]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities is typically conducted using radioligand binding assays. Below is a generalized protocol for a competition binding assay to determine the Ki of a test compound (e.g., this compound or LSD) for the 5-HT2A receptor.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific binding of a known radioligand to the target receptor (IC50), which is then used to calculate the inhibition constant (Ki).

Materials:

  • Test Compound: this compound or LSD

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [³H]Ketanserin).[10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.[10]

  • Non-specific Binding Ligand: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., 10 µM serotonin) to determine non-specific binding.[10]

  • 96-well Plates: For incubation of assay components.[10]

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.[10]

  • Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[10][11]

  • Scintillation Vials and Fluid: For quantification of radioactivity.[10]

  • Liquid Scintillation Counter: To measure the amount of bound radioligand.[10]

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute the radioligand in assay buffer to a concentration typically at or below its dissociation constant (Kd).

    • Dilute the cell membrane preparation in assay buffer to the appropriate protein concentration. A linear relationship between protein concentration and radioligand binding should be established, with a concentration of around 70 µg of protein/well often being favorable.[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding ligand.

    • Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[12] The equilibration time can vary depending on the radioligand concentration.[11]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[10]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Visualization

The primary psychedelic effects of both this compound and LSD are mediated through their agonism at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand This compound or LSD Ligand->Receptor Binds to Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects (e.g., Glutamate Release) Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway.

The following diagram illustrates a typical experimental workflow for a radioligand competition binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A1 Prepare Serial Dilutions of Test Compound B1 Dispense Reagents into 96-well Plate A1->B1 A2 Prepare Radioligand Solution A2->B1 A3 Prepare Receptor Membrane Suspension A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Rapid Filtration through Glass Fiber Filters B2->C1 C2 Wash Filters to Remove Unbound Radioligand C1->C2 C3 Add Scintillation Fluid C2->C3 C4 Measure Radioactivity (Liquid Scintillation Counter) C3->C4 D1 Calculate Specific Binding C4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4

Caption: Radioligand Competition Binding Assay Workflow.

References

Comparative Neurotoxicity of 25I-NBOMe and Psilocybin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neurotoxic potential of the synthetic hallucinogen 25I-NBOMe and the naturally occurring psychedelic compound psilocybin. The information presented is based on a comprehensive review of preclinical and in vitro studies to assist researchers in understanding the distinct safety profiles of these two psychoactive substances.

Executive Summary

The available scientific evidence indicates a significant disparity in the neurotoxic profiles of this compound and psilocybin. Preclinical and in vitro studies consistently demonstrate that this compound and its analogues possess notable neurotoxic properties, including the induction of DNA damage and glial cell death. In stark contrast, psilocybin is generally considered to have a favorable safety profile with a low potential for neurotoxicity, and some studies even suggest it may have neuroprotective and neuroplasticity-promoting effects.

Data Presentation: Quantitative Neurotoxicity Data

The following tables summarize the available quantitative data on the cytotoxic effects of a close and more potent analogue of this compound, 25C-NBOMe, and the limited data available for psilocybin in non-neuronal cells, which reflects the general lack of observed neurotoxicity for the latter.

Table 1: In Vitro Cytotoxicity of 25C-NBOMe (a potent this compound analogue)

Cell LineAssay TypeIC50 Value (µM)Reference
SH-SY5Y (Human Neuroblastoma)Cell Viability89[1][2]
PC12 (Rat Pheochromocytoma)Cell Viability78[1][2]
SN4741 (Murine Dopaminergic Neurons)Cell Viability62[1][2]

Table 2: In Vitro Cytotoxicity of Psilocybin and Psilocin (Active Metabolite)

Cell LineAssay TypeLC50 Value (ng/mL)Compound
RAW 264.7 (Murine Macrophages)LDH Assay12Psilocybin
RAW 264.7 (Murine Macrophages)LDH Assay28Psilocin

Note: Data on neuronal cell lines for psilocybin's cytotoxicity is scarce, likely due to its low toxicity profile in preclinical studies.

Table 3: Summary of In Vivo Neurotoxic Effects

CompoundAnimal ModelDosageObserved Neurotoxic Effects
This compoundRatNot SpecifiedDNA damage in the frontal cortex and hippocampus was detected 72 hours after chronic treatment.[3][4][5] A decrease in the number of glial cells, but not neurons, was observed in the frontal and medial prefrontal cortex.[3][4][6]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol for SH-SY5Y Cells:

  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Exposure: Treat the cells with varying concentrations of the test compound (e.g., this compound or psilocybin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.

DNA Damage Assessment (Comet Assay)

The single-cell gel electrophoresis or "comet assay" is a sensitive method for detecting DNA damage in individual cells.

Alkaline Comet Assay Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) treatment Cell Treatment with Varying Concentrations cell_culture->treatment compound_prep Compound Preparation (this compound / Psilocybin) compound_prep->treatment viability Cell Viability Assays (e.g., MTT, LDH) treatment->viability apoptosis Apoptosis Assays (e.g., Caspase Activity) treatment->apoptosis dna_damage DNA Damage Assays (e.g., Comet Assay) treatment->dna_damage morphology Morphological Analysis (Neurite Outgrowth) treatment->morphology data_quant Data Quantification (IC50, % Damage) viability->data_quant apoptosis->data_quant dna_damage->data_quant morphology->data_quant statistical_analysis Statistical Analysis data_quant->statistical_analysis conclusion Conclusion on Neurotoxic Potential statistical_analysis->conclusion

Caption: Experimental workflow for in vitro neurotoxicity assessment.

signaling_pathways Comparative Signaling Pathways cluster_25I_NBOMe This compound cluster_Psilocybin Psilocybin (Psilocin) NBOMe This compound NBOMe_5HT2A 5-HT2A Receptor (Full Agonist) NBOMe->NBOMe_5HT2A MAPK_ERK MAPK/ERK Cascade (Activation) NBOMe_5HT2A->MAPK_ERK Gq-protein Akt_PKB Akt/PKB Pathway (Inhibition) NBOMe_5HT2A->Akt_PKB Neurotoxicity Neurotoxicity (DNA Damage, Glial Cell Death) MAPK_ERK->Neurotoxicity Akt_PKB->Neurotoxicity Psilocybin Psilocybin Psilocin Psilocin Psilocybin->Psilocin Psilocybin_5HT2A 5-HT2A Receptor (Partial Agonist) Psilocin->Psilocybin_5HT2A Gq_PLC Gq-protein -> PLC Psilocybin_5HT2A->Gq_PLC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG PKC_Ca PKC & Ca²⁺ IP3_DAG->PKC_Ca BDNF BDNF Expression PKC_Ca->BDNF Neuroplasticity Neuroplasticity & Neuroprotection BDNF->Neuroplasticity

Caption: Comparative signaling pathways of this compound and psilocybin.

logical_relationship cluster_compound Compound Properties cluster_mechanism Primary Mechanism of Action cluster_outcome Neurotoxic Outcome NBOMe_prop This compound (Synthetic Phenethylamine, Full 5-HT2A Agonist) NBOMe_mech Activation of MAPK/ERK & Inhibition of Akt/PKB NBOMe_prop->NBOMe_mech Psilo_prop Psilocybin (Natural Tryptamine, Partial 5-HT2A Agonist) Psilo_mech Activation of Gq-PLC-PKC Pathway & Upregulation of BDNF Psilo_prop->Psilo_mech NBOMe_out Evidence of Neurotoxicity (DNA Damage, Glial Cell Death) NBOMe_mech->NBOMe_out Psilo_out Low Neurotoxic Potential, Evidence of Neuroplasticity Psilo_mech->Psilo_out

Caption: Logical relationship of findings for neurotoxicity.

References

Validating the Head-Twitch Response as a Proxy for Hallucinogenic Effects of 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of psychoactive compounds in humans. This guide provides a comparative analysis of 25I-NBOMe-induced HTR, supported by experimental data, to validate its use in preclinical research. The findings demonstrate that this compound potently induces the HTR through the activation of serotonin (B10506) 5-HT2A receptors, mirroring the mechanism of classic hallucinogens.

Comparative Potency of this compound in Inducing Head-Twitch Response

Experimental evidence consistently shows that this compound is a potent inducer of the head-twitch response in mice. Its potency is significantly higher than its precursor, 2C-I.

CompoundAdministration RouteED₅₀ (mg/kg)Notes
This compound Subcutaneous (SC)0.08114-fold higher potency than 2C-I.[1][2]
2C-I Subcutaneous (SC)1.15
25I-NBMD Subcutaneous (SC)1.13Similar potency to 2C-I.[1]

ED₅₀ (Median Effective Dose) is the dose that produces a half-maximal response.

The selective 5-HT2A receptor antagonist M100,907 has been shown to completely block the HTR induced by this compound, confirming the crucial role of this receptor in mediating the effect.[1][3] This is consistent with the understanding that 5-HT2A receptor activation is necessary for the hallucinogenic effects of classic psychedelics.[4][5]

Dose-Response and Time-Course of this compound-Induced HTR

Studies in C57BL/6J mice have characterized the dose-dependent and time-dependent effects of this compound on the head-twitch response.

Dose-Response Data for this compound:

Dose (mg/kg, SC)Mean Head Twitches (per 30 min)
0 (Vehicle)~0
0.1~25
0.3~75
1.0~120

Data are approximated from graphical representations in the cited literature.[1]

Time-Course Characteristics:

The onset and peak of the head-twitch response are dose-dependent. Higher doses of this compound lead to a more rapid onset and a shorter time to reach the maximal effect.[1]

  • 1.0 mg/kg: Peak effect at 2-4 minutes post-administration.

  • 0.3 mg/kg: Peak effect at 6-8 minutes post-administration.

  • 0.1 mg/kg: Peak effect at 10-14 minutes post-administration.

Experimental Protocols

The validation of the head-twitch response as a model for this compound's hallucinogenic effects relies on standardized experimental protocols.

Animal Model: Male C57BL/6J mice are commonly used.[1][2]

Drug Administration:

  • This compound and other test compounds are typically dissolved in saline.

  • Administration is often via subcutaneous (SC) injection to ensure systemic absorption.[1][2]

Head-Twitch Response (HTR) Quantification: A common and precise method for quantifying HTR involves a head-mounted magnet and a magnetometer coil.[1][3][6]

  • A small, lightweight magnet is surgically attached to the mouse's head.

  • Following a recovery period, the mouse is placed in a cylindrical chamber surrounded by a magnetometer coil.

  • Head twitches, which are rapid, side-to-side head movements, induce a detectable change in the magnetic field, which is recorded.[7]

  • Automated analysis of the recorded signal allows for the accurate counting of head-twitch events.

Antagonist Studies: To confirm the involvement of the 5-HT2A receptor, a selective antagonist like M100,907 is administered prior to the hallucinogen.[1] A significant reduction or complete blockage of the HTR indicates that the effect is mediated by the targeted receptor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key biological pathway and the experimental process for studying the head-twitch response.

G cluster_0 Signaling Cascade This compound This compound 5-HT2A_Receptor 5-HT2A_Receptor This compound->5-HT2A_Receptor Binds to Gq/G11_Activation Gq/G11_Activation 5-HT2A_Receptor->Gq/G11_Activation Activates PLC_Activation PLC_Activation Gq/G11_Activation->PLC_Activation Activates IP3_DAG_Increase IP3_DAG_Increase PLC_Activation->IP3_DAG_Increase Leads to Ca2_Release Ca2_Release IP3_DAG_Increase->Ca2_Release Triggers Neuronal_Excitation Neuronal_Excitation Ca2_Release->Neuronal_Excitation Causes Head_Twitch Head_Twitch Neuronal_Excitation->Head_Twitch Results in 5-HT2A_Antagonist 5-HT2A_Antagonist 5-HT2A_Antagonist->5-HT2A_Receptor Blocks

Caption: 5-HT2A receptor signaling pathway for HTR.

G cluster_1 Experimental Workflow Animal_Habituation Animal Habituation Drug_Administration Drug Administration (e.g., this compound) Animal_Habituation->Drug_Administration Placement_in_Chamber Placement in Magnetometer Chamber Drug_Administration->Placement_in_Chamber Data_Recording Data Recording (e.g., 30 min) Placement_in_Chamber->Data_Recording Data_Analysis Data Analysis (HTR Quantification) Data_Recording->Data_Analysis Results Results Data_Analysis->Results

Caption: HTR experimental workflow.

References

In Vitro Cytotoxicity: A Comparative Analysis of 25I-NBOMe and its Precursor 2C-I

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative in vitro cytotoxicity of the synthetic hallucinogen 25I-NBOMe and its phenethylamine (B48288) precursor, 2C-I. This document provides a detailed overview of their cytotoxic effects, supported by quantitative data, experimental methodologies, and visual representations of the underlying toxicological pathways.

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology. Among these, the 25-NB series, and particularly this compound, have garnered significant attention due to their high potency and association with severe and fatal intoxications. Understanding the toxicological profile of these compounds in comparison to their precursors is crucial for risk assessment and the development of potential therapeutic interventions. This guide focuses on the in vitro cytotoxicity of this compound and its chemical antecedent, 2C-I, providing a clear comparison of their effects on neuronal cells.

Quantitative Cytotoxicity Data

In vitro studies consistently demonstrate that this compound is significantly more cytotoxic than its precursor, 2C-I. The addition of the N-(2-methoxybenzyl) group to the 2C-I structure markedly enhances its toxic effects in neuronal cell models.

CompoundCell LineAssayEC50 Value (µM)Reference
This compound Differentiated SH-SY5Y CellsNeutral Red Uptake~35[1][2]
Primary Rat Cortical CulturesMTT Reduction~35[1]
2C-I Differentiated SH-SY5Y CellsNeutral Red Uptake~120[1][2]
Primary Rat Cortical CulturesMTT Reduction~120[1]

Table 1: Comparative EC50 values for this compound and 2C-I in neuronal cell cultures. Lower EC50 values indicate higher cytotoxicity.

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed studies to assess the cytotoxicity of this compound and 2C-I.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To obtain a more neuron-like phenotype, SH-SY5Y cells are differentiated. While various protocols exist, a common method involves treatment with retinoic acid.

Cytotoxicity Assays

Two primary assays have been utilized to quantify the cytotoxic effects of these compounds: the Neutral Red (NR) Uptake Assay and the Resazurin (B115843) Reduction Assay.

1. Neutral Red (NR) Uptake Assay:

  • Principle: This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Procedure:

    • Differentiated SH-SY5Y cells are seeded in 96-well plates.

    • After cell attachment, they are exposed to various concentrations of this compound or 2C-I for 24 hours.[3]

    • Following exposure, the treatment medium is removed, and cells are incubated with a medium containing a non-toxic concentration of neutral red.

    • The cells are then washed, and the incorporated dye is extracted from the lysosomes using a destain solution.

    • The absorbance of the extracted dye is measured using a microplate reader, which is proportional to the number of viable cells.

2. Resazurin Reduction Assay:

  • Principle: This assay measures the metabolic activity of cells. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin (B1680543).

  • Procedure:

    • Differentiated SH-SY5Y cells are plated in 96-well plates.

    • Cells are treated with a range of concentrations of this compound or 2C-I for 24 hours.[3]

    • After the incubation period, a resazurin solution is added to each well.

    • The plates are incubated to allow for the reduction of resazurin.

    • The fluorescence of resorufin is measured with a microplate reader, with the signal being directly proportional to the number of viable cells.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of both this compound and 2C-I are linked to mitochondrial dysfunction and the induction of apoptosis (programmed cell death).[1] However, there are distinct differences in the specific pathways they trigger.

Both compounds have been shown to cause a decrease in intracellular ATP levels and induce mitochondrial membrane depolarization.[1] Notably, this compound also leads to an increase in intracellular calcium (Ca2+) levels, a key event that can trigger cell death pathways.[1] In contrast, 2C-I has been found to induce autophagy and strongly activate caspase-3, a critical executioner enzyme in apoptosis.[1] This suggests that while both compounds lead to apoptosis, this compound may utilize a caspase-3-independent pathway, potentially linked to its effects on calcium homeostasis and direct mitochondrial damage.[1]

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture differentiation Differentiation cell_culture->differentiation seeding Seeding in 96-well plates differentiation->seeding exposure 24h exposure to This compound or 2C-I seeding->exposure nr_assay Neutral Red Uptake Assay exposure->nr_assay res_assay Resazurin Reduction Assay exposure->res_assay measurement Absorbance/Fluorescence Measurement nr_assay->measurement res_assay->measurement ec50 EC50 Calculation measurement->ec50

Experimental workflow for in vitro cytotoxicity testing.

Signaling Pathways of Cytotoxicity

Proposed cytotoxic signaling pathways for this compound and 2C-I.

References

cross-validation of 25I-NBOMe quantification methods across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the quantification of 25I-NBOMe, a potent synthetic hallucinogen. The data and protocols presented are compiled from various scientific studies to offer an objective overview of the performance of different techniques across various laboratory settings. This document is intended to assist researchers and forensic toxicologists in selecting and implementing appropriate analytical strategies for the detection and quantification of this compound.

The increasing prevalence of novel psychoactive substances (NPS) like this compound presents a significant challenge for forensic and clinical laboratories.[1][2] Accurate and reliable quantification is crucial for toxicological assessment, clinical diagnosis, and law enforcement purposes. The primary analytical methods employed for the determination of this compound and its analogs include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3]

Comparative Analysis of Quantitative Methods

The following tables summarize the validation parameters for this compound quantification using LC-MS/MS in different biological matrices as reported in various studies. These tables facilitate a direct comparison of the limits of detection (LOD), limits of quantification (LOQ), and reported concentration ranges.

Table 1: LC-MS/MS Quantification of this compound in Whole Blood

Laboratory/StudyLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeIntraday Precision (%CV)Interday Precision (%CV)Reported Concentrations
Waldman et al.[4]0.09 ng/mL0.1 ng/mL0.1 - 0.5 ng/mLNot ReportedNot Reported0.24 ng/mL (in a clinical case)
Shanks et al.[5]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported1.59 ng/mL and 19.8 ng/mL (in postmortem cases)
Johnson et al.[6][7][8]Not Reported0.01 - 0.02 ng/mL0.01 - 20 ng/mLNot ReportedNot Reported<0.50 ng/mL (typical in postmortem cases)
Poklis et al.[9]Not Reported25 pg/mL (0.025 ng/mL)Not Reported5 - 11%7 - 16%405 pg/mL (in a postmortem case)

Table 2: LC-MS/MS Quantification of this compound in Serum/Plasma

Laboratory/StudyLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeIntraday Precision (%CV)Accuracy/Bias (%)Reported Concentrations
Rose et al.[10]0.1 ng/mL0.1 ng/mL0.1 - 10 ng/mL9.6 - 16%83 - 117%0.76 ng/mL (in a clinical case)
Poklis et al.[1]Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported in this review
Johnson et al.[6][7][8]Not Reported0.01 - 0.02 ng/mL0.01 - 20 ng/mLNot ReportedNot ReportedNot Reported

Table 3: Quantification of this compound in Blotter Paper

Laboratory/StudyAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReported Amount per Blotter
Casale et al.[11][12]HPLC-MS/MSNot Reported1.0 ng/mLNot Reported500 µg (advertised)
Andrade et al.[2]HPTLC & GC-MSNot ReportedNot ReportedNot Reported701.0–1943.5 µg (for 25C-NBOMe)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited studies.

Sample Preparation

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte. The most common techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1]

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex biological samples like blood and urine.

    • Protocol Example (Poklis et al.): To 1.0 mL of sample, 50 µL of an internal standard (25H-NBOMe, 10 ng/mL) and 1 mL of 100 mM phosphate (B84403) buffer (pH 6) are added. The mixture is vortexed and centrifuged. Clean Screen ZSDUA020 SPE columns are conditioned with methanol (B129727), DI water, and phosphate buffer. After loading the sample, the columns are washed with DI water, acetic acid, and methanol. The analytes are then eluted with a mixture of methylene (B1212753) chloride and isopropanol (B130326) with ammonium (B1175870) hydroxide.[6][9]

  • Protein Precipitation: This is a simpler and faster method often used for blood samples.

    • Protocol Example (Shanks et al.): A 1 mL aliquot of cold acetonitrile (B52724) containing the internal standard (this compound-d3) is added to 250 µL of the specimen. The sample is vortexed and centrifuged. The supernatant is transferred and evaporated to dryness, then reconstituted in DI water for analysis.[5]

  • Blotter Paper Extraction:

    • Protocol Example (Casale et al.): The blotter paper is added to 10 mL of methanol and gently mixed to extract the NBOMe derivatives.[11]

Chromatographic and Mass Spectrometric Conditions

The separation and detection of this compound are typically achieved using reverse-phase liquid chromatography coupled with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • LC-MS/MS System (Waldman et al.):

    • LC System: Agilent 1260 Infinity HPLC[4]

    • Column: Not specified[4]

    • Mobile Phase: Gradient elution with ammonium acetate (B1210297) and formic acid in water and methanol.[10]

    • Flow Rate: 0.3 mL/min[10]

    • MS System: AB Sciex API 4000[9]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[6]

    • MRM Transitions: For this compound, transitions monitored were m/z 428 > 121 and 428 > 91.[10]

  • UPLC-MS/MS System (Johnson et al.):

    • UPLC System: Waters ACQUITY UPLC[6]

    • Column: Not specified[6]

    • Mobile Phase: Gradient elution.[6]

    • Flow Rate: 0.70 mL/min[6]

    • MS System: AB Sciex 4000 QTrap[6]

    • Ionization: Positive ESI.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Sample Biological Sample (Blood, Urine, etc.) ISTD Addition of Internal Standard Sample->ISTD Extraction Extraction (SPE or LLE) ISTD->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quantification Quantification using Calibration Curve MS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Reporting Reporting of Results Validation->Reporting

References

Comparative Behavioral Pharmacology of NBOMe Compounds in Rats: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of various N-benzylphenethylamine (NBOMe) compounds in rats, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in understanding the pharmacological nuances of this class of potent serotonergic hallucinogens.

Introduction to NBOMe Compounds

The NBOMe compounds are a series of synthetic phenethylamines characterized by an N-(2-methoxybenzyl) substitution.[1][2] These substances are potent, high-efficacy agonists at the serotonin (B10506) 5-HT2A receptor, which is the primary mechanism underlying their hallucinogenic effects.[3][4] Their high affinity for the 5-HT2A receptor, often exceeding that of their 2C analogs, has made them a subject of significant interest in neuropharmacology.[5][6][7] This guide focuses on the comparative behavioral profiles of several prominent NBOMe compounds in rats, including 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe.

Key Behavioral Assays in Rats

The behavioral effects of NBOMe compounds in rats are typically assessed using a battery of established assays. The most common of these include:

  • Head-Twitch Response (HTR): This is a rapid, spasmodic head movement that is considered a behavioral proxy for 5-HT2A receptor activation in rodents and is a characteristic response to hallucinogenic drugs.[8]

  • Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug, where animals are trained to recognize and respond to the presence of a specific drug stimulus.[9]

  • Locomotor Activity: Changes in spontaneous movement in an open field are measured to determine the stimulant or depressant effects of a compound.[10]

Quantitative Behavioral Data Comparison

The following tables summarize quantitative data from various studies comparing the behavioral effects of different NBOMe compounds in rats.

Table 1: Head-Twitch Response (HTR) Potency of NBOMe Compounds in Rats

CompoundED50 (mg/kg, s.c.)NotesReference
This compound~0.03Significantly more potent than its 2C-I counterpart.
25C-NBOMe~0.0426-fold more potent than 2C-C in inducing wet dog shakes (a related behavior).
25B-NBOMeNot explicitly stated in rats, but induced HTR.Elicited head-twitch responses.[11]

ED50: Effective dose to produce a 50% maximal response. s.c.: subcutaneous administration.

Table 2: Drug Discrimination Studies of NBOMe Compounds in Rats Trained to Discriminate DOM

CompoundSubstitution for DOMMaximum % Drug-Appropriate RespondingNotesReference
This compoundPartial74%Higher doses suppressed response rates.[12][13]
25C-NBOMeFull97%Fully substituted for the hallucinogen DOM.[12]
25B-NBOMeFull≥80%Produced an inverted U-shaped dose-effect curve.[12]

DOM: (-)-2,5-dimethoxy-4-methylamphetamine, a prototypical hallucinogen.

Table 3: Effects of NBOMe Compounds on Locomotor Activity in Rodents

CompoundEffect on Locomotor ActivitySpeciesNotesReference
This compoundDecreaseMicePotent in decreasing locomotor activity.[12][13][14]
25C-NBOMeDecreaseMiceDose-dependent decreases in locomotor activity.[12][13]
25B-NBOMeDecreaseMice & RatsDecreased locomotor activity in both species.[10][12][13][15][16]
25H-NBOMeBiphasic (Increase then Decrease)MiceLow doses increased activity, while higher doses decreased it.[17]

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Head-Twitch Response (HTR) Assay

The head-twitch response is a well-established behavioral measure of 5-HT2A receptor activation in rodents.[8]

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Drug Administration: The test compound or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Observation Period: Following a brief acclimatization period in a clean observation chamber, the frequency of head twitches is manually or automatically recorded for a defined period (e.g., 30-60 minutes).[18]

  • Data Analysis: The total number of head twitches is counted, and dose-response curves are generated to determine the ED50 value.

Drug Discrimination Procedure

This procedure is used to assess the subjective effects of a drug.[9][19][20]

  • Apparatus: A standard two-lever operant conditioning chamber equipped with a food pellet dispenser.[20]

  • Training: Rats are trained to press one lever ("drug lever") after receiving an injection of a known hallucinogen (e.g., DOM) to receive a food reward. On alternate days, they are trained to press the other lever ("vehicle lever") after a saline injection.[21]

  • Testing: Once the rats have learned to discriminate between the drug and vehicle, they are administered a test compound (e.g., an NBOMe). The percentage of responses on the drug-appropriate lever is measured.

  • Data Interpretation: Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug. Partial substitution suggests some similarity, while no substitution indicates dissimilar subjective effects.

Locomotor Activity Assay

This assay measures the effects of a compound on spontaneous motor activity.

  • Apparatus: An open-field arena, often equipped with automated photobeam detectors to track movement.

  • Procedure: After drug or vehicle administration, rats are placed individually into the center of the open field.

  • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded over a specified time period (e.g., 60-120 minutes).

  • Analysis: The data is analyzed to determine if the compound produces an increase (stimulant effect), decrease (depressant effect), or no change in locomotor activity compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the primary signaling pathway for NBOMe compounds and the workflows of the key behavioral experiments.

G cluster_0 5-HT2A Receptor Signaling Cascade NBOMe NBOMe Compound HT2AR 5-HT2A Receptor NBOMe->HT2AR Binds to and activates Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway for NBOMe Compounds.

G cluster_1 Head-Twitch Response (HTR) Experimental Workflow Start Start Administer Administer NBOMe Compound or Vehicle to Rat Start->Administer Acclimate Acclimatize in Observation Chamber Administer->Acclimate Observe Observe and Record Head-Twitch Frequency Acclimate->Observe Analyze Analyze Data (Dose-Response Curve, ED50) Observe->Analyze End End Analyze->End

Caption: Workflow for the Head-Twitch Response (HTR) Assay.

G cluster_2 Drug Discrimination Experimental Workflow Training Training Phase: Discriminate between Training Drug (e.g., DOM) and Vehicle Test Test Phase: Administer NBOMe Compound Training->Test Measure Measure % Responding on Drug-Appropriate Lever Test->Measure Evaluate Evaluate Substitution (Full, Partial, or None) Measure->Evaluate Conclusion Determine Subjective Effect Similarity Evaluate->Conclusion

Caption: Workflow for the Drug Discrimination Assay.

Conclusion

The behavioral pharmacology of NBOMe compounds in rats is characterized by potent 5-HT2A receptor-mediated effects. In general, these compounds are powerful inducers of the head-twitch response, with potencies often significantly exceeding their 2C counterparts.[22] Drug discrimination studies reveal that compounds like 25B-NBOMe and 25C-NBOMe can fully substitute for the hallucinogen DOM, indicating similar subjective effects, whereas this compound shows only partial substitution.[12] Most NBOMe compounds tested demonstrate a depressant effect on locomotor activity in rodents.[12][13] These findings underscore the utility of rodent behavioral models in characterizing the pharmacological properties and abuse potential of novel psychoactive substances. Further research is warranted to fully elucidate the complex behavioral profiles of this diverse class of compounds.

References

Validating 25I-NBOMe as a Selective 5-HT2A Receptor Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 25I-NBOMe with other common 5-HT2A receptor ligands, supported by experimental data. It is intended to assist researchers in validating the use of this compound as a selective probe for investigating the 5-HT2A receptor system.

Data Presentation: Quantitative Comparison of 5-HT2A Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and a selection of alternative 5-HT2A receptor agonists and antagonists.

Table 1: Binding Affinity (Ki) of Selected Ligands at Serotonin (B10506) Receptors (nM)

Compound5-HT2A5-HT2B5-HT2C5-HT1A
This compound (Agonist) 0.044 - 0.6 [1][2][3]1.91 - 130 [1]1.03 - 4.6 [1][3]~1800 [2][3]
DOI (Agonist)0.5 - 510 - 501 - 10>1000
LSD (Agonist)1 - 51 - 1010 - 10010 - 100
Ketanserin (Antagonist)0.8 - 3.5[4]50 - 20020 - 100>1000
M100907 (Antagonist)0.36 - 3[4]>10,000>10,000>10,000

Table 2: Functional Potency (EC50/IC50) of Selected Ligands at the 5-HT2A Receptor (nM)

CompoundAssay TypePotency (EC50/IC50) (nM)Efficacy
This compound Calcium Mobilization0.76 - 10 [1]Full Agonist [1][5]
IP-1 Accumulation0.5 - 5Full Agonist
DOICalcium Mobilization5 - 20Full Agonist
IP-1 Accumulation1 - 10Full Agonist
LSDCalcium Mobilization2 - 15Partial/Full Agonist
IP-1 Accumulation1 - 10Partial/Full Agonist
KetanserinCalcium Mobilization (IC50)5 - 20Antagonist
IP-1 Accumulation (IC50)2 - 10Antagonist
M100907Calcium Mobilization (IC50)1 - 5Antagonist
IP-1 Accumulation (IC50)0.5 - 3Antagonist

Mandatory Visualization

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol (B14025) Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream_Effects Downstream Cellular Effects Ca2->Downstream_Effects PKC->Downstream_Effects Agonist This compound (Agonist) Agonist->5HT2A_Receptor Binds to

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation Start Start: Select Candidate 5-HT2A Probe Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (e.g., Ca²⁺ flux, IP-1) (Determine EC50/IC50) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Binding to other receptors) Functional_Assay->Selectivity_Panel Data_Analysis_1 Data Analysis: Affinity, Potency, Selectivity Selectivity_Panel->Data_Analysis_1 In_Vivo_Study In Vivo Behavioral Assay (e.g., Head-twitch response) Data_Analysis_1->In_Vivo_Study Antagonist_Blockade Antagonist Blockade (e.g., with Ketanserin/M100907) In_Vivo_Study->Antagonist_Blockade Data_Analysis_2 Data Analysis: In Vivo Efficacy & Specificity Antagonist_Blockade->Data_Analysis_2 Conclusion Conclusion: Validate Probe Selectivity and Utility Data_Analysis_2->Conclusion

Caption: Experimental Workflow for Validating a Selective 5-HT2A Receptor Probe.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) or brain tissue homogenates (e.g., rat frontal cortex).

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist radioligand).

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).

  • Test Compound: this compound or other compounds of interest at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/B glass fiber).

  • Cell Harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well filter plate, add the following to each well:

    • Assay buffer.

    • Test compound at various concentrations (in triplicate).

    • Radioligand ([3H]Ketanserin) at a final concentration close to its Kd.

    • Membrane suspension.

    • For total binding wells, add vehicle instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Calcium Flux Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound or other agonists at various concentrations.

  • Control Agonist: Serotonin (5-HT).

  • Antagonist (for validation): Ketanserin or M100907.

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence plate reader with kinetic read capabilities.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in assay buffer.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for each well.

    • Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well after compound addition.

    • Plot the change in fluorescence against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Inositol Monophosphate (IP-1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the PLC signaling cascade, as a marker of 5-HT2A receptor activation.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • IP-1 Assay Kit: Commercially available kits (e.g., HTRF-based).

  • Test Compound: this compound or other agonists at various concentrations.

  • Control Agonist: Serotonin (5-HT).

  • Stimulation Buffer: Provided in the assay kit.

  • White 96- or 384-well plates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere.

  • Compound Addition: Remove the culture medium and add the test compounds diluted in stimulation buffer to the wells.

  • Incubation: Incubate the plate for the recommended time (typically 30-60 minutes) at 37°C to allow for IP-1 accumulation.

  • Lysis and Detection: Add the lysis buffer and detection reagents from the kit to each well.

  • Measurement: After a further incubation period, read the plate on an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio according to the kit manufacturer's instructions.

    • Plot the HTRF ratio against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Establishing the Specificity of 25I-NBOMe Induced Behaviors Using Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data demonstrating the specificity of behaviors induced by the potent psychedelic compound 25I-NBOMe. By examining the effects of selective antagonists, researchers can elucidate the pharmacological mechanisms underlying this compound's actions, crucial for understanding its psychoactive properties and potential therapeutic or toxicological implications. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways to facilitate a clear understanding of the subject.

Introduction

This compound is a synthetic phenethylamine (B48288) that acts as a potent full agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity for this receptor is believed to mediate its profound psychedelic effects.[1] A key method for verifying the role of the 5-HT2A receptor in the behavioral effects of this compound is through the use of selective antagonists. These compounds competitively block the receptor, thereby attenuating or completely inhibiting the behavioral responses induced by the agonist. This guide focuses on two prominent behavioral assays in rodents that are widely used as models for hallucinogenic potential: the head-twitch response (HTR) in mice and wet dog shakes (WDS) in rats.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the antagonism of this compound-induced behaviors by selective antagonists.

Table 1: Antagonism of this compound-Induced Head-Twitch Response (HTR) in Mice

AntagonistThis compound DoseAntagonist Dose(s)% Inhibition of HTRID50Reference
M100,907 (Volinanserin) 0.3 mg/kg0.001 mg/kgPartial Attenuation0.0062 mg/kgHalberstadt & Geyer, 2013
0.01 mg/kgSignificant AttenuationHalberstadt & Geyer, 2013
0.1 mg/kgComplete BlockadeHalberstadt & Geyer, 2013

Table 2: Antagonism of this compound-Induced Wet Dog Shakes (WDS) in Rats

AntagonistThis compound DoseAntagonist Concentration (intracortical)% Reduction in WDSReference
M100,907 (Volinanserin) 1 and 3 mg/kg100 nMSignificantly ReducedGolembiowska et al., 2020
SB242084 (5-HT2C Antagonist) 1 and 3 mg/kg100 nMSignificantly ReducedGolembiowska et al., 2020

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, side-to-side head movement in rodents that is a characteristic behavioral marker of 5-HT2A receptor activation.[2]

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration:

    • This compound is typically dissolved in saline and administered subcutaneously (s.c.).

    • The selective 5-HT2A antagonist, M100,907, is dissolved in distilled water and also administered s.c. 30 minutes prior to the administration of this compound.

  • Behavioral Observation:

    • Immediately after this compound injection, mice are placed individually into observation chambers (e.g., Plexiglas cylinders).

    • Head twitches are then counted for a specified period, typically 30-60 minutes.

    • Automated systems using a magnetometer and a small magnet implanted on the mouse's head can be used for precise quantification.[2]

Wet Dog Shakes (WDS) Assay in Rats

Wet dog shakes are characterized by rapid, rotational movements of the head, neck, and trunk, and are also considered a reliable indicator of 5-HT2A receptor activation in rats.

  • Animals: Adult male Sprague-Dawley or Wistar rats are frequently used.

  • Drug Administration:

    • This compound is dissolved in saline and administered intraperitoneally (i.p.) or subcutaneously (s.c.).

    • Antagonists such as M100,907 and SB242084 can be administered directly into specific brain regions, such as the frontal cortex, via a microdialysis probe to investigate localized effects.[3]

  • Behavioral Observation:

    • Following drug administration, rats are placed in an open-field arena.

    • The frequency of WDS is visually scored by trained observers for a set duration, often up to 120 minutes. Video recording can be used for later analysis.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for these studies.

G cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_downstream Downstream Effects cluster_antagonist Antagonist Action This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Binds to Gq/11 Gαq/11 5-HT2A_Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Behavioral_Response Head-Twitch Response / Wet Dog Shakes Ca_Release->Behavioral_Response PKC_Activation->Behavioral_Response Antagonist Selective Antagonist (e.g., M100,907) Antagonist->5-HT2A_Receptor Blocks G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Prep Animal Acclimation & Habituation Drug_Prep Drug and Antagonist Preparation Animal_Prep->Drug_Prep Antagonist_Admin Antagonist Administration (e.g., M100,907 s.c.) Drug_Prep->Antagonist_Admin Pretreatment_Period Pretreatment Period (e.g., 30 min) Antagonist_Admin->Pretreatment_Period Agonist_Admin This compound Administration (s.c. or i.p.) Pretreatment_Period->Agonist_Admin Behavioral_Observation Behavioral Observation (HTR or WDS) Agonist_Admin->Behavioral_Observation Data_Quantification Quantification of Behavioral Responses Behavioral_Observation->Data_Quantification Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Quantification->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Safety Operating Guide

Proper Disposal of 25I-NBOMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, the proper disposal of potent, synthetic compounds such as 25I-NBOMe is a critical component of laboratory safety and regulatory compliance. Due to its high potency and classification as a Schedule I controlled substance in the United States, stringent procedures must be followed to mitigate risks to personnel and the environment. This document provides a comprehensive overview of the recommended disposal procedures for this compound, drawing from established guidelines for hazardous and controlled substances.

Understanding the Compound: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Chemical Formula C18H22INO3
Molar Mass 427.28 g/mol
Appearance Powder, liquid solutions, or on blotter paper.
Solubility Data not readily available, but generally soluble in organic solvents.
DEA Schedule Schedule I

Disposal Procedures: A Step-by-Step Approach

Given that specific degradation or inactivation protocols for this compound are not publicly available, disposal must adhere to the regulations for hazardous chemical waste and controlled substances. The primary options for disposal are through a licensed hazardous waste contractor or a DEA-registered reverse distributor. In-lab treatment or neutralization is not recommended without validated procedures due to the high potency and potential for hazardous reactions.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, a thorough hazard assessment must be conducted. Due to its potency, appropriate PPE is mandatory to prevent accidental exposure. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A dedicated lab coat should be worn.

  • Respiratory Protection: Depending on the form of the compound and the handling procedure, a respirator may be necessary to prevent inhalation of airborne particles.

Step 2: Segregation and Labeling of Waste

All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated from general laboratory waste.

  • Waste Containers: Use clearly labeled, leak-proof, and chemically compatible containers for all this compound waste.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.

Step 3: Disposal through a Licensed Hazardous Waste Contractor

For non-controlled substance applications or when a reverse distributor is not required, a licensed hazardous waste contractor is the appropriate disposal route.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the proper procedures and approved contractors.

  • Package the waste according to the contractor's and regulatory requirements. This typically involves placing the primary, labeled container into a secondary, larger container with absorbent material.

  • Complete all necessary paperwork, including a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

Step 4: Disposal of Controlled Substances via a DEA-Registered Reverse Distributor

As a Schedule I controlled substance, the disposal of this compound must comply with the regulations set forth by the Drug Enforcement Administration (DEA). The standard procedure for the disposal of controlled substances from a research setting is through a DEA-registered reverse distributor.[1][2][3]

  • Contact a DEA-registered reverse distributor. Your institution's EHS or Office of Research Compliance should have a list of approved vendors.

  • Follow the reverse distributor's instructions for packaging, labeling, and shipping the this compound.

  • Maintain meticulous records of the disposal, including the amount of substance disposed of and the date of transfer to the reverse distributor. These records must be kept for a minimum of two years.[1]

Experimental Protocols: Decontamination of Lab Surfaces

In the event of a spill or as part of routine laboratory cleanup, a decontamination procedure should be followed. While specific studies on the chemical inactivation of this compound are not available, a general approach for decontaminating surfaces exposed to potent phenethylamines can be adopted. This typically involves:

  • Initial Cleaning: Wipe the surface with a detergent solution to remove the bulk of the contaminant.

  • Chemical Inactivation (use with caution): A solution of a strong oxidizing agent, such as a 10% bleach solution, can be used to treat the surface. Allow for a sufficient contact time (e.g., 15-30 minutes). Note: The efficacy of this method for this compound has not been scientifically validated. Always test on a small, inconspicuous area first to ensure material compatibility.

  • Rinsing: Thoroughly rinse the surface with water to remove any residual cleaning and inactivating agents.

  • Waste Disposal: All materials used for decontamination (e.g., paper towels, wipes) must be disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G start This compound Waste Generated assess_ppe Perform Hazard Assessment Don Appropriate PPE start->assess_ppe segregate Segregate Waste into Labeled, Compatible Container assess_ppe->segregate is_controlled Is the material a DEA Controlled Substance? segregate->is_controlled contact_ehs Contact Institutional EHS Office is_controlled->contact_ehs No contact_rd Contact DEA-Registered Reverse Distributor is_controlled->contact_rd Yes package_hw Package as Hazardous Waste (per EHS/Contractor specs) contact_ehs->package_hw manifest Complete Hazardous Waste Manifest package_hw->manifest hw_disposal Dispose via Licensed Hazardous Waste Contractor manifest->hw_disposal package_cs Package Controlled Substance (per Reverse Distributor specs) contact_rd->package_cs record_keeping Maintain Disposal Records (min. 2 years) package_cs->record_keeping cs_disposal Dispose via Reverse Distributor record_keeping->cs_disposal

Caption: Logical workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding the handling and disposal of hazardous and controlled substances.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 25I-NBOMe

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE OPERATIONAL USE

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 25I-NBOMe. Adherence to these procedures is critical to mitigate the significant health risks associated with this potent synthetic compound. This guide will serve as a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure a safe research environment.

Hazard Identification and Risk Assessment

This compound is a highly potent serotonergic psychedelic. Due to its high potency, even minute quantities can be hazardous. The primary routes of exposure are inhalation, ingestion, and dermal or ocular contact. A thorough risk assessment must be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are paramount to prevent accidental exposure. The following table summarizes the required PPE for handling this compound. Since specific breakthrough time data for this compound is not publicly available, a conservative approach is mandated.

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double Gloving: - Inner Glove: Nitrile, powder-free - Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves.Provides a robust barrier against dermal absorption. The absence of specific breakthrough data for this compound necessitates a cautious approach. Change outer gloves every 30-60 minutes or immediately upon suspected contamination. Visually inspect gloves for any signs of degradation or puncture before and during use.
Eye & Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols. Standard safety glasses are insufficient. The face shield offers an additional layer of protection for the entire face.
Respiratory Protection A NIOSH-approved respirator is required when handling the powder form or when there is a risk of aerosolization. A fit-tested N95 respirator may be sufficient for handling very small quantities in a well-ventilated area, but a powered air-purifying respirator (PAPR) with a HEPA filter is recommended for higher-risk procedures.Prevents inhalation of the potent powder. The choice of respirator should be based on a formal risk assessment of the specific procedure being performed.
Protective Clothing A disposable, low-permeability lab coat or a full-body "bunny suit" with elastic cuffs.Minimizes skin contact with any spills or contamination. Gowns should be changed immediately if contaminated.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the designated work area.

Experimental Protocols: Safe Handling and Operational Plan

A systematic approach is essential for the safe handling of this compound. The following step-by-step protocol outlines the key stages of a typical experimental workflow.

Preparation and Pre-Handling Checklist:
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box.

  • Engineering Controls: Ensure that the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, reagents, and waste containers before commencing work to minimize movement in and out of the designated area.

  • PPE Donning: Put on all required PPE in the correct order (e.g., shoe covers, inner gloves, gown, respirator, face shield/goggles, outer gloves).

Weighing and Solution Preparation:
  • Weighing: Whenever possible, weigh the solid compound within a containment device such as a glove box or a ventilated balance enclosure. Use the smallest feasible quantity.

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the vessel containing the this compound slowly to avoid splashing.

Post-Handling Procedures:
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the materials).

  • PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. The general sequence is to remove the most contaminated items first (e.g., outer gloves, gown), followed by less contaminated items. Wash hands thoroughly after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with extreme care and in strict accordance with all local, state, and federal regulations.

Waste StreamDisposal Procedure
Solid this compound - Must be disposed of as hazardous chemical waste. - Collect in a clearly labeled, sealed, and puncture-resistant container. - Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Contaminated Labware (e.g., vials, pipette tips) - All disposable items that have come into contact with this compound must be considered hazardous waste. - Collect in a designated, labeled, and sealed waste container.
Contaminated PPE - All used PPE should be treated as hazardous waste. - Place in a designated, sealed bag or container for disposal.
Liquid Waste (e.g., solutions containing this compound) - Collect in a sealed, labeled, and chemical-resistant waste container. - Do not dispose of down the drain.

General Disposal Protocol:

  • Segregation: Keep all this compound waste separate from other laboratory waste.

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage: Store waste containers in a secure, designated area away from incompatible materials.

  • Professional Disposal: Arrange for the collection and disposal of all this compound waste through a licensed hazardous waste disposal company or your institution's EHS department.

Emergency Procedures

In case of skin contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek immediate medical attention.

In case of eye contact:

  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

In case of inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

In case of ingestion:

  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

In case of a spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • If trained and equipped, contain the spill using appropriate absorbent materials.

  • Decontaminate the area, and dispose of all cleanup materials as hazardous waste.

  • If the spill is large or you are not equipped to handle it, contact your institution's EHS office or emergency response team.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area gather_materials Gather All Materials & Waste Containers prep_area->gather_materials don_ppe Don Full PPE gather_materials->don_ppe weigh_solid Weigh Solid Compound (in containment) don_ppe->weigh_solid prep_solution Prepare Solution (in fume hood) weigh_solid->prep_solution decontaminate Decontaminate Surfaces & Equipment prep_solution->decontaminate segregate_waste Segregate All Contaminated Waste prep_solution->segregate_waste doff_ppe Doff PPE (in designated area) decontaminate->doff_ppe decontaminate->segregate_waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands doff_ppe->segregate_waste label_waste Label Waste Containers Correctly segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
25I-NBOMe
Reactant of Route 2
Reactant of Route 2
25I-NBOMe

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。